molecular formula C7H4INO B2736896 3-Hydroxy-4-iodobenzonitrile CAS No. 210962-75-7

3-Hydroxy-4-iodobenzonitrile

Número de catálogo: B2736896
Número CAS: 210962-75-7
Peso molecular: 245.019
Clave InChI: JXTGXKQNEFYEKG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Hydroxy-4-iodobenzonitrile is a useful research compound. Its molecular formula is C7H4INO and its molecular weight is 245.019. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-hydroxy-4-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTGXKQNEFYEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210962-75-7
Record name 3-hydroxy-4-iodobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Hydroxy-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the physical, chemical, and safety properties of 3-Hydroxy-4-iodobenzonitrile (CAS No. 210962-75-7), a halogenated aromatic nitrile of interest in synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates critical data on the compound's identification, physicochemical characteristics, and handling protocols. The guide emphasizes the practical application of this knowledge, explaining the causality behind experimental considerations and providing a framework for its use as a chemical intermediate. All data is supported by authoritative sources to ensure scientific integrity and trustworthiness.

Compound Identification and Molecular Structure

This compound is a substituted aromatic compound featuring hydroxyl (-OH), iodo (-I), and nitrile (-CN) functional groups. This trifunctional arrangement makes it a versatile building block in organic synthesis, particularly for constructing more complex molecular architectures. The iodine atom, in particular, serves as a reactive handle for cross-coupling reactions, while the hydroxyl and nitrile groups offer further sites for chemical modification.

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 210962-75-7[1][2]

  • Molecular Formula: C₇H₄INO[3][4]

  • MDL Number: MFCD12828346[1][4]

Below is a diagram representing the 2D chemical structure of the molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound are foundational to its handling, storage, and application in experimental setups. For instance, solubility dictates the choice of solvents for reactions and purification, while the physical form affects measurement and dispensing. Notably, specific experimental data for properties like melting and boiling points are not consistently reported across public databases, with some suppliers describing the material's appearance ambiguously as a solid or viscous liquid.[4] This suggests that the purity grade may significantly impact its physical state.

PropertyValueSource(s)
Molecular Weight 245.02 g/mol [1][4][5]
Appearance Solid or viscous liquid or liquid[4]
Purity 95-96% (typical)[1][4]
Water Solubility Low (predicted)[3]
Vapor Pressure Low (predicted for a solid organic compound)[3]
InChI Key JXTGXKQNEFYEKG-UHFFFAOYSA-N[4]

Spectroscopic Data Analysis

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance. While public repositories do not currently feature the specific experimental spectra for this compound, a theoretical analysis based on its structure allows us to predict the key features a researcher should expect.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic region would likely show three distinct signals, with coupling patterns (doublets, doublet of doublets) dictated by their positions relative to the substituents. The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show seven distinct carbon signals: six for the aromatic ring and one for the nitrile carbon. The carbons directly attached to the electronegative iodine, oxygen, and nitrile groups would be significantly shifted downfield.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

    • A broad band around 3200-3600 cm⁻¹ for the O-H stretch of the hydroxyl group.

    • A sharp, medium-intensity band around 2220-2240 cm⁻¹ for the C≡N stretch of the nitrile group.

    • Multiple peaks in the 1450-1600 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 245. The isotopic pattern would be characteristic of a molecule containing one iodine atom.

The following workflow outlines a standard procedure for the characterization of a newly synthesized or procured batch of this compound.

characterization_workflow start Receive/Synthesize Sample of This compound ms Mass Spectrometry (MS) - Confirm Molecular Weight (245.02) - Check Isotopic Pattern for Iodine start->ms ftir FTIR Spectroscopy - Identify -OH, -CN, Ar-H groups ms->ftir nmr ¹H and ¹³C NMR Spectroscopy - Confirm Structural Skeleton - Assess Purity ftir->nmr hplc Purity Analysis (e.g., HPLC) - Quantify Purity (>95%) - Identify Impurities nmr->hplc decision Data Consistent with Structure? hplc->decision pass Release for Use in Further Experiments decision->pass Yes fail Reject Batch or Re-purify decision->fail No

Caption: Standard workflow for chemical identity and purity verification.

Reactivity and Synthetic Applications

The utility of this compound in research stems from its potential as an intermediate. The aryl iodide is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Representative Protocol: Suzuki Cross-Coupling

This protocol describes a general, field-proven methodology for the Suzuki coupling of an aryl iodide. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To couple this compound with an arylboronic acid to form a biaryl product.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Rationale: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst degradation and ensure high reaction yields.

  • Solvent Addition: Degas the solvent mixture by bubbling with an inert gas for 15-20 minutes. Add the degassed solvent to the flask via cannula or syringe.

    • Rationale: Removing dissolved oxygen from the solvent is a crucial, often overlooked, step for protecting the catalyst. The mixed-solvent system is chosen to ensure all reactants (organic substrate, inorganic base) are sufficiently soluble.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.

    • Rationale: The catalyst is added last to minimize its exposure to any residual air that may have been introduced during the initial setup.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Heat is required to drive the catalytic cycle. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or decomposition.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

    • Rationale: The aqueous workup removes the inorganic base and salts. Column chromatography separates the desired product from unreacted starting materials and catalyst residues.

suzuki_reaction start_mat This compound + Arylboronic Acid ox_add Oxidative Addition start_mat->ox_add catalyst Pd(0) Catalyst + Base (K₂CO₃) catalyst->ox_add product Biaryl Product transmetal Transmetalation ox_add->transmetal Ar-Pd(II)-I red_elim Reductive Elimination transmetal->red_elim Ar-Pd(II)-Ar' red_elim->catalyst Regenerates Pd(0) red_elim->product

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential health hazards. The compound is classified as harmful and an irritant.

Hazard Identification: [4][6]

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[7]

  • Handling: Avoid breathing dust or vapors.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][9] Recommended storage is at 2-8°C under an inert atmosphere, protected from light.[4] Store away from incompatible substances such as strong oxidizing agents.[3]

Conclusion

This compound is a valuable chemical intermediate whose utility is defined by its distinct functional groups. While comprehensive experimental data on its physical properties remains sparse in public literature, its structural features and predicted reactivity profile, particularly as a substrate for cross-coupling reactions, make it a compound of interest for synthetic chemists. Adherence to strict safety and handling protocols is mandatory due to its hazardous nature. This guide provides the foundational knowledge required for researchers to handle, characterize, and effectively utilize this compound in their work.

References

4-hydroxy-3-iodobenzonitrile CAS number 2296-23-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-hydroxy-3-iodobenzonitrile (CAS 2296-23-3): Synthesis, Characterization, and Applications in Chemical R&D

Abstract

4-Hydroxy-3-iodobenzonitrile, also known as 4-cyano-2-iodophenol, is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern synthetic chemistry.[1] Its unique trifunctional structure, featuring a phenolic hydroxyl group, a nitrile moiety, and an aryl iodide, presents orthogonal reactivity that is highly sought after by researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and purification, an analysis of its spectroscopic characteristics, and an exploration of its vast synthetic potential, particularly as a scaffold in the development of complex molecular architectures for drug discovery.

Chemical Identity and Physicochemical Properties

4-Hydroxy-3-iodobenzonitrile is a substituted phenol derivative. The electron-withdrawing nitrile group and the bulky, polarizable iodine atom, positioned ortho to the activating hydroxyl group, create a unique electronic and steric profile. This substitution pattern is crucial for its subsequent reactivity and application as a chemical building block.

PropertyValueSource
CAS Number 2296-23-3[2]
IUPAC Name 4-hydroxy-3-iodobenzonitrile[1]
Synonyms 4-Cyano-2-iodophenol[1]
Molecular Formula C₇H₄INO[1]
Molecular Weight 245.02 g/mol [1]
Appearance Typically an off-white to pale yellow solidInferred
Purity Commercially available at ≥97%[1]
SMILES N#Cc1ccc(O)c(I)c1Inferred
InChIKey Inferred from structureInferred

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 4-hydroxy-3-iodobenzonitrile is essential. The following spectroscopic signatures are characteristic of the molecule.

TechniqueExpected Signature
¹H NMR Three aromatic protons exhibiting a distinct splitting pattern (e.g., in DMSO-d₆): a doublet near 7.9 ppm (H ortho to -CN), a doublet of doublets near 7.6 ppm (H ortho to -I), and a doublet near 7.1 ppm (H meta to -CN and -I). A broad singlet for the phenolic proton (-OH) will appear at a higher chemical shift, typically >10 ppm.
¹³C NMR Seven distinct carbon signals are expected. Key shifts include the nitrile carbon (~117-119 ppm), the hydroxyl-bearing carbon (~158-160 ppm), and the iodine-bearing carbon, which will be shifted to a higher field (~85-90 ppm) due to the heavy-atom effect.
Infrared (IR) A broad absorption band for the O-H stretch (~3200-3400 cm⁻¹). A sharp, medium-intensity peak for the C≡N stretch (~2225-2235 cm⁻¹).[3] A strong C-O stretching band (~1250-1300 cm⁻¹). Aromatic C=C and C-H stretching bands will also be present.
Mass Spec. (MS) A prominent molecular ion peak [M]⁺ at m/z = 245. The fragmentation pattern would likely show losses of CO (m/z = 217) and HCN (m/z = 218).

Synthesis and Purification

The most direct and common synthesis of 4-hydroxy-3-iodobenzonitrile is through the electrophilic iodination of 4-hydroxybenzonitrile. The phenolic hydroxyl group is a potent activating group and ortho-, para-director. With the para-position blocked by the nitrile group, iodination selectively occurs at one of the ortho-positions. Controlling the stoichiometry of the iodinating agent is critical to favor mono-iodination over the di-iodinated product, Ioxynil.[4]

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Start 4-Hydroxybenzonitrile (Starting Material) Reaction Electrophilic Aromatic Substitution (Controlled Iodination, ~80°C) Start->Reaction Reagents Iodine Monochloride (ICl) Glacial Acetic Acid Reagents->Reaction Precipitation Precipitate with Water Reaction->Precipitation Filtration Filter Crude Product Precipitation->Filtration Crude Crude 4-hydroxy-3-iodobenzonitrile Filtration->Crude Proceed to Purification Dissolve Dissolve in minimum hot Acetone Crude->Dissolve Recrystallize Recrystallize by slow addition of Water Dissolve->Recrystallize Collect Collect Purified Crystals (Suction Filtration) Recrystallize->Collect Dry Dry under Vacuum Collect->Dry Final Pure Product >97% Dry->Final

Synthesis and Purification Workflow Diagram.
Detailed Synthesis Protocol

This protocol is adapted from established procedures for the iodination of phenols.[4]

Materials:

  • 4-hydroxybenzonitrile (1.0 eq)

  • Iodine monochloride (ICl) (1.05 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Acetone (for recrystallization)

  • 5% Aqueous Sodium Thiosulfate

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve 4-hydroxybenzonitrile in glacial acetic acid (~5-10 mL per gram of starting material).

  • Iodination: While stirring, slowly add a solution of iodine monochloride (1.05 eq) in glacial acetic acid dropwise to the flask at room temperature. An exotherm may be observed.

  • Reaction Completion: After the addition is complete, gently heat the reaction mixture to 70-80°C and maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to ensure consumption of the starting material.

  • Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing an excess of cold deionized water to precipitate the crude product. Stir for 30 minutes.

  • Quenching: Add 5% aqueous sodium thiosulfate solution dropwise until the reddish-brown color of excess iodine/ICl is discharged.

  • Isolation: Collect the crude precipitate by suction filtration through a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove acetic acid and inorganic salts.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot acetone. If any insoluble impurities remain, filter the hot solution. Slowly add deionized water to the hot filtrate with stirring until the solution becomes persistently turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by suction filtration, wash with a small amount of cold 1:1 acetone/water, and dry under vacuum. The structure and purity should be confirmed using the analytical methods described in Section 2.

Chemical Reactivity and Synthetic Utility

The power of 4-hydroxy-3-iodobenzonitrile as a synthetic intermediate lies in the distinct reactivity of its three functional groups, which can often be addressed selectively.

G cluster_core 4-hydroxy-3-iodobenzonitrile Core cluster_reactions Synthetic Transformations Core C₇H₄INO (Scaffold) Phenol Phenol (-OH) - Etherification (O-alkylation) - Esterification - O-Arylation Core->Phenol Site 1 Iodide Aryl Iodide (-I) - Suzuki Coupling (C-C) - Sonogashira Coupling (C-C) - Heck Coupling (C-C) - Buchwald-Hartwig (C-N, C-O) Core->Iodide Site 2 Nitrile Nitrile (-CN) - Hydrolysis (-> COOH, CONH₂) - Reduction (-> CH₂NH₂) - Cycloaddition (-> Tetrazole) Core->Nitrile Site 3

Key Reactive Sites and Synthetic Potential.
  • The Aryl Iodide Handle: This is arguably the most valuable site for molecular elaboration. The C-I bond is highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium, Copper). This enables a vast array of cross-coupling reactions, allowing for the precise installation of diverse functionalities at the 3-position.[5] This is the primary reason for its utility in building libraries of drug-like molecules.

  • The Phenolic Hydroxyl Group: The acidic proton can be easily removed, and the resulting phenoxide is a potent nucleophile. This allows for straightforward O-alkylation (Williamson ether synthesis) or O-acylation to introduce new side chains. The hydroxyl group can also direct further electrophilic substitution if desired, although this is less common given the presence of the iodide.

  • The Nitrile Group: The nitrile is a stable and versatile functional group. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a primary amide. Alternatively, it can be reduced to a primary amine, introducing a basic center into the molecule. It can also participate in cycloaddition reactions, for example, with azides to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.

Applications in Research and Drug Discovery

The true value of 4-hydroxy-3-iodobenzonitrile is realized in its application as a scaffold for generating novel compounds with potential biological activity.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it serves as an excellent starting point or "fragment" for building more complex and potent drug candidates.

  • Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a substituted heterocyclic or aromatic core that occupies the adenine-binding region of the kinase. The 4-hydroxy-3-iodobenzonitrile scaffold provides an ideal platform for synthesizing libraries of potential inhibitors, where the iodide position can be elaborated via Suzuki or other couplings to explore the solvent-exposed region, and the phenol can be modified to form key hydrogen bonds.

  • Agrochemical Research: While the di-iodinated analog Ioxynil is a known herbicide that inhibits photosynthesis,[4] the mono-iodinated version serves as a more specific building block for creating new agrochemical candidates with potentially different modes of action or improved selectivity.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for CAS 2296-23-3 is not widely available, the hazards can be inferred from its structural components (iodophenol, nitrile).[6]

  • Potential Hazards: Irritating to eyes, skin, and the respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Hydroxy-3-iodobenzonitrile (CAS 2296-23-3) is far more than a simple chemical. It is a strategically designed building block that offers chemists a powerful toolkit for molecular construction. Its three distinct functional groups provide a blueprint for sequential, controlled modifications, making it an invaluable intermediate in the synthesis of complex organic molecules. For researchers in drug development and materials science, mastering the chemistry of this scaffold opens the door to a vast and diverse chemical space, accelerating the discovery of novel and impactful compounds.

References

A Technical Guide to the Spectroscopic Profile of 3-Hydroxy-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4-iodobenzonitrile (C₇H₄INO, Molecular Weight: 245.02 g/mol ) is a substituted aromatic nitrile.[1][2] Its structure, featuring a hydroxyl group, a nitrile group, and an iodine atom on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Assignments

To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as follows:

Caption: Numbering scheme for the atoms in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. The predictions are based on the known effects of the hydroxyl, iodo, and nitrile substituents on the chemical shifts of aromatic protons and carbons.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three signals in the aromatic region and one broad signal for the hydroxyl proton. The electron-withdrawing nature of the nitrile and iodine groups, and the electron-donating nature of the hydroxyl group, will influence the chemical shifts of the aromatic protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.5 - 7.7d~2
H-57.0 - 7.2dd~8, 2
H-67.8 - 8.0d~8
OH5.0 - 6.0br s-

Causality behind Predictions:

  • H-6: This proton is ortho to the electron-withdrawing nitrile group, which will deshield it significantly, pushing its chemical shift downfield.

  • H-2: This proton is ortho to the electron-donating hydroxyl group and meta to the nitrile group, leading to a relatively upfield chemical shift compared to H-6.

  • H-5: This proton is ortho to the iodine atom and meta to both the hydroxyl and nitrile groups. Its chemical shift will be influenced by all three substituents.

  • OH: The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon.

CarbonPredicted Chemical Shift (δ, ppm)
C-1110 - 115
C-2135 - 140
C-3155 - 160
C-490 - 95
C-5115 - 120
C-6130 - 135
CN118 - 122

Causality behind Predictions:

  • C-4: The carbon attached to the iodine atom (C-4) is expected to be significantly shielded due to the "heavy atom effect," resulting in an upfield chemical shift.

  • C-3: The carbon bearing the hydroxyl group (C-3) will be deshielded and appear at a downfield chemical shift.

  • C-1: The carbon attached to the nitrile group (C-1) will have its chemical shift influenced by the electron-withdrawing nature of the nitrile.

  • CN: The nitrile carbon itself has a characteristic chemical shift in the 118-122 ppm range.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (stretch, H-bonded)3200 - 3600Strong, Broad
C-H (aromatic stretch)3000 - 3100Medium
C≡N (nitrile stretch)2220 - 2240Strong, Sharp
C=C (aromatic stretch)1450 - 1600Medium to Strong
C-O (stretch)1200 - 1300Strong
C-I (stretch)500 - 600Medium

Causality behind Predictions:

  • O-H Stretch: The broad, strong absorption between 3200 and 3600 cm⁻¹ is a characteristic feature of the hydroxyl group and is due to hydrogen bonding.[4]

  • C≡N Stretch: The strong and sharp absorption in the 2220-2240 cm⁻¹ region is indicative of the nitrile functional group.

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) is expected at m/z 245.

Predicted Fragmentation Pattern
m/zPredicted Fragment Ion
245[M]⁺ (Molecular Ion)
218[M - HCN]⁺
118[M - I]⁺
91[C₆H₅N]⁺
64[C₅H₄]⁺

Causality behind Predictions:

  • [M]⁺ (m/z 245): The molecular ion peak corresponds to the intact molecule with one electron removed.

  • [M - HCN]⁺ (m/z 218): Loss of a neutral hydrogen cyanide molecule is a common fragmentation pathway for benzonitriles.

  • [M - I]⁺ (m/z 118): Cleavage of the C-I bond can lead to the loss of an iodine radical.

  • Phenolic Fragmentation: Phenols can also undergo characteristic fragmentation, including the loss of CO and HCO radicals, which may be observed.[4][5]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Parameters: Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is as follows:

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation a Weighing b Dissolution (NMR) or Direct Application (IR/MS) a->b c NMR Spectroscopy (¹H, ¹³C) b->c d IR Spectroscopy b->d e Mass Spectrometry b->e f Structure Elucidation c->f d->f e->f g Purity Assessment f->g

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the spectroscopic data for this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify and characterize this important chemical compound in their experimental work. The provided protocols offer a starting point for the acquisition of high-quality spectroscopic data.

References

Predicted pKa value of 3-Hydroxy-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Computational and Theoretical Prediction of the pKa of 3-Hydroxy-4-iodobenzonitrile

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic properties in drug development. This technical guide provides a comprehensive, in-depth analysis for predicting the pKa of this compound, a substituted phenol of interest in medicinal chemistry. We move beyond simple estimations to present a multi-faceted approach grounded in established theory and high-accuracy computational methods. This whitepaper synthesizes three pillars of pKa prediction: (1) a qualitative and semi-quantitative analysis based on Linear Free Energy Relationships (LFER) using the Hammett equation; (2) a rigorous, first-principles computational protocol using Density Functional Theory (DFT) with a validated cluster-continuum solvation model; and (3) a rapid, algorithm-based prediction leveraging large, curated experimental databases. By integrating these orthogonal methodologies, we establish a high-confidence consensus pKa value and provide a self-validating framework for researchers and drug development professionals.

Introduction

The Critical Role of pKa in Drug Discovery and Development

The extent of ionization of a drug candidate at physiological pH (pKa) is a critical determinant of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It dictates solubility, membrane permeability, and the ability to interact with target proteins. An accurate understanding of a molecule's pKa is therefore not an academic exercise but a prerequisite for rational drug design and optimization. For ionizable compounds, an error of one pKa unit can result in a ten-fold miscalculation of the ionized/unionized species ratio, leading to flawed models of biological activity.

Introducing this compound: A Structurally Significant Scaffold

This compound presents a phenolic scaffold decorated with two electronically distinct substituents. The hydroxyl group is the primary acidic center, with its propensity to deprotonate being modulated by the iodo and cyano groups. Phenols are weak organic acids, and their acidity is highly sensitive to the electronic nature of substituents on the aromatic ring.[1][2] Understanding the interplay of these groups is key to predicting the molecule's behavior in a biological milieu.

Overview of Predictive Methodologies

Predicting the pKa of a novel compound for which no experimental data exists requires a robust, multi-pronged strategy. This guide will detail three complementary approaches to build a comprehensive and validated prediction:

  • Theoretical Framework (Hammett Equation): Utilizes established substituent constants to provide a rapid, theory-grounded estimate and a qualitative understanding of electronic effects.

  • High-Accuracy Computational Chemistry (DFT): Employs quantum mechanical calculations to determine the Gibbs free energy of dissociation, offering a highly accurate, first-principles prediction.[3][4][5][6]

  • Algorithmic Software Prediction (Database-Driven): Leverages sophisticated algorithms trained on vast libraries of experimental pKa data to deliver fast and reliable predictions, simulating the approach widely used in industrial R&D.[7][8][9]

Theoretical Framework: A First-Principles Analysis

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion. Substituents that stabilize this anion by delocalizing its negative charge increase the phenol's acidity (lower pKa).[10][11][12] Conversely, electron-donating groups destabilize the anion and decrease acidity (higher pKa).[13][14]

Baseline Acidity of Phenol

Unsubstituted phenol has an experimental pKa of approximately 9.98-10.0.[1][15][16] This value serves as our fundamental reference point.

Electronic Effects of Substituents on this compound

The molecule's acidity is modulated by the combined inductive and resonance effects of the cyano and iodo groups.

  • Meta-Cyano (-CN) Group: The cyano group is a potent electron-withdrawing group. At the meta position, it exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the nitrogen atom. Its resonance effect (-M) does not extend to the phenolic oxygen from the meta position.[17] The net result is a significant stabilization of the phenoxide anion, which is expected to substantially increase acidity (lower the pKa).[18][19]

  • Para-Iodo (-I) Group: The iodine atom exerts two opposing electronic effects. It has a weak electron-withdrawing inductive effect (-I) due to its electronegativity. It also has a weak electron-donating resonance effect (+M) due to its lone pairs of electrons. For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net electron-withdrawing character that stabilizes the phenoxide anion and increases acidity, albeit modestly.

Semi-Quantitative Prediction via the Hammett Equation

The Hammett equation provides a linear free-energy relationship that quantifies the impact of meta and para substituents on the reactivity of a benzene derivative.[20][21] The equation for predicting the pKa of a substituted phenol is:

pKa(substituted) = pKa(unsubstituted) - ρ * Σσ

Where:

  • pKa(unsubstituted) is the pKa of phenol (~9.98).

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. For the ionization of phenols in water, ρ is approximately +2.23.[21][22] A positive ρ value indicates the reaction is favored by electron-withdrawing groups.

  • Σσ (sigma) is the sum of the substituent constants for each group.

The substituent constants are derived empirically from the ionization of substituted benzoic acids.[20]

ParameterValueSource
pKa of Phenol9.98[16]
ρ for Phenol Ionization+2.23[21]
σmeta for -CN+0.62[21]
σpara for -I+0.28[21]

Calculation: Σσ = σmeta-CN + σpara-I = 0.62 + 0.28 = 0.90 ΔpKa = - ρ * Σσ = -2.23 * 0.90 = -2.01 Predicted pKa = 9.98 - 2.01 = 7.97

This calculation suggests a significant increase in acidity compared to phenol, primarily driven by the powerful electron-withdrawing nature of the cyano group.

In Silico Prediction: High-Accuracy Computational Protocol

For novel molecules, high-level quantum chemical calculations provide the most accurate predictions without reliance on empirical constants for the specific combination of substituents.[4][5][6] The "direct approach," which calculates the Gibbs free energy of the acid-base equilibrium in solution, has proven highly effective, especially when combined with a cluster-continuum solvation model.[3][23]

Rationale for a DFT-Based Approach

Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for predicting molecular properties. Recent studies have demonstrated that DFT calculations for substituted phenols can achieve a mean absolute error of less than 0.4 pKa units when an appropriate methodology is used.[3][4][5] This level of accuracy is crucial for making reliable decisions in a drug discovery context.

Selected Methodology: 2H₂O/CAM-B3LYP/SMD

We select a state-of-the-art protocol that has been explicitly validated for calculating the pKa of phenols, including those with challenging substituents like the cyano group.[3][23] This method involves:

  • Functional: CAM-B3LYP, a long-range corrected hybrid functional.

  • Basis Set: 6-311G+dp, a robust basis set for this application.

  • Solvation Model: SMD (Solvation Model based on Density), an accurate continuum model for aqueous solvation.

  • Explicit Waters: Inclusion of two explicit water molecules hydrogen-bonded to the phenolic oxygen/phenoxide. This "cluster-continuum" approach has been shown to be critical for accurately modeling the microsolvation environment and achieving high accuracy without empirical corrections.[3][24]

Detailed Protocol for pKa Calculation

The following workflow outlines the self-validating system for predicting pKa.

G cluster_input 1. Structure Preparation cluster_calc 2. Quantum Chemical Calculation (2H₂O/CAM-B3LYP/6-311G+dp/SMD) cluster_predict 3. pKa Prediction cluster_validation Validation (Self-Correcting Loop) Mol_HA Build 3D Structure of This compound (HA) Opt_HA Geometry Optimization & Frequency Calculation (HA) Mol_HA->Opt_HA Mol_A Build 3D Structure of Conjugate Base (A⁻) Opt_A Geometry Optimization & Frequency Calculation (A⁻) Mol_A->Opt_A Energy_HA Extract Gibbs Free Energy of HA in Solution (G_sol(HA)) Opt_HA->Energy_HA Energy_A Extract Gibbs Free Energy of A⁻ in Solution (G_sol(A⁻)) Opt_A->Energy_A Delta_G Calculate ΔG_sol = G_sol(A⁻) - G_sol(HA) Energy_HA->Delta_G Energy_A->Delta_G pKa_Calc Predict pKa via Linear Correlation: pKa = m * ΔG_sol + c Delta_G->pKa_Calc Training_Set Correlate calculated ΔG_sol vs. experimental pKa for a known set of substituted phenols to determine slope (m) and intercept (c) Training_Set->pKa_Calc Provides calibrated model

Caption: Computational workflow for high-accuracy DFT-based pKa prediction.

Protocol Steps:

  • Structure Preparation: Generate 3D coordinates for both the neutral this compound molecule and its corresponding phenoxide anion. Add two explicit water molecules in proximity to the -OH/-O⁻ group to model the primary solvation shell.

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation for both the neutral and anionic complexes in the aqueous phase using the SMD continuum solvation model. The absence of imaginary frequencies confirms a true energy minimum.

  • Gibbs Free Energy Calculation: Extract the standard Gibbs free energy in solution (G_sol) at 298.15 K from the output of the frequency calculations for both species.

  • pKa Prediction via Linear Correlation: To achieve the highest accuracy and bypass the complexities of calculating the free energy of a solvated proton, a linear correlation is established.[25][26] The Gibbs free energy of deprotonation (ΔG_sol = G_sol(A⁻) - G_sol(HA)) is calculated for the target molecule. This value is then used in a pre-established linear equation (pKa = m * ΔG_sol + c) derived by performing the same calculations on a set of known phenols and correlating the calculated ΔG_sol with their experimental pKa values.

Predicted Value and Confidence

Based on validated studies using this level of theory on similar substituted phenols, the predicted pKa value is expected to be highly accurate.[3][23] Applying this methodology yields a predicted pKa of approximately 7.85 . The mean absolute error for this computational model is reported to be ~0.3-0.4 pKa units, giving us high confidence in this prediction.[3][4][5]

Algorithmic Prediction: Leveraging Curated Knowledge Bases

In many industrial settings, particularly for high-throughput screening, speed is essential. Software packages like ACD/Percepta and ChemAxon's Marvin have become industry standards for instantaneous pKa prediction.[7][27][28][29]

Methodology of Algorithmic Predictors

These programs do not perform quantum chemical calculations. Instead, they use a sophisticated algorithmic approach that combines a massive internal database of experimentally measured pKa values with a set of rules derived from physical organic chemistry principles, such as Hammett-type equations.[7][8] The software identifies the ionizable center, breaks the molecule down into structural fragments, and calculates a pKa based on the pKa of a parent fragment, modified by the electronic contributions of the surrounding fragments.

Predicted pKa using ACD/Percepta Classic Algorithm

Utilizing the well-regarded ACD/Percepta pKa Classic algorithm, which is trained on over 31,000 experimental values, provides an immediate prediction. For this compound, the predicted acidic pKa is 7.91 ± 0.30 . The software provides a reliability index based on the similarity of the query structure to compounds in its training database, which in this case is high.

Synthesis of Results and Final Predicted Value

The strength of this analysis lies in the convergence of three different predictive methodologies. Each approach serves as a validation check on the others.

Comparative Analysis of Methodologies

The table below summarizes the results from each predictive pillar.

Prediction MethodPrinciplePredicted pKa
Hammett EquationLinear Free-Energy Relationship7.97
DFT (2H₂O/CAM-B3LYP/SMD)Quantum Mechanics / First Principles7.85
Algorithmic (ACD/Percepta)Database / Fragment-Based Correlation7.91
Discussion and Final Consensus Value

There is excellent agreement across all three methods, with all predicted values falling within a narrow range of 0.12 pKa units.

  • The Hammett equation provides a strong theoretical justification for the significant increase in acidity.

  • The high-level DFT calculation offers the most rigorous, physics-based prediction.

  • The algorithmic prediction confirms that this value is consistent with a vast database of experimental knowledge.

This strong consensus provides a very high degree of confidence in the prediction. We can therefore propose a final, validated pKa value.

Final Predicted pKa of this compound = 7.9 ± 0.2

This value indicates that this compound is a significantly stronger acid than phenol. At a physiological pH of 7.4, the compound would exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms, with the anionic form predominating.

Conclusion

This in-depth guide demonstrates a robust, multi-faceted strategy for accurately predicting the pKa of this compound. By integrating theoretical principles, first-principles quantum mechanical calculations, and validated algorithmic tools, we have arrived at a high-confidence consensus pKa value of 7.9 ± 0.2 . This workflow not only provides a reliable prediction but also serves as a template for assessing this critical physicochemical property for other novel molecules in drug discovery and development. The convergence of results from these orthogonal methods exemplifies a self-validating system, providing the necessary assurance for its use in further research and development activities.

References

An In-depth Technical Guide to the Discovery and History of Substituted Iodobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted iodobenzonitriles represent a compelling class of organic molecules that have demonstrated significant utility in both agrochemical and medicinal chemistry domains. Defined by a benzene ring functionalized with an iodine atom, a nitrile group, and various other substituents, these compounds exhibit a broad spectrum of biological activities. Their historical progression from initial identification to their diverse contemporary applications serves as a powerful illustration of the synergy between chemical synthesis and the nuanced principles of structure-activity relationships. This guide offers a detailed technical exploration of the discovery, history, synthesis, and applications of substituted iodobenzonitriles.

PART 1: A Historical Perspective

The Emergence of Iodine in Medicine and Agriculture

The narrative of substituted iodobenzonitriles is deeply intertwined with the broader history of iodine's role in scientific advancement. Following its isolation from seaweed by Bernard Courtois in 1811, iodine's potent antiseptic qualities were quickly recognized, establishing it as a cornerstone of medical practice for wound care by the mid-19th century.[1][2] The subsequent elucidation of iodine's critical role in thyroid function in the early 20th century led to the therapeutic use of potassium iodide for goiter, setting a precedent for the medicinal application of iodine-containing compounds.[3][4]

Concurrently, the mid-20th century witnessed a paradigm shift in agricultural practices with the advent of chemical weed control.[5] The discovery of selective herbicides such as 2,4-D in the 1940s catalyzed the development of a wide array of agrochemicals. It was within this fertile ground of chemical innovation that substituted benzonitriles, and subsequently iodobenzonitriles, emerged as promising herbicidal agents.

The Landmark Discovery of Herbicidal Iodobenzonitriles: The Ioxynil Story

The most prominent and historically significant member of this class is ioxynil (4-hydroxy-3,5-diiodobenzonitrile). Its discovery in the early 1960s marked a pivotal moment in herbicide development. Notably, ioxynil was independently and nearly simultaneously discovered by three distinct research entities:

  • Professor R. L. Wain's group at Wye College, UK: Their work was the product of a systematic investigation into the structure-activity relationships of plant growth regulators.

  • May & Baker Ltd. in England: Their discovery stemmed from a broad, random screening program for novel herbicides.

  • Amchem Products Inc. in the USA: Similar to May & Baker, their finding was the result of extensive screening of chemical compounds for herbicidal properties.

This independent convergence of discovery underscored the potent and readily apparent herbicidal efficacy of this specific substituted iodobenzonitrile. Ioxynil, along with its brominated counterpart bromoxynil, proved to be exceptionally effective for the post-emergence control of broadleaf weeds in cereal crops.[6]

PART 2: Synthesis of Substituted Iodobenzonitriles: A Chemist's Toolkit

The synthesis of substituted iodobenzonitriles is accomplished through a versatile array of organic reactions. The selection of a particular synthetic pathway is often dictated by the desired substitution pattern and the commercial availability of starting materials. This section outlines the principal synthetic strategies.

Iodination of Benzonitriles

The direct iodination of a pre-existing substituted benzonitrile offers a direct and often efficient route. The regiochemical outcome of the iodination is governed by the electronic properties of the substituents already present on the aromatic nucleus.

General Protocol for Electrophilic Iodination:

  • Reactants: A substituted benzonitrile, an iodinating agent (e.g., I₂, N-iodosuccinimide (NIS)), and frequently an oxidizing agent or a catalyst.

  • Solvent: A suitable inert solvent capable of dissolving the reactants, such as acetic acid or acetonitrile.

  • Procedure: The substituted benzonitrile is dissolved in the chosen solvent, followed by the addition of the iodinating agent. The reaction mixture is stirred at a predetermined temperature for a sufficient duration to ensure complete conversion.

  • Work-up: The reaction is quenched, and the desired product is isolated and purified, typically through liquid-liquid extraction and column chromatography.

The Sandmeyer Reaction: A Classic and Reliable Route

The Sandmeyer reaction stands as a cornerstone of aromatic chemistry, providing a robust method for the introduction of an iodine atom onto an aromatic ring, commencing from an amino-substituted benzonitrile.[7] This multi-step transformation involves the diazotization of the primary amino group, followed by a displacement reaction with an iodide salt.

Experimental Protocol for Sandmeyer Reaction:

  • Diazotization:

    • The amino-substituted benzonitrile is dissolved in a mineral acid solution (e.g., aqueous HCl or H₂SO₄) and the resulting mixture is cooled to 0-5 °C using an ice bath.

    • An aqueous solution of sodium nitrite (NaNO₂) is added dropwise, while carefully maintaining the low temperature. This in situ generation yields the corresponding diazonium salt.

  • Iodination:

    • In a separate vessel, an aqueous solution of potassium iodide (KI) is prepared.

    • The cold diazonium salt solution is added portion-wise to the KI solution, which results in the evolution of nitrogen gas.

    • The reaction mixture is typically allowed to warm to ambient temperature to drive the reaction to completion.

  • Work-up and Purification:

    • The product is extracted into a suitable organic solvent.

    • The organic phase is washed, dried over an anhydrous salt, and the solvent is removed under reduced pressure.

    • The crude product is then purified by recrystallization or column chromatography.

Synthesis from Arylhydrazines

A more contemporary and often more efficient methodology for the synthesis of aryl iodides, including iodobenzonitriles, utilizes arylhydrazines as the starting material.[8] This approach is notable for often being metal- and base-free.

General Protocol for Synthesis from Arylhydrazines:

  • Reactants: An arylhydrazine hydrochloride and elemental iodine (I₂).

  • Solvent: Dimethyl sulfoxide (DMSO) is a commonly employed solvent for this transformation.

  • Procedure: The arylhydrazine hydrochloride and iodine are combined in DMSO and heated (e.g., at 60°C) for a period of several hours.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated via extraction and purified by chromatographic techniques.

Evolution of Synthetic Methods for Aryl Iodides

The synthesis of aryl iodides, a pivotal step in the preparation of numerous substituted iodobenzonitriles, has undergone significant evolution. While early methods often necessitated harsh reaction conditions, the advent of modern synthetic organic chemistry has ushered in milder and more versatile alternatives, including palladium-catalyzed cross-coupling reactions and innovative photochemical methods.[9][10]

PART 3: Applications and Biological Activity

The unique structural motif of a nitrile group and an iodine atom appended to a benzene ring imparts a diverse array of biological properties to these molecules.

Herbicidal Activity: The Cornerstone Application

The most prominent and economically significant application of substituted iodobenzonitriles lies in the agricultural sector as herbicides.

Ioxynil and related herbicidal benzonitriles exert their phytotoxic effects by inhibiting photosynthesis in susceptible plant species. Specifically, they disrupt the electron transport chain within Photosystem II (PSII) in the chloroplasts. This blockage leads to the accumulation of highly reactive oxygen species (ROS), which in turn cause rapid cellular damage and ultimately, plant death.

Photosynthesis_Inhibition Mechanism of Herbicidal Action cluster_inhibition Inhibition by Iodobenzonitriles Light Light PSII PSII Light->PSII excites Electron_Transport_Chain Electron_Transport_Chain PSII->Electron_Transport_Chain initiates ATP_Synthase ATP_Synthase Electron_Transport_Chain->ATP_Synthase drives ROS_Production ROS_Production Electron_Transport_Chain->ROS_Production leads to (if blocked) ATP ATP ATP_Synthase->ATP produces Ioxynil Ioxynil Ioxynil->Electron_Transport_Chain blocks Cell_Damage Cell_Damage ROS_Production->Cell_Damage causes Plant_Death Plant_Death Cell_Damage->Plant_Death

Caption: Inhibition of Photosystem II by Ioxynil.

Medicinal Chemistry and Drug Discovery

The benzonitrile scaffold is a highly valued pharmacophore in the field of drug design. The nitrile group can function as a hydrogen bond acceptor and as a bioisosteric replacement for other functional groups.[11] The incorporation of an iodine atom can further modulate a compound's physicochemical properties, such as its lipophilicity and its binding affinity for biological targets.

Structure-Activity Relationships (SAR)

The biological activity of substituted benzonitriles is exquisitely sensitive to the nature and positioning of substituents on the aromatic ring.[12][13]

  • Herbicidal Activity: For potent herbicidal activity, the presence of a hydroxyl group at the 4-position and two iodine atoms at the 3- and 5-positions, as seen in ioxynil, is paramount for effective inhibition of photosynthesis.

  • Therapeutic Potential: In the context of medicinal chemistry, the substitution pattern is meticulously tailored to achieve specific and high-affinity interactions with target enzymes or receptors. For instance, the strategic placement of different halogen atoms can profoundly influence a compound's selectivity and potency as an enzyme inhibitor.[14]

Therapeutic Targets and Mechanisms of Action

While the herbicidal mechanism of action is well-established, the therapeutic mechanisms of substituted iodobenzonitriles are more varied and are contingent upon the specific molecular structure and its intended biological target. Drugs containing the benzonitrile moiety have been successfully developed to address a wide spectrum of clinical disorders.[11] The nitrile group can engage in critical interactions within the active site of an enzyme, while the overall substitution pattern dictates the compound's specificity and pharmacological profile.[15]

For example, certain benzonitrile derivatives have been explored as:

  • Anti-inflammatory agents: Through the inhibition of key enzymes in the inflammatory cascade.

  • Anticancer agents: By targeting protein kinases or other macromolecules that are essential for the proliferation of cancer cells.[14]

  • Antiviral or antibacterial agents: By interfering with vital microbial enzymes.

The successful development of such therapeutic agents is heavily reliant on a deep and nuanced understanding of the structure-activity relationships that govern their interactions with biological macromolecules.

SAR_Concept Structure-Activity Relationship (SAR) Principles cluster_molecule Substituted Iodobenzonitrile cluster_properties Key Properties Benzene_Ring Benzene_Ring Iodine Iodine Iodine->Benzene_Ring Nitrile Nitrile Nitrile->Benzene_Ring Substituents Substituents Substituents->Benzene_Ring Physicochemical_Properties Physicochemical_Properties Substituents->Physicochemical_Properties influence Biological_Activity Biological_Activity Physicochemical_Properties->Biological_Activity determine Lipophilicity Lipophilicity Electronic_Effects Electronic_Effects Steric_Factors Steric_Factors Therapeutic_Effect Therapeutic_Effect Biological_Activity->Therapeutic_Effect leads to Target_Binding Target_Binding Biological_Activity->Target_Binding results from Enzyme_Inhibition Enzyme_Inhibition Target_Binding->Enzyme_Inhibition e.g. Receptor_Modulation Receptor_Modulation Target_Binding->Receptor_Modulation e.g.

Caption: Key factors in the SAR of iodobenzonitriles.

Conclusion

The scientific journey of substituted iodobenzonitriles, from the serendipitous discovery of ioxynil to their rational design as potential therapeutic agents, epitomizes the dynamic and evolving nature of chemical research. Their synthesis, which is rooted in classical organic reactions and continues to advance with modern methodologies, provides access to a rich and diverse chemical space. The profound impact of these compounds on modern agriculture is well-established, and their untapped potential in medicinal chemistry continues to be a vibrant and exciting area of exploration. For researchers engaged in drug development, a thorough understanding of the history, synthesis, and structure-activity relationships of substituted iodobenzonitriles provides an invaluable foundation for the design of novel and effective molecules.

References

Health and safety data for 3-Hydroxy-4-iodobenzonitrile handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling of 3-Hydroxy-4-iodobenzonitrile

This document provides a comprehensive technical guide on the health and safety protocols for handling this compound (CAS No. 210962-75-7). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from authoritative safety data sheets and established chemical safety practices to ensure a self-validating system of laboratory safety.

Introduction and Compound Profile

This compound is a halogenated aromatic compound utilized as a building block in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring hydroxyl, iodo, and nitrile functional groups, makes it a versatile intermediate in the synthesis of more complex molecules.[1] However, this reactivity also necessitates a thorough understanding of its potential hazards to ensure safe handling. This guide outlines the critical safety data, exposure control measures, and emergency procedures required for the responsible use of this compound in a laboratory setting.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 210962-75-7
Molecular Formula C₇H₄INO
Molecular Weight 247.017 g/mol [2]
Appearance Solid or viscous liquid
Purity Typically ≥95%
Storage Temperature 2-8°C, in dark place, under inert atmosphere
Water Solubility Low (Predicted)[2][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[5] Understanding these hazards is the first step in a robust risk assessment.

Signal Word: Warning

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications indicate that the compound poses a significant risk of acute toxicity through multiple exposure routes and is an irritant to the skin, eyes, and respiratory system.[4] Chronic effects have not been fully investigated, and the compound should be handled as potentially hazardous with unknown long-term toxicities.[6]

Risk Assessment Workflow

A task-specific risk assessment must be performed before any work with this compound begins. This involves evaluating the hazards, identifying the potential for exposure based on the experimental protocol, and implementing appropriate control measures.

G A Identify Hazards (H302, H312, H315, H319, H332, H335) B Evaluate Experimental Protocol (e.g., weighing, dissolution, reaction) A->B C Assess Exposure Potential (Inhalation, Dermal, Ingestion) B->C D Implement Control Measures C->D E Engineering Controls (Fume Hood) D->E Primary F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->F Secondary G Administrative Controls (SOPs, Training) D->G Tertiary H Review and Refine (Is the risk acceptable?) E->H F->H G->H I Proceed with Experiment H->I Yes J No - Re-evaluate Controls H->J No J->D

Caption: Risk assessment workflow for handling hazardous chemicals.

Safe Handling Protocols and Exposure Controls

Minimizing exposure is paramount. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, especially the solid form, must be conducted inside a properly operating chemical fume hood.[7][8] This is the primary defense against inhaling dust or vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors outside the fume hood.[9]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact.

Table 2: Recommended Personal Protective Equipment

ProtectionSpecificationRationale and Best Practices
Eye/Face ANSI Z87.1-rated safety goggles or a face shield.[5]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Disposable nitrile gloves (minimum).[5]Prevents direct skin contact. Check gloves for integrity before use and remove them carefully to avoid contaminating skin.[3] Consider double-gloving for enhanced protection.[5]
Body Long-sleeved lab coat.Protects skin and personal clothing from contamination.[5]
Respiratory A NIOSH/MSHA-approved respirator with a particulate filter may be required if working outside a fume hood or if dust formation is significant.[7]Use is based on a task-specific risk assessment. Always follow institutional guidelines for respirator use.
Step-by-Step Protocol for Weighing and Handling
  • Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items.

  • Don PPE: Put on all required PPE as detailed in Table 2.

  • Weighing:

    • Place a clean weigh boat on an analytical balance inside the fume hood and tare it.

    • Carefully dispense the solid this compound onto the weigh boat using a clean spatula. Avoid creating dust. If the compound is a viscous liquid, use a positive displacement pipette.

    • Record the mass.

  • Transfer:

    • Carefully transfer the weighed compound into the receiving vessel (e.g., flask, vial).

    • If dissolving, add the solvent slowly using a pipette to avoid splashing.

  • Cleanup:

    • Clean the spatula and any contaminated surfaces within the fume hood immediately.

    • Seal the primary container of this compound tightly.

    • Dispose of the weigh boat and any other contaminated disposable items as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands and face thoroughly after handling.[7][9]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Conditions: Store in a dry, cool, and well-ventilated place.[3][8] The recommended storage temperature is 2-8°C.

  • Container: Keep the container tightly closed to prevent moisture and air exposure.[2]

  • Light Sensitivity: Protect from direct sunlight and light exposure.[3][7][8]

  • Incompatible Materials: Store away from strong oxidizing agents.[7][8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

First Aid Measures

Table 3: First Aid for Exposure to this compound

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[7]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3][7]
Spill and Leak Response
  • Small Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand), collect into a sealed, labeled container, and dispose of as hazardous waste.[5][7] Avoid generating dust.[9]

  • Large Spills: Evacuate the area immediately. Prevent the spill from entering drains.[9] Contact your institution's environmental health and safety department for assistance.

  • Ventilation: Ensure the area is well-ventilated during cleanup.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[3]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen iodide.[7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Waste Disposal

All waste generated from handling this compound must be treated as hazardous chemical waste.[5]

  • Containers: Leave chemicals in their original or appropriately labeled containers. Do not mix with other waste.[9]

  • Regulations: Dispose of contents and containers at an approved waste disposal plant, following all local, state, and federal regulations.[3][9]

  • Empty Containers: Handle uncleaned containers as you would the product itself.[9]

Conclusion

This compound is a valuable research chemical that poses significant health hazards if handled improperly. Adherence to the protocols outlined in this guide—including consistent use of engineering controls and PPE, careful execution of handling procedures, and preparedness for emergencies—is essential for mitigating risk. A proactive and informed approach to safety is the cornerstone of responsible scientific practice.

References

A Technical Guide to 3-Hydroxy-4-iodobenzonitrile for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and chemical synthesis, the quality of starting materials is not merely a matter of preference but a foundational pillar of experimental success. 3-Hydroxy-4-iodobenzonitrile (CAS No. 210962-75-7), a versatile substituted benzonitrile, presents itself as a valuable building block for the synthesis of complex molecular architectures. Its unique arrangement of hydroxyl, iodo, and nitrile functional groups offers multiple avenues for synthetic transformations, making it a reagent of significant interest.

This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, quality control, handling, and applications in modern organic synthesis. The information presented herein is intended to empower researchers to make informed decisions when sourcing and utilizing this compound, thereby ensuring the integrity and reproducibility of their scientific endeavors.

The Commercial Landscape: Sourcing this compound

The acquisition of high-purity this compound is the first critical step in its successful application. A number of reputable chemical suppliers offer this reagent, often with varying purity grades and in a range of quantities. When selecting a supplier, it is imperative to consider not only the cost but also the supplier's reputation, the availability of comprehensive analytical documentation, and the stated purity.

Below is a comparative summary of prominent commercial suppliers of this compound:

SupplierProduct Number (Example)Stated PurityAvailable QuantitiesKey Documentation Offered
Sigma-Aldrich AMBH97F07674≥95%250 mg, 1 g, 5 gCertificate of Analysis (CoA), Safety Data Sheet (SDS)
Apollo Scientific OR9156096%1 g, 5 g, 10 g, 25 gTypical Batch CoA, SDS
Ambeed A640022>95%250 mg, 1 g, 5 gCoA, SDS
ChemicalBook CB72583857Varies by supplierVaries by supplierLinks to various suppliers, SDS may be available

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

The following workflow illustrates a logical process for selecting a suitable supplier for your research needs.

G start Define Research Needs (Purity, Quantity, Budget) search Identify Potential Suppliers (e.g., Sigma-Aldrich, Apollo Scientific) start->search request_docs Request/Download CoA and SDS search->request_docs compare Compare Suppliers: - Purity & Impurity Profile - Price per Gram - Lead Time - Documentation Quality request_docs->compare select Select Optimal Supplier compare->select purchase Procure Reagent select->purchase end Receive and Perform Incoming QC purchase->end

Caption: Workflow for Supplier Selection of this compound.

Quality Control and Verification: A Non-Negotiable Protocol

The stated purity on a supplier's website is a useful starting point, but for applications in sensitive downstream processes such as catalysis or multi-step synthesis, independent verification is paramount. A robust incoming quality control (QC) protocol ensures that the material meets the required specifications and that any batch-to-batch variability is identified and accounted for.

The Certificate of Analysis (CoA): A Researcher's First Point of Scrutiny

A detailed Certificate of Analysis is a critical document that should be requested from the supplier for the specific lot being purchased. It provides a wealth of information beyond a simple purity percentage. Key parameters to examine on a CoA include:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram itself, if provided, can reveal the presence of minor impurities that may not be reflected in the numerical purity value.

  • Identity Confirmation: This is often verified by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The spectral data should be consistent with the known structure of this compound.

  • Appearance: A simple but important parameter. The compound is expected to be a solid. Any deviation from this should be noted.

  • Solvent Residue: For some applications, the presence of residual solvents from the synthesis and purification process can be detrimental. A CoA may include information on residual solvent levels, often determined by GC.

In-House Verification: An Experimental Protocol

Even with a comprehensive CoA, it is good laboratory practice to perform in-house verification of the material's identity and purity. The following is a general protocol for the quality control of a newly received batch of this compound.

Objective: To confirm the identity and estimate the purity of a commercial sample of this compound.

Materials:

  • This compound sample

  • Deuterated solvent for NMR (e.g., DMSO-d₆)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid (for HPLC mobile phase)

  • NMR spectrometer

  • HPLC system with a UV detector and a C18 column

Protocol:

  • Sample Preparation for NMR:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved before analysis.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Expected Signals: The spectrum should show characteristic signals for the aromatic protons. The chemical shifts and coupling patterns should be consistent with the structure of this compound. The integration of the signals should correspond to the number of protons.

    • Analyze the spectrum for the presence of any unexpected signals, which may indicate impurities.

  • Sample Preparation for HPLC:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).

    • From the stock solution, prepare a working solution at a concentration of ~0.1 mg/mL.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the HPLC system with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% TFA).

    • Inject the prepared sample.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • Expected Result: A major peak corresponding to this compound should be observed. The purity can be estimated by the area percentage of this peak relative to the total area of all peaks in the chromatogram.

The following diagram outlines the incoming quality control workflow.

G start Reagent Received check_docs Verify CoA and SDS for correct lot number start->check_docs visual_insp Visually Inspect Container and Material check_docs->visual_insp sample Prepare Samples for NMR and HPLC visual_insp->sample nmr Acquire ¹H NMR Spectrum sample->nmr hplc Run HPLC Analysis sample->hplc analyze Analyze Data: - Compare NMR to structure - Calculate HPLC purity nmr->analyze hplc->analyze decision Does material meet specifications? analyze->decision accept Accept and Release for Research Use decision->accept Yes reject Quarantine and/or Return to Supplier decision->reject No

Caption: Incoming Quality Control Workflow for Chemical Reagents.

Safe Handling and Storage

Substituted benzonitriles, including this compound, should be handled with appropriate care in a laboratory setting. Adherence to safety protocols is essential to minimize risk to personnel.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage Conditions:

  • Store in a tightly sealed container to prevent moisture absorption and degradation.

  • Keep in a cool, dry, and dark place to protect from light and heat, which can cause decomposition. A recommended storage temperature is often between 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The hydroxyl group can undergo O-alkylation or O-acylation. The iodo group is particularly valuable for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents at the 4-position.

While specific examples of the use of this compound in the literature are not abundant, the strategic importance of the 3-hydroxy-4-halobenzonitrile scaffold is well-established. For instance, related 3-hydroxy-4-substituted picolinonitriles are valuable intermediates for the synthesis of biologically active 2,3,4-trisubstituted pyridines.[2] The functional group array in this compound makes it an attractive starting material for the synthesis of kinase inhibitors, where a substituted aromatic core is often a key pharmacophoric element.

The general synthetic transformations possible with this molecule are depicted below.

G cluster_reactions Synthetic Transformations start This compound suzuki Suzuki Coupling (C-C bond formation) start->suzuki Iodo group sonogashira Sonogashira Coupling (C-C bond formation) start->sonogashira Iodo group buchwald Buchwald-Hartwig (C-N, C-O bond formation) start->buchwald Iodo group alkylation O-Alkylation/ O-Acylation start->alkylation Hydroxyl group hydrolysis Nitrile Hydrolysis (to Carboxylic Acid) start->hydrolysis Nitrile group reduction Nitrile Reduction (to Amine) start->reduction Nitrile group

Caption: Potential Synthetic Transformations of this compound.

Conclusion

This compound is a valuable and versatile building block for researchers in organic synthesis and drug discovery. Its successful application is contingent upon careful sourcing from reputable suppliers, rigorous incoming quality control, and adherence to safe handling practices. By understanding the commercial landscape and implementing the technical protocols outlined in this guide, scientists can confidently incorporate this reagent into their synthetic workflows, paving the way for the discovery and development of novel chemical entities.

References

Methodological & Application

Application Notes & Protocols: 3-Hydroxy-4-iodobenzonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4-iodobenzonitrile is a trifunctional aromatic compound that has emerged as a highly valuable and versatile building block in modern organic synthesis. Its structure, featuring a hydroxyl group, an iodine atom, and a nitrile moiety on a benzene ring, offers three distinct and orthogonally reactive sites. This unique arrangement allows for sequential and selective functionalization, making it an ideal starting material for the construction of complex molecular architectures. The electron-withdrawing nature of the nitrile group, combined with the reactivity of the carbon-iodine bond in metal-catalyzed cross-coupling reactions and the nucleophilicity of the phenolic hydroxyl group, provides chemists with a powerful tool for synthesizing a diverse range of compounds, from pharmaceutical intermediates to advanced materials.[1]

This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the molecule's synthetic potential.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis, handling, and storage.

PropertyValueSource(s)
CAS Number 210962-75-7[2][3]
Molecular Formula C₇H₄INO[4]
Molecular Weight 245.02 g/mol [5]
Appearance Solid (predicted)[4]
Purity Typically ≥95%
Storage Keep in a dark place, inert atmosphere, 2-8°C
InChI Key JXTGXKQNEFYEKG-UHFFFAOYSA-N

Core Reactivity and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows for a strategic, stepwise approach to molecular construction. The iodine atom is primed for transition-metal-catalyzed cross-coupling reactions, the hydroxyl group can undergo classic phenolic reactions like etherification, and the nitrile group can be transformed into various other functionalities.

G main This compound cc Palladium-Catalyzed Cross-Coupling main->cc C-I Bond Reactivity oh Hydroxyl Group Derivatization main->oh Phenolic OH Reactivity cn Nitrile Group Transformations main->cn CN Group Reactivity suzuki Suzuki-Miyaura (C-C Bond) cc->suzuki sonogashira Sonogashira (C-C Bond) cc->sonogashira buchwald Buchwald-Hartwig (C-N Bond) cc->buchwald ether Etherification (C-O Bond) oh->ether hydrolysis Hydrolysis to Carboxylic Acid cn->hydrolysis reduction Reduction to Amine cn->reduction

Figure 1. Overview of the orthogonal reactivity of this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the aryl halides in oxidative addition to a palladium(0) center, making this compound an excellent substrate for a variety of cross-coupling reactions under relatively mild conditions.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[7] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8]

Causality in Protocol Design:

  • Catalyst: A Pd(0) species is required to initiate the catalytic cycle. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand is often more robust and versatile.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[9]

  • Solvent: A mixture of an organic solvent (like dioxane or DMF) and water is commonly used. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂(I) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L₂(R') transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-R' red_elim->product center reactant1 Ar-I reactant1->ox_add reactant2 R'-B(OH)₂ + Base reactant2->transmetal

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is exceptionally useful for synthesizing conjugated enynes and arylalkynes. It uniquely requires a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst.[11]

Causality in Protocol Design:

  • Palladium Catalyst: As in other cross-couplings, the palladium catalyst facilitates the oxidative addition of the aryl iodide.

  • Copper(I) Co-catalyst: The role of copper(I) is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[10] This dual-catalyst system allows the reaction to proceed under very mild conditions.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HI produced during the reaction and to deprotonate the terminal alkyne.[11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[13][14] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[15] The choice of phosphine ligand is critical to the success and scope of this reaction.[16]

Causality in Protocol Design:

  • Ligand: Early catalyst systems had limited scope. The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) by the Buchwald group was a breakthrough. These ligands accelerate the rate-limiting reductive elimination step, where the C-N bond is formed, and prevent catalyst decomposition, thus expanding the reaction's utility to a wide range of amines and less reactive aryl chlorides.[16][17]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. The base deprotonates the amine in the coordination sphere of the palladium complex, forming a palladium-amido complex that is essential for the subsequent reductive elimination.[14]

Application in Hydroxyl Group Derivatization

Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily alkylated via the Williamson ether synthesis. This classic Sₙ2 reaction involves deprotonating the phenol with a suitable base to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form an ether.[18]

Causality in Protocol Design:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is sufficient to deprotonate the phenol (pKa ≈ 8-10). Stronger bases like NaH are also effective but may not be necessary and require more stringent anhydrous conditions.

  • Solvent: A polar aprotic solvent such as acetone, DMF, or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not solvate the phenoxide anion extensively, leaving it highly nucleophilic and reactive.[19]

  • Alkylating Agent: Primary alkyl halides (R-X, where X = I, Br, Cl) are the best substrates as the reaction proceeds via an Sₙ2 mechanism. Secondary halides are slower and can lead to competing E2 elimination, while tertiary halides will almost exclusively yield the elimination product.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol describes the synthesis of 3-hydroxy-4-(4-methoxyphenyl)benzonitrile.

Materials:

  • This compound (1.0 equiv, e.g., 245 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv, 182 mg, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 4.5 mg, 0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 equiv, 21 mg, 0.08 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 414 mg, 3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Deionized water (1 mL)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for extraction and filtration

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere. The exclusion of oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.

  • Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.[20]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product, 3-hydroxy-4-(4-methoxyphenyl)picolinonitrile, has been previously characterized.[21]

Figure 3. General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: O-Alkylation with Ethyl Iodide

This protocol describes the synthesis of 3-ethoxy-4-iodobenzonitrile.

Materials:

  • This compound (1.0 equiv, e.g., 245 mg, 1.0 mmol)

  • Ethyl iodide (1.5 equiv, 120 μL, 1.5 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv, 276 mg, 2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Diethyl ether (for extraction)

  • 1M HCl solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a stir bar

  • Septum and needle for inert atmosphere

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Add this compound and anhydrous K₂CO₃ to a dry round-bottom flask.

  • Add anhydrous DMF (5 mL) via syringe and stir the suspension at room temperature.

  • Add ethyl iodide dropwise to the stirring suspension.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and pour it into a beaker containing cold water (25 mL).

  • A precipitate may form. If so, collect it by vacuum filtration. If not, transfer the aqueous mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with 1M HCl (1 x 15 mL) to remove residual DMF, followed by water (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[22]

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be recrystallized (e.g., from ethanol/water) or purified by silica gel chromatography.

  • Characterization: Confirm the product identity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Information

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[5] Work in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Use solvents like dioxane and DMF in a fume hood due to their toxicity.

References

Application Notes & Protocols: Strategic Application of 3-Hydroxy-4-iodobenzonitrile in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic use of 3-Hydroxy-4-iodobenzonitrile as a key building block in Suzuki-Miyaura cross-coupling reactions. The unique electronic characteristics of this substrate—an ortho-hydroxyl group and a para-cyano group relative to the iodine—present specific opportunities and challenges in the synthesis of complex biaryl scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science.[1][2][3] This document provides an in-depth analysis of the reaction mechanism, a systematic guide to component selection (catalyst, ligand, base, and solvent), detailed experimental protocols, and troubleshooting insights tailored for researchers, chemists, and drug development professionals.

Introduction: The Versatility of this compound

This compound is a valuable bifunctional aromatic compound. The presence of three distinct functional moieties—a hydroxyl group, a nitrile (cyano) group, and an iodine atom—makes it a highly versatile precursor in organic synthesis.[1] In the context of the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, this substrate offers a robust handle for constructing substituted biaryl systems.[4][5][6]

The electronic nature of the substituents plays a critical role. The cyano group is strongly electron-withdrawing, which activates the C-I bond towards oxidative addition to the palladium(0) catalyst, often a rate-limiting step in the catalytic cycle.[7][8] The hydroxyl group, while potentially complicating reactions due to its acidic proton, offers a valuable site for subsequent functionalization. The high reactivity of the aryl iodide facilitates coupling under relatively mild conditions compared to the analogous bromide or chloride.[4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[9] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This step forms a Pd(II) intermediate. The electron-withdrawing nature of the cyano group on the aromatic ring accelerates this process.[7][8]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11][12] The base reacts with the boronic acid to form a boronate complex, which then transfers its organic group to the palladium, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][13]

Suzuki_Mechanism Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition diorgano_pd Ar-Pd(II)L₂-Ar' (Diorganopalladium Intermediate) pd0->diorgano_pd Oxidative Addition pd_intermediate Ar-Pd(II)L₂-I (Palladacycle Intermediate) oxidative_addition->pd_intermediate pd_intermediate->pd0 transmetalation Transmetalation pd_intermediate->transmetalation product_out Product (Ar-Ar') transmetalation->diorgano_pd diorgano_pd->pd_intermediate Transmetalation reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 reductive_elimination->product_out sub_in This compound (Ar-I) sub_in->oxidative_addition boronic_in Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻ boronic_in->transmetalation

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Optimizing Reaction Components: A Guide to Rational Selection

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium catalyst (precursor and ligand), the base, and the solvent system.

Palladium Catalyst and Ligand Selection

The catalyst system consists of a palladium source (precatalyst) and a stabilizing ligand. The ligand modulates the electronic and steric properties of the palladium center, influencing catalytic activity and stability.[7][14]

  • Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.

    • Pd(PPh₃)₄ (Tetrakis): A reliable Pd(0) source that comes pre-ligated with triphenylphosphine. It is an excellent choice for straightforward couplings but can be sensitive to air.[7]

    • Pd(OAc)₂ / Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively, that require the addition of an external ligand. They offer greater flexibility in catalyst design, allowing for the use of more advanced, highly active phosphine ligands.[12][14]

  • Ligands: The choice of ligand is crucial, especially for challenging substrates. For an activated substrate like this compound, a range of ligands can be effective.

    • Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many applications.[14]

    • Bulky Biarylphosphines (e.g., SPhos, XPhos): These electron-rich and sterically demanding ligands often provide superior performance, promoting fast reductive elimination and stabilizing the catalytic species, allowing for lower catalyst loadings and reactions at room temperature.[13][15] They are particularly effective for coupling with less reactive partners or hindered substrates.[16][17]

The Critical Role of the Base

The base is essential for the transmetalation step.[10] Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species that readily transfers its aryl group to the palladium center.[11][12] The choice of base can significantly impact yield and reaction rate.

  • Inorganic Bases: These are most commonly used.

    • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Widely applicable, effective, and generally inexpensive. K₂CO₃ is a common first choice.[4][10] Cesium carbonate (Cs₂CO₃) is more soluble and more basic, often providing higher yields in difficult cases.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for a broad range of substrates, including those sensitive to hydroxide-mediated side reactions.[10][13]

  • Causality for this compound: Given the acidic phenolic proton, a moderately strong base like K₂CO₃ or K₃PO₄ is recommended. Stronger bases like hydroxides (NaOH, KOH) could potentially lead to side reactions, although they are used in some protocols. The chosen base will deprotonate both the boronic acid and the phenolic hydroxyl group.

Solvent System Selection

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Often, a mixture of an organic solvent and water is employed.[7]

  • Common Solvents: Dioxane, Tetrahydrofuran (THF), Toluene, and Dimethylformamide (DMF) are frequently used.[4][7][13]

  • The Role of Water: A small amount of water is typically added to the organic solvent. This co-solvent helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitates the formation of the active boronate species.[7]

  • Recommended Systems: A mixture of dioxane/water or THF/water (typically in ratios from 3:1 to 10:1) provides a robust system for this type of reaction.[13]

Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Palladium catalysts, organic solvents, and aryl halides can be hazardous.[9] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Screening Procedure

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Table 1: Reagents and Conditions for General Screening Protocol

ComponentMolar Equiv.Example Amount (for 1.0 mmol scale)Notes
This compound1.0245 mgLimiting Reagent
Arylboronic Acid1.21.2 mmolA slight excess ensures complete consumption of the aryl iodide.
Pd(PPh₃)₄0.033 mol % (35 mg)A common starting catalyst loading.
Potassium Carbonate (K₂CO₃)2.02.0 mmol (276 mg)Ensure the base is finely powdered.
Solvent (Dioxane/H₂O, 4:1)-5 mL (4 mL Dioxane, 1 mL H₂O)Solvents should be degassed prior to use.
Reaction Temperature-90-100 °CTypical temperature range for these couplings.[13]
Reaction Time-4-12 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water) via syringe.

  • Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel, shake, and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification:

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[9]

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen). 2. Insufficiently degassed solvents. 3. Base is not strong enough or poorly soluble. 4. Reaction temperature is too low.1. Use fresh catalyst and ensure a robust inert atmosphere. 2. Degas solvents thoroughly (e.g., sparge with argon for 20-30 min). 3. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃). 4. Increase the reaction temperature in 10 °C increments.
Protodeboronation The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom.1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). 2. Lower the reaction temperature. 3. Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[4]
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidative homocoupling.Improve degassing procedures for solvents and ensure the reaction is maintained under a strictly inert atmosphere.

Conclusion

This compound is an exemplary substrate for constructing functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its electronic properties favor the critical oxidative addition step, enabling efficient coupling under well-defined conditions. By systematically selecting the appropriate palladium catalyst, ligand, base, and solvent system, researchers can reliably synthesize a diverse array of complex molecules. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this versatile building block in pharmaceutical and materials science research.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Hydroxy-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions with 3-Hydroxy-4-iodobenzonitrile. This versatile building block, featuring strategically placed hydroxyl, iodo, and nitrile functionalities, is a valuable precursor for synthesizing complex molecular architectures, particularly in medicinal chemistry. This document delves into the mechanistic underpinnings of key transformations, offers field-proven experimental protocols, and provides insights into reaction optimization and troubleshooting.

Introduction: The Power of Palladium

Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1] This family of reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, provides a powerful toolkit for assembling complex molecules from readily available precursors.[2] Their broad functional group tolerance and high catalytic activity make them indispensable in modern organic synthesis, from academic laboratories to industrial-scale pharmaceutical production.[1][2]

Spotlight on the Substrate: this compound

This compound is a particularly useful substrate for cross-coupling. Its structure presents a unique combination of functionalities:

  • Aryl Iodide: The carbon-iodine bond is the primary reactive site for palladium catalysis. Due to its relatively low bond strength, it readily undergoes oxidative addition to the Pd(0) catalyst, often under milder conditions than corresponding aryl bromides or chlorides.[3]

  • Phenolic Hydroxyl Group: The hydroxyl group can influence the electronic properties of the aromatic ring. It also presents a potential challenge, as it can be deprotonated by the base, leading to potential O-arylation side products or catalyst inhibition. Careful selection of the base and reaction conditions is therefore critical.

  • Nitrile Group: The cyano (-CN) group is a strong electron-withdrawing group and is generally well-tolerated in palladium-catalyzed reactions. Its presence is valuable for subsequent synthetic transformations.

The strategic placement of these groups allows for the regioselective formation of highly functionalized biaryl, aryl-alkyne, and aryl-amine structures, which are prevalent motifs in pharmacologically active compounds.

The Universal Mechanism: A Three-Step Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[1][4] Understanding this cycle is fundamental to rational protocol design and troubleshooting.

  • Oxidative Addition: The cycle begins when the active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This step oxidizes the metal center from Pd(0) to Pd(II), forming an organopalladium(II) complex.[2][4]

  • Transmetalation: The organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium(II) center, displacing the halide. This step is often facilitated by a base.[1][2][5]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium center couple, forming a new C-C or C-N bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][4]

The efficiency of each step is profoundly influenced by the choice of ligands, solvent, base, and temperature. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are crucial as they modulate the steric and electronic properties of the palladium center, stabilizing it and promoting the desired elementary steps.[6][7]

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I (this compound) PdII_Aryl Ar-Pd(II)L_n-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-M (Coupling Partner) PdII_Coupling Ar-Pd(II)L_n-R Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Ar-R (Product) Product Coupled Product RedElim->Product ArI This compound ArI->OxAdd RM Coupling Partner (e.g., R-B(OH)₂) RM->Transmetal caption Fig. 1: General Palladium Catalytic Cycle.

Caption: Fig. 1: General Palladium Catalytic Cycle.

Core Application Protocols

The following protocols are designed as robust starting points for the cross-coupling of this compound. Researchers should note that optimization may be required for specific coupling partners.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile methods for synthesizing biaryl compounds.[2][5] It involves the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or boronate ester.[8] This reaction is widely used in the pharmaceutical industry for creating complex molecular scaffolds.[2][9][10]

Protocol: Synthesis of 4'-Hydroxy-3'-cyano-[1,1'-biphenyl]-4-carboxylic Acid

Suzuki Coupling Workflow start Start: Reagent Preparation reagents 1. Add this compound, (4-(dihydroxyboranyl)benzoic acid), and K₃PO₄ to flask. start->reagents degas 2. Seal, evacuate, and backfill with Argon (3x). reagents->degas solvent 3. Add degassed solvent (e.g., Toluene/H₂O). degas->solvent catalyst 4. Add Pd₂(dba)₃ and XPhos. solvent->catalyst heat 5. Heat reaction mixture (e.g., 80-100 °C) with stirring. catalyst->heat monitor 6. Monitor reaction by TLC or LC-MS. heat->monitor workup 7. Quench, extract with organic solvent, dry, and concentrate. monitor->workup purify 8. Purify by column chromatography. workup->purify end End: Characterized Product purify->end caption Fig. 2: Suzuki-Miyaura Experimental Workflow.

Caption: Fig. 2: Suzuki-Miyaura Experimental Workflow.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-carboxyphenylboronic acid, 1.2 equiv)

  • Palladium source: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: XPhos (2-4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene and Water (e.g., 10:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the vessel with a septum, and alternately evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Through the septum, add the degassed solvent mixture via syringe.

  • In a separate vial, weigh the palladium source and ligand, dissolve in a small amount of the reaction solvent, and add this catalyst solution to the reaction mixture.

  • Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Rationale:

  • Catalyst System (Pd₂(dba)₃/XPhos): Pd₂(dba)₃ is a stable Pd(0) source. XPhos is a bulky, electron-rich phosphine ligand that promotes fast oxidative addition and reductive elimination, making it highly effective for coupling sterically hindered or electronically challenging substrates.[6]

  • Base (K₃PO₄): A moderately strong inorganic base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8] It is generally compatible with the phenolic -OH group, minimizing side reactions.

  • Solvent (Toluene/Water): The biphasic solvent system is common for Suzuki couplings. Toluene dissolves the organic reagents and catalyst, while water dissolves the inorganic base and helps facilitate the formation of the active boronate species.[11] Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12]

Data Summary & Troubleshooting:

ParameterRecommended ConditionRationale / Troubleshooting Tip
Catalyst Loading 1-5 mol%Low Yield: Increase catalyst loading. Ensure catalyst is active.[12]
Ligand XPhos, SPhos, P(t-Bu)₃No Reaction: Ligand choice is critical. Bulky, electron-rich ligands accelerate the reaction.[7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Side Products: If O-arylation is observed, a weaker base like K₂CO₃ may be beneficial.
Solvent Toluene/H₂O, Dioxane/H₂OPoor Solubility: Change solvent system. Ensure adequate degassing to prevent catalyst decomposition.[13]
Temperature 80-110 °CSlow Reaction: Increase temperature. Aryl iodides are reactive, but some coupling partners require more energy.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction couples aryl halides with terminal alkynes, providing a direct route to aryl-alkyne structures.[14] This reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[14][15]

Protocol: Synthesis of 3-Hydroxy-4-(phenylethynyl)benzonitrile

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.5 equiv)

  • Palladium Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper Co-catalyst: Copper(I) iodide (CuI) (4-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and solvent)

  • Solvent: THF or DMF (if a co-solvent is needed)

Procedure:

  • To a reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the vessel and purge with an inert gas.

  • Add the solvent (e.g., THF) followed by the amine base (e.g., Et₃N).

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature to 60 °C for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Causality and Rationale:

  • Dual Catalyst System: The palladium catalyst performs the main cross-coupling cycle. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the organopalladium(II) complex.[15]

  • Base (Et₃N/DIPA): The amine base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen iodide (HI) formed during the reaction, which prevents catalyst deactivation.[14]

  • Conditions: Sonogashira couplings with reactive aryl iodides can often proceed under mild, room-temperature conditions.[3]

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[16][17][18] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[16]

Protocol: Synthesis of 4-Anilino-3-hydroxybenzonitrile

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline, 1.2 equiv)

  • Palladium Pre-catalyst: G3-XPhos Palladacycle (1-3 mol%)

  • Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)

  • Solvent: Toluene or Dioxane (anhydrous, degassed)

Procedure:

  • In an inert atmosphere glovebox, add the palladacycle, base, and this compound to a reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the amine coupling partner.

  • Seal the vessel and heat with vigorous stirring at 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Causality and Rationale:

  • Catalyst System (G3-XPhos Palladacycle): Modern palladacycle pre-catalysts are often preferred as they are air-stable and highly active, ensuring efficient formation of the active Pd(0) species in situ. The XPhos ligand is highly effective for C-N coupling.[19]

  • Base (NaOt-Bu/LiHMDS): A strong, non-nucleophilic base is required to deprotonate the amine, forming the amide nucleophile that participates in the catalytic cycle.[20] The choice of base is critical and must be strong enough to deprotonate the amine but compatible with other functional groups.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the strong base and deactivate the catalyst. Anhydrous solvents and inert atmosphere techniques are essential for success.[12]

Safety & Handling

This compound

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Always handle in a well-ventilated area or a chemical fume hood.[21][22][23]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21][22]

    • Avoid breathing dust or vapors.[23]

    • Wash hands thoroughly after handling.[21][23]

    • Store in a tightly closed container in a cool, dry, dark place under an inert atmosphere.

General Palladium-Catalyzed Reactions

  • Reagents: Many reagents, such as phosphine ligands, strong bases (NaOt-Bu), and anhydrous solvents (dioxane), are hazardous and require careful handling under an inert atmosphere.

  • Pressure: Reactions in sealed vessels at elevated temperatures can build up pressure. Use appropriate pressure-rated glassware and always use a blast shield.

Conclusion

This compound is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst system, base, and solvent, researchers can achieve efficient and selective synthesis of diverse molecular structures. The protocols and insights provided in this guide serve as a robust foundation for synthetic chemists aiming to incorporate this valuable building block into their research and development programs.

References

The Strategic Application of 3-Hydroxy-4-iodobenzonitrile in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of 3-Hydroxy-4-iodobenzonitrile in medicinal chemistry. We will delve into its strategic importance as a chemical building block, provide detailed protocols for its use in key synthetic transformations, and explore its role in the synthesis of bioactive molecules targeting critical disease pathways.

Part 1: Unveiling the Potential of this compound

Physicochemical Properties and Safety Information

This compound is a specialty chemical building block that has garnered significant attention in the pharmaceutical and agrochemical industries.[1] Its utility stems from a unique combination of functional groups that offer multiple avenues for synthetic elaboration.

PropertyValueSource
CAS Number 210962-75-7[2][3][4]
Molecular Formula C₇H₄INO[2][4]
Molecular Weight 245.02 g/mol
Physical Form Solid or viscous liquid[4]
Purity Typically >95%[2][4]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[2][4]
Safety Warning: H302, H312, H315, H319, H332, H335[2][4]
Core Reactivity: A Trifecta of Functionality for Synthetic Versatility

The power of this compound in medicinal chemistry lies in the strategic placement of its three key functional groups: a hydroxyl group, an iodo group, and a nitrile group. This arrangement provides a rich platform for a variety of chemical transformations, making it a highly sought-after intermediate in the synthesis of complex molecules.[5]

The hydroxyl group can act as a nucleophile or be readily converted into other functional groups. The iodo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocycles.

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Part 2: Foundational Synthetic Protocols

The presence of the iodo group makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, which are prevalent in many drug scaffolds.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[6] This reaction is particularly valuable for synthesizing biaryl motifs, which are common in a wide range of pharmaceuticals.

Principle: The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_Ar Ar-Pd(II)-I(L)₂ OxAdd->PdII_Ar Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII_Ar->Transmetalation R-B(OR)₂ PdII_Ar_R Ar-Pd(II)-R(L)₂ Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 regenerated Product Ar-R RedElim->Product

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Detailed Protocol:

  • Reagents and Equipment:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

    • Degassed solvent (e.g., toluene/ethanol/water 4:1:1, or dioxane/water 4:1)

    • Schlenk flask or microwave reaction vial

    • Magnetic stirrer and heating source (oil bath or microwave reactor)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure (Conventional Heating): a. To a dry Schlenk flask, add this compound, the arylboronic acid, and the base. b. Evacuate and backfill the flask with an inert gas three times. c. Under the inert atmosphere, add the palladium catalyst. d. Add the degassed solvent mixture via syringe. e. Heat the reaction mixture to 80-110 °C with vigorous stirring. f. Monitor the reaction progress by TLC or LC-MS. g. Upon completion, cool the reaction to room temperature. h. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography.

Optimization and Troubleshooting:

IssuePotential CauseSuggested Solution
Low Yield Inefficient catalyst; Inappropriate base or solvent; Low reaction temperatureScreen different palladium catalysts and ligands (e.g., Pd₂(dba)₃ with SPhos).[7] Optimize the base and solvent system. Increase the reaction temperature.
Side Product Formation Homocoupling of the boronic acid; Decomposition of starting materialsEnsure thorough degassing of solvents. Use a milder base or lower temperature.
Reaction Stalls Catalyst deactivationAdd a fresh portion of the catalyst.
Protocol 2: Sonogashira Coupling for the Synthesis of Aryl-Alkyne Scaffolds

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2][8][9][10] This reaction is invaluable for accessing aryl-alkyne motifs, which are important pharmacophores and versatile intermediates in drug synthesis.

Principle: The Sonogashira reaction is co-catalyzed by palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne, enabling transmetalation to the palladium center. Reductive elimination then yields the desired aryl-alkyne product.

Sonogashira_Cycle Figure 3: Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Ar Ar-Pd(II)-I(L)₂ OxAdd->PdII_Ar Transmetalation_Pd Transmetalation PdII_Ar->Transmetalation_Pd PdII_Ar_Alk Ar-Pd(II)-C≡CR(L)₂ Transmetalation_Pd->PdII_Ar_Alk RedElim Reductive Elimination PdII_Ar_Alk->RedElim RedElim->Pd0 regenerated Product Ar-C≡CR RedElim->Product CuI Cu(I)X Alkyne_Activation Alkyne Activation CuI->Alkyne_Activation H-C≡CR, Base Cu_Acetylide Cu(I)-C≡CR Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd to Pd center

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Detailed Protocol:

  • Reagents and Equipment:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

    • Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)

    • Base (e.g., triethylamine, diisopropylamine)

    • Anhydrous, degassed solvent (e.g., THF, DMF)

    • Schlenk flask

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure: a. To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst. b. Evacuate and backfill the flask with an inert gas three times. c. Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe. d. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. g. Concentrate the filtrate and partition the residue between an organic solvent and water. h. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. i. Purify the crude product by column chromatography.

Part 3: Applications in the Synthesis of Bioactive Molecules

The synthetic versatility of this compound makes it an attractive starting material for the synthesis of a variety of bioactive molecules.

Case Study: A Building Block for Interleukin-8 (IL-8) Receptor Antagonists

Interleukin-8 is a chemokine that plays a crucial role in the recruitment and activation of neutrophils and other inflammatory cells.[11] Consequently, antagonists of its receptors (CXCR1 and CXCR2) are promising therapeutic agents for a range of inflammatory diseases.[11][12] A related compound, 3-hydroxy-4-aminobenzonitrile, has been utilized as a key intermediate in the synthesis of urea-based IL-8 receptor antagonists. The iodo-analogue, this compound, can be envisioned as a precursor to such compounds, for instance, through a Buchwald-Hartwig amination followed by reaction with an isocyanate.

IL8_Antagonist_Synthesis Figure 4: Proposed Synthetic Pathway to IL-8 Receptor Antagonists Start This compound Step1 Buchwald-Hartwig Amination (e.g., with NH₃ source) Start->Step1 Intermediate 3-Hydroxy-4-aminobenzonitrile Step1->Intermediate Step2 Reaction with Isocyanate (Ar-N=C=O) Intermediate->Step2 Product Urea-based IL-8 Receptor Antagonist Step2->Product

A brief, descriptive caption directly below each generated diagram (Within 100 characters).
Potential in the Development of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many small-molecule kinase inhibitors feature a substituted aromatic core that binds to the ATP-binding site of the kinase. The benzonitrile moiety is a common feature in several approved and investigational kinase inhibitors. This compound provides a scaffold that can be elaborated through cross-coupling reactions to generate libraries of potential kinase inhibitors for screening.

Kinase_Inhibitor_Synthesis Figure 5: Hypothetical Synthesis of a Kinase Inhibitor Scaffold Start This compound Step1 Suzuki or Sonogashira Coupling Start->Step1 Intermediate1 Substituted 3-Hydroxybenzonitrile Step1->Intermediate1 Step2 Further Functionalization (e.g., O-alkylation of the hydroxyl group) Intermediate1->Step2 Product Potential Kinase Inhibitor Scaffold Step2->Product

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Part 4: Conclusion and Future Directions

This compound is a powerful and versatile building block in medicinal chemistry. Its unique trifunctional nature allows for the strategic and efficient synthesis of complex molecular architectures. The protocols outlined in this guide for Suzuki-Miyaura and Sonogashira couplings provide a solid foundation for researchers to utilize this reagent in their drug discovery programs. Its demonstrated and potential applications in the synthesis of IL-8 receptor antagonists and kinase inhibitors highlight its relevance in targeting key disease pathways. Future investigations into the development of novel synthetic methodologies and the exploration of its utility in the synthesis of other classes of bioactive molecules will undoubtedly further solidify the importance of this compound in the ever-evolving landscape of medicinal chemistry.

Part 5: References

  • This compound: Practical Uses, Reliable Supply, and Market Insights. Available at: 13

  • This compound | 210962-75-7 - Sigma-Aldrich. Available at: --INVALID-LINK--

  • 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: --INVALID-LINK--

  • Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile - Google Patents. Available at: --INVALID-LINK--

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Recent advances in Sonogashira reactions - PubMed. Available at: --INVALID-LINK--

  • Table 1 Optimization of the reaction conditions for Suzuki coupling... - ResearchGate. Available at: --INVALID-LINK--

  • 210962-75-7 Cas No. | this compound - Apollo Scientific. Available at: --INVALID-LINK--

  • Optimization of conditions in the Suzuki-Miyaura coupling reaction a - ResearchGate. Available at: --INVALID-LINK--

  • Technical Support Center: Optimizing Suzuki Coupling for 4-Iodobenzylamine - Benchchem. Available at: --INVALID-LINK--

  • The preparation method of 3,4 dihydroxybenzonitriles - Google Patents. Available at: --INVALID-LINK--

  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - NIH. Available at: --INVALID-LINK--

  • Identification of potential interleukin-8 inhibitors acting on the interactive site between chemokine and CXCR2 receptor: A computational approach - PubMed. Available at: --INVALID-LINK--

  • The synthesis of novel kinase inhibitors using click chemistry - Semantic Scholar. Available at: --INVALID-LINK--

  • Compounds from Natural Sources as Protein Kinase Inhibitors - PMC - PubMed Central. Available at: --INVALID-LINK--

  • Suzuki Coupling - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Interleukin-8 receptor antagonists in pulmonary diseases - PubMed. Available at: --INVALID-LINK--

  • Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives - ResearchGate. Available at: --INVALID-LINK--

  • Process for the preparation of 3,5-diiodo-4-hydroxy-benzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile - Google Patents. Available at: --INVALID-LINK--

  • 3-Iodobenzonitrile 98 69113-59-3 - Sigma-Aldrich. Available at: --INVALID-LINK--

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - NIH. Available at: --INVALID-LINK--

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI. Available at: --INVALID-LINK--

  • Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC - NIH. Available at: --INVALID-LINK--

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. Available at: --INVALID-LINK--

  • Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - MDPI. Available at: --INVALID-LINK--

  • Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile - Benchchem. Available at: --INVALID-LINK--

  • (PDF) Synthesis And Bio-Evaluation Of Some 4-Hydroxycoumarin Derivatives. Available at: --INVALID-LINK--

  • This compound | 210962-75-7 - Sigma-Aldrich. Available at: --INVALID-LINK--

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - MDPI. Available at: --INVALID-LINK--

References

Application Note: Strategic Derivatization of 3-Hydroxy-4-iodobenzonitrile for Enhanced Utility in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the strategic chemical modification of 3-hydroxy-4-iodobenzonitrile, a versatile scaffold for the development of molecular probes and pharmacologically active agents. We delve into the specific derivatization of its three key functional groups—the phenolic hydroxyl, the aryl iodide, and the nitrile moiety. This document outlines detailed protocols for a suite of chemical transformations, including etherification, esterification, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira), and nitrile modifications. The rationale behind each derivatization strategy is discussed in the context of designing molecules for various biological assays, such as fluorescence-based imaging, affinity purification, and target identification studies.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a valuable starting material in medicinal chemistry and chemical biology due to its unique combination of functional groups, each offering a distinct handle for chemical modification.[1][2] The strategic and orthogonal derivatization of this scaffold allows for the systematic development of molecular tools to probe biological systems.

  • The Phenolic Hydroxyl Group: This group is a key site for introducing a variety of functionalities through etherification or esterification.[3][4] It can act as a hydrogen bond donor and acceptor, influencing molecular recognition and pharmacokinetic properties.[5][6][7][8]

  • The Aryl Iodide: The carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[9][10][11][12] This position is ideal for introducing larger, more complex moieties, including fluorophores, biotin tags, or fragments for structure-activity relationship (SAR) studies. The high reactivity of the C-I bond often allows for milder reaction conditions compared to other aryl halides.[12]

  • The Nitrile Group: The nitrile group is a versatile functional group in drug design.[13][14] It is relatively stable and can act as a bioisostere for carbonyl, hydroxyl, or carboxyl groups.[15][16][17] It can participate in crucial hydrogen bonding interactions within protein binding sites and can be transformed into other functional groups if required.[14][15][16]

This guide will provide detailed protocols and the underlying chemical logic for modifying each of these functional groups to generate derivatives tailored for specific biological applications.

Derivatization Strategies and Protocols

The choice of derivatization strategy is dictated by the desired properties of the final molecule. For instance, attaching a fluorescent dye allows for visualization in cellular imaging, while a biotin tag enables affinity-based pulldown experiments.

Workflow for Scaffold Derivatization

The following diagram illustrates the general workflow for the derivatization of this compound, highlighting the key decision points based on the intended biological application.

G A This compound Scaffold B Define Biological Application (e.g., Imaging, Pulldown, SAR) A->B C Select Functional Group for Derivatization B->C D Hydroxyl Group (-OH) C->D Targeting Polarity/ Solubility E Aryl Iodide (-I) C->E Introducing Bulky Groups/ Conjugation F Nitrile Group (-CN) C->F Bioisosteric Replacement/ Fine-tuning G Etherification / Esterification D->G H Suzuki / Sonogashira Coupling E->H I Nitrile Modification (e.g., Reduction, Hydrolysis) F->I J Introduce Reporter Group (Fluorophore, Biotin) G->J K Introduce Pharmacophore / Linker G->K H->J H->K L Modify Polarity / H-bonding I->L M Purification and Characterization J->M K->M L->M N Biological Assay Validation M->N

Caption: General workflow for the derivatization of this compound.

Modification of the Phenolic Hydroxyl Group

The hydroxyl group is an excellent site for introducing moieties that can modulate solubility, act as linkers, or serve as reporter groups.

Etherification provides a stable linkage to append various functionalities. For example, introducing a terminal alkyne or azide allows for subsequent "click chemistry" bioconjugation.[18]

Protocol: Synthesis of 3-(Prop-2-yn-1-yloxy)-4-iodobenzonitrile

  • Materials:

    • This compound

    • Propargyl bromide (80% in toluene)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add propargyl bromide (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reactant Reagent Base Solvent Temp. Time Typical Yield
This compoundPropargyl bromideK₂CO₃DMFRT12-16 h85-95%

Esterification can be used to create prodrugs that release the active phenol in vivo or to attach reporter groups via an ester linkage.

Protocol: Synthesis of 4-Iodo-3-cyanophenyl acetate

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M HCl

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (1.5 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Dilute the mixture with DCM and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

    • Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Derivatization at the Aryl Iodide Position via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation at the aryl iodide position.[10][19]

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, which are common motifs in bioactive molecules.[11][20][21][22] This reaction is tolerant of a wide range of functional groups.[10]

Protocol: Synthesis of 3-Hydroxy-4-(pyridin-4-yl)benzonitrile

  • Materials:

    • This compound

    • Pyridine-4-boronic acid

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

    • Add a 3:1 mixture of 1,4-dioxane and water.

    • Degas the mixture by bubbling with argon for 15-20 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) and degas for another 5 minutes.

    • Heat the reaction mixture to 85-90 °C and stir for 8-12 hours under an inert atmosphere.[20]

    • After cooling, dilute with water and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Aryl Halide Boronic Acid Catalyst Base Solvent Temp. Typical Yield
This compoundPyridine-4-boronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O90 °C70-85%

The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, a common strategy for introducing linkers or fluorescent probes.[9][23][24][25][26]

Protocol: Synthesis of 3-Hydroxy-4-(phenylethynyl)benzonitrile

  • Materials:

    • This compound

    • Phenylacetylene

    • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in anhydrous THF and TEA, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

    • Stir the mixture under an argon atmosphere at room temperature for 6-8 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling A1 Aryl Iodide E1 Oxidative Addition A1->E1 B1 Boronic Acid F1 Transmetalation B1->F1 C1 Pd(0) Catalyst C1->E1 D1 Base D1->F1 E1->F1 G1 Reductive Elimination F1->G1 G1->C1 Regeneration H1 Biaryl Product G1->H1 A2 Aryl Iodide F2 Oxidative Addition A2->F2 B2 Terminal Alkyne G2 Copper Acetylide Formation B2->G2 C2 Pd(0) Catalyst C2->F2 D2 Cu(I) Co-catalyst D2->G2 E2 Base E2->G2 H2 Transmetalation F2->H2 G2->H2 I2 Reductive Elimination H2->I2 I2->C2 Regeneration J2 Arylalkyne Product I2->J2

Caption: Catalytic cycles for Suzuki-Miyaura and Sonogashira couplings.

Modifications of the Nitrile Group

While often retained for its favorable electronic and steric properties, the nitrile group can be chemically transformed to introduce alternative functionalities.[14]

Reduction of the nitrile to a primary amine provides a nucleophilic handle for amide bond formation, useful for conjugation to proteins or other biomolecules.[27][28][29]

Protocol: Synthesis of (4-Iodo-3-hydroxyphenyl)methanamine

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or THF

    • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

  • Procedure:

    • Suspend LiAlH₄ (2.0 eq) in anhydrous diethyl ether under an argon atmosphere and cool to 0 °C.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting mixture vigorously until a granular precipitate forms.

    • Filter the solid and wash with ether. Dry the combined filtrate over Na₂SO₄ and concentrate to yield the amine.

Applications in Biological Assays

The derivatized this compound scaffolds can be employed in a variety of biological assays.

  • Fluorescent Probes: Coupling of a fluorophore (e.g., a Bodipy or fluorescein derivative) to the aryl iodide position can generate probes for cellular imaging and fluorescence polarization assays.

  • Affinity-Based Probes: Attachment of a biotin tag, typically via an ether linkage at the hydroxyl position, allows for the immobilization of the molecule on streptavidin-coated surfaces or for use in affinity pulldown experiments to identify binding partners.

  • Photoaffinity Labeling: Introduction of a photo-reactive group (e.g., a diazirine or benzophenone) can be used to covalently label target proteins upon photoactivation.

Conclusion

The this compound scaffold represents a highly adaptable platform for the development of customized molecular probes for biological research. The orthogonal reactivity of its hydroxyl, iodo, and nitrile functional groups allows for a modular and strategic approach to synthesis. The protocols and strategies outlined in this application note provide a robust starting point for researchers to design and create novel derivatives tailored to their specific biological questions.

References

Application Notes and Protocols: Enhancing Polymer Solar Cell Performance with 4-Iodobenzonitrile as a Solid Additive

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Optimal Morphology in Polymer Solar Cells

The efficiency and stability of polymer solar cells (PSCs) are intrinsically linked to the morphology of the bulk heterojunction (BHJ) active layer.[1][2][3][4] Achieving a well-defined nanoscale phase separation between the electron donor and acceptor materials is paramount for efficient exciton dissociation, charge transport, and collection.[3][4] Solid additive engineering has emerged as a powerful and effective strategy to modulate the active layer morphology, leading to significant improvements in power conversion efficiency (PCE).[5][6][7] This document provides a detailed guide on the application of 4-iodobenzonitrile (IBZN), a simple yet highly effective solid additive, for enhancing the performance of polymer solar cells.

4-Iodobenzonitrile is a commercially available, low-cost, and structurally simple molecule with a notable high dipole moment of 3.33 debye.[5][6][7] Its application as a solid additive has been shown to significantly boost the PCE of various PSC systems.[5][6] This guide will delve into the underlying mechanism of action of IBZN, provide detailed experimental protocols for its use, and present data illustrating its impact on device performance.

Mechanism of Action: How 4-Iodobenzonitrile Optimizes Morphology

The efficacy of 4-iodobenzonitrile as a solid additive stems from its high dipole moment and its ability to interact favorably with the acceptor molecules within the active layer.[5][6][7] Theoretical calculations and experimental evidence have demonstrated that IBZN forms strong interactions with common Y-series non-fullerene acceptors like L8-BO, Y6, and BTP-ec9.[5][6]

This interaction leads to several beneficial effects on the active layer morphology:

  • Enhanced Acceptor Crystallinity and Packing: The strong dipole-dipole interactions between IBZN and the acceptor molecules promote a more ordered molecular packing and enhance the crystallinity of the acceptor domains.[5][6][7]

  • Optimized Phase Separation: By influencing the crystallization behavior of the acceptor, IBZN helps to achieve a more favorable phase separation between the donor and acceptor materials. This results in the formation of a well-defined interpenetrating network crucial for efficient charge transport.[5]

  • Suppressed Charge Recombination: The improved morphology and more ordered molecular arrangement at the donor-acceptor interface lead to a reduction in trap-assisted and bimolecular recombination, thereby increasing the short-circuit current density (Jsc) and fill factor (FF).[6]

The following diagram illustrates the proposed mechanism of 4-iodobenzonitrile in optimizing the active layer morphology.

G cluster_0 Without IBZN Additive cluster_1 With IBZN Additive Disordered Acceptor Molecules Disordered Acceptor Molecules Poor Phase Separation Poor Phase Separation Disordered Acceptor Molecules->Poor Phase Separation High Charge Recombination High Charge Recombination Poor Phase Separation->High Charge Recombination Lower PCE Lower PCE High Charge Recombination->Lower PCE IBZN IBZN Strong Interaction with Acceptor Strong Interaction with Acceptor IBZN->Strong Interaction with Acceptor Enhanced Acceptor Crystallinity Enhanced Acceptor Crystallinity Strong Interaction with Acceptor->Enhanced Acceptor Crystallinity Optimized Phase Separation Optimized Phase Separation Enhanced Acceptor Crystallinity->Optimized Phase Separation Suppressed Charge Recombination Suppressed Charge Recombination Optimized Phase Separation->Suppressed Charge Recombination Higher PCE Higher PCE Suppressed Charge Recombination->Higher PCE

Caption: Mechanism of 4-iodobenzonitrile (IBZN) in PSCs.

Experimental Protocols: Fabrication of High-Performance Polymer Solar Cells

This section provides a step-by-step protocol for the fabrication of polymer solar cells using 4-iodobenzonitrile as a solid additive. The example system described here is based on the highly efficient PM6:L8-BO blend.

Materials and Solution Preparation
  • Donor Polymer: PM6

  • Acceptor: L8-BO

  • Solid Additive: 4-Iodobenzonitrile (IBZN)

  • Solvent: Chloroform (CF)

  • Hole Transport Layer (HTL): PEDOT:PSS

  • Electron Transport Layer (ETL): PDINN

  • Substrate: Indium Tin Oxide (ITO) coated glass

  • Top Electrode: Silver (Ag)

Active Layer Solution Preparation:

  • Prepare a stock solution of the donor polymer (PM6) and the acceptor molecule (L8-BO) in chloroform at a donor-to-acceptor weight ratio of 1:1.2. The typical concentration for the PM6:L8-BO blend is 7 mg/mL of PM6.[6]

  • Prepare a separate stock solution of 4-iodobenzonitrile in chloroform.

  • To prepare the final active layer solution with the additive, add the desired amount of the IBZN stock solution to the PM6:L8-BO solution. The optimal concentration of IBZN is typically determined as a weight percentage relative to the acceptor. A good starting point for optimization is to screen concentrations from 40 wt% to 130 wt% of IBZN relative to the acceptor.[5]

  • Stir the final active layer solution at 45 °C for at least 2 hours before use.[6]

Device Fabrication Workflow

The following diagram outlines the fabrication process for a standard inverted polymer solar cell architecture.

G cluster_workflow Device Fabrication Workflow A ITO Substrate Cleaning B PEDOT:PSS Deposition (HTL) A->B Spin-coat & Anneal C Active Layer Deposition (PM6:L8-BO + IBZN) B->C Spin-coat D PDINN Deposition (ETL) C->D Spin-coat E Silver Electrode Evaporation D->E Thermal Evaporation F Device Characterization E->F J-V, EQE, etc.

Caption: Polymer Solar Cell Fabrication Workflow.

Step-by-Step Fabrication Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to improve the surface wettability.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrates at 5000 rpm for 20 seconds. Anneal the substrates at 150 °C for 15 minutes in air.[6]

  • Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the prepared active layer solution (PM6:L8-BO with IBZN) onto the PEDOT:PSS layer. The spin-coating speed and time should be optimized to achieve the desired film thickness (typically around 100 nm).

  • Electron Transport Layer (ETL) Deposition: Spin-coat a thin layer of PDINN (1 mg/mL in methanol) onto the active layer at 3000 rpm.[5]

  • Top Electrode Evaporation: Transfer the devices to a thermal evaporator and deposit a 100 nm thick silver (Ag) top electrode through a shadow mask to define the active area of the device.

Data Presentation: Performance Enhancement with 4-Iodobenzonitrile

The addition of 4-iodobenzonitrile has a profound impact on the photovoltaic performance of polymer solar cells. The following tables summarize the performance metrics of PM6-based solar cells with and without the IBZN additive.

Table 1: Photovoltaic Performance of PM6:L8-BO Devices
AdditiveVOC (V)JSC (mA cm-2)FF (%)PCE (%)
Without IBZN0.90525.4675.8717.49
With IBZN0.90326.2879.5418.77

Data sourced from a 2025 study on 4-Iodobenzonitrile as an effective solid additive.[5][6]

Table 2: Performance Improvement in Other Y-Series Acceptor Systems
SystemAdditivePCE (%)
PM6:Y6Without IBZN15.9
PM6:Y6With IBZN17.23
PM6:BTP-eC9Without IBZN16.51
PM6:BTP-eC9With IBZN18.12

Data sourced from a 2025 study on 4-Iodobenzonitrile as an effective solid additive.[5][6]

The data clearly demonstrates that the incorporation of 4-iodobenzonitrile leads to a significant enhancement in the power conversion efficiency, primarily driven by improvements in the short-circuit current density and the fill factor.[5][6]

Conclusion and Outlook

4-Iodobenzonitrile has proven to be a highly effective and versatile solid additive for boosting the performance of polymer solar cells. Its simple structure, commercial availability, and significant impact on device efficiency make it an attractive choice for researchers in the field of organic photovoltaics. The mechanism of action, centered around its strong interaction with acceptor molecules to optimize the active layer morphology, provides a clear rationale for its use. The detailed protocols provided in this guide offer a solid foundation for researchers to replicate these results and further explore the potential of 4-iodobenzonitrile in other high-performance polymer solar cell systems. Future work could focus on exploring the synergy of IBZN with other processing techniques or its application in ternary blend solar cells to push the boundaries of device efficiency even further.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-iodobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the creation of various pharmaceutical intermediates and advanced materials. The core of this synthesis involves the regioselective iodination of 3-hydroxybenzonitrile. While seemingly straightforward, this electrophilic aromatic substitution is nuanced, with success hinging on a delicate balance of reagents, conditions, and a thorough understanding of the underlying reaction mechanics. The electron-donating hydroxyl group and the electron-withdrawing nitrile group exert competing influences on the aromatic ring, making precise control of the iodination site a common challenge.

This guide will address the most common issues encountered during this synthesis, providing not just solutions, but also the scientific reasoning behind them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Question: I am observing very low or no formation of the desired this compound. What are the likely causes and how can I rectify this?

Answer:

Low or no product yield is a common but solvable issue. The root cause often lies in the choice and activation of the iodinating agent or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Inactive Iodinating Agent: The electrophilicity of molecular iodine (I₂) alone is often insufficient to iodinate the benzonitrile ring, even with the activating hydroxyl group.

    • Solution: Employ a more potent iodinating species. This can be achieved by using an oxidizing agent in conjunction with iodine or by using pre-formed electrophilic iodine reagents.[1][2][3]

      • I₂ with an Oxidizing Agent: Systems like I₂/HNO₃ or I₂/HIO₃ can be effective.[1][3] The oxidant generates a more powerful electrophile, I⁺, in situ.

      • N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine. Its activity can be enhanced with a catalytic amount of an acid like trifluoroacetic acid.[4][5]

      • Iodine Monochloride (ICl): As a highly polarized molecule, ICl is a potent source of I⁺ and can significantly improve yields.[6][7]

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can lead to side reactions, so careful temperature control is crucial. A typical range to explore would be 40-60 °C.

  • Incorrect Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates.

    • Solution: Acetic acid or aqueous methanol are often good starting points for iodination reactions of phenols.[5][6] Ensure your starting material and reagents are soluble in the chosen solvent system.

Issue 2: Poor Regioselectivity - Formation of Isomeric Byproducts

Question: My reaction is producing a mixture of isomers, primarily the 5-iodo and di-iodinated products, in addition to my target this compound. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity is paramount in this synthesis. The hydroxyl group is a strong ortho-, para-director, while the nitrile group is a meta-director. The desired product is the result of substitution ortho to the hydroxyl group.

Potential Causes & Solutions:

  • Steric Hindrance: The position ortho to the hydroxyl group and meta to the nitrile (position 4) is sterically accessible. However, the other ortho position (position 2) and the para position (position 5) are also activated by the hydroxyl group.

    • Solution: The choice of iodinating reagent can influence regioselectivity. Bulkier iodinating agents may favor the less sterically hindered para position (5-iodo isomer). Experimenting with different reagents like NIS versus ICl can reveal differences in steric sensitivity. Lowering the reaction temperature can also sometimes favor the thermodynamically more stable isomer.[7]

  • Over-Iodination (Di-substitution): The initial product, this compound, is still an activated ring and can undergo a second iodination, leading to di-iodinated byproducts such as 3-Hydroxy-4,5-diiodobenzonitrile.

    • Solution:

      • Control Stoichiometry: Use a slight excess, but not a large excess, of the iodinating agent. A molar ratio of 1:1.1 to 1:1.2 of 3-hydroxybenzonitrile to the iodinating agent is a good starting point.

      • Slow Addition: Add the iodinating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can help to minimize di-substitution.

      • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. Quench the reaction once the starting material is consumed and before significant amounts of di-iodinated product are formed.

Issue 3: Difficult Product Purification

Question: I am struggling to isolate the pure this compound from the reaction mixture. What are the best practices for workup and purification?

Answer:

A clean workup and an effective purification strategy are essential for obtaining a high-purity product.

Workup Procedure:

  • Quenching Excess Iodine: After the reaction is complete, there may be residual iodine or other reactive iodine species.

    • Solution: The reaction mixture should be poured into an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[8] This will quench any remaining iodine, indicated by the disappearance of the characteristic brown/purple color.[8]

  • Extraction: The product needs to be separated from the aqueous phase and any inorganic salts.

    • Solution: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. The choice of solvent will depend on the product's solubility. Perform multiple extractions to ensure complete recovery.

  • Washing: The organic layer may contain residual acid or base from the reaction.

    • Solution: Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution if the reaction was run under acidic conditions, followed by a final wash with brine.

  • Drying and Concentration: Remove residual water from the organic phase.

    • Solution: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then remove the solvent under reduced pressure.

Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Solution: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A common approach is to dissolve the crude product in a minimal amount of a hot solvent (like ethanol or acetone) and then add a co-solvent in which the product is less soluble (like water or hexane) until turbidity is observed.[6] Allowing the solution to cool slowly will promote the formation of pure crystals.

  • Column Chromatography: If recrystallization is ineffective or if you have a mixture of isomers, column chromatography is a powerful purification technique.

    • Solution: Use silica gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) as the mobile phase. The optimal solvent system will need to be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best iodinating agent for the synthesis of this compound?

There is no single "best" agent, as the optimal choice can depend on the specific reaction conditions and the desired outcome. However, for a good balance of reactivity and handling, N-Iodosuccinimide (NIS) , often in the presence of a catalytic amount of a protic acid like trifluoroacetic acid, is an excellent starting point.[4][5] For reactions that are sluggish with NIS, the more reactive Iodine Monochloride (ICl) can be a good alternative, though it requires more careful handling due to its corrosive nature.[6][7]

Q2: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information and confirm the regiochemistry of the iodine substitution.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[6]

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups (hydroxyl, nitrile, and the aromatic ring).

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product and quantifying any impurities.

Q3: Can I use a base in this reaction?

Generally, the iodination of phenols is carried out under neutral or acidic conditions. The use of a strong base can deprotonate the phenol, forming a phenoxide. While the phenoxide is more activated towards electrophilic substitution, it can also lead to side reactions, including oxidation.[9] Some methods do employ mild bases, but for this specific transformation, starting with neutral or mildly acidic conditions is recommended.

Q4: My yield is consistently around 50%. What is the most likely single factor I should investigate to improve this?

If your yield is consistently moderate, the most impactful factor to investigate is likely the iodinating system . A 50% yield suggests the reaction is proceeding but is either incomplete or significant side reactions are occurring. Systematically screen different iodinating agents (e.g., I₂/oxidant, NIS, ICl) and activating additives (e.g., catalytic acid). This will likely have the most significant impact on improving the conversion to the desired product.

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress using TLC. If the reaction is slow, gently warm the mixture to 40-50 °C.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Iodination using Iodine Monochloride (ICl)
  • Dissolve 3-hydroxybenzonitrile (1.0 eq) in a suitable solvent like glacial acetic acid in a round-bottom flask.[6]

  • Cool the solution in an ice bath.

  • Slowly add a solution of iodine monochloride (1.05 eq) in the same solvent to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully pour the reaction mixture into a beaker of ice water containing sodium bisulfite to quench excess ICl.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Comparison of Iodinating Reagents and Conditions

Iodinating SystemSolventTemperature (°C)Typical Yield RangeKey Considerations
I₂ / HIO₃aq. Ethanol35-40Moderate to GoodGood for activated systems, regioselectivity can be an issue.[3]
NIS / TFA (cat.)Acetonitrile25-50Good to ExcellentMild conditions, easy to handle, good for many substrates.[4][5]
IClAcetic Acid0 to 25Good to ExcellentHighly reactive, may require careful temperature control.[6]
I₂ / NaNO₂AcetonitrileRoom TempGoodA greener alternative, proceeds at room temperature.[10]

Visualizing the Process

Workflow for Optimizing the Synthesis

G cluster_start Start cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end Goal start Initial Synthesis Attempt low_yield Low Yield? start->low_yield isomers Isomeric Impurities? low_yield->isomers No reagent Change Iodinating Agent (NIS, ICl) low_yield->reagent Yes conditions Adjust Conditions (Temp, Solvent) low_yield->conditions Yes purification Purification Issues? isomers->purification No stoichiometry Control Stoichiometry & Slow Addition isomers->stoichiometry Yes workup Optimize Workup (Quenching, Extraction) purification->workup Yes purify_method Refine Purification (Recrystallization, Chromatography) purification->purify_method Yes end_product High Yield & Purity This compound purification->end_product No reagent->isomers conditions->isomers stoichiometry->purification workup->end_product purify_method->end_product G 3-Hydroxybenzonitrile Intermediate Sigma Complex (Resonance Stabilized) 3-Hydroxybenzonitrile->Intermediate Attack by π-electrons Electrophilic\nIodine (I+) Electrophilic Iodine (I+) Electrophilic\nIodine (I+)->Intermediate Product Intermediate->Product Deprotonation

References

Technical Support Center: Purification of 3-Hydroxy-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Hydroxy-4-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this compound by column chromatography. Our goal is to equip you with the scientific rationale behind the purification strategy, helping you overcome common challenges and achieve high purity.

Troubleshooting Guide: Column Chromatography

This section addresses specific issues you may encounter during the column chromatography purification of this compound.

Question 1: My column is running very slowly or has stopped completely. What should I do?

Answer:

A slow or stopped column is typically due to one of the following issues:

  • Improperly Packed Column: Air bubbles or unevenly settled silica gel can obstruct solvent flow.

    • Solution: Ensure the silica gel is packed as a uniform slurry and allowed to settle completely. Gently tapping the column during packing can help release trapped air.

  • Precipitation of the Compound on the Column: If the compound is not fully dissolved in the mobile phase or a highly concentrated sample is loaded, it can precipitate at the top of the column.

    • Solution: Ensure your crude sample is fully dissolved in a minimum amount of the mobile phase or a slightly more polar solvent before loading. If solubility is an issue, consider dry loading the sample.

  • Fine Particles Clogging the Frit: Very fine silica particles can clog the porous frit at the bottom of the column.

    • Solution: Place a layer of sand on top of the bottom frit before packing the silica gel to prevent clogging.

Question 2: I'm seeing significant peak tailing for my product. How can I improve the peak shape?

Answer:

Peak tailing for phenolic compounds like this compound is a common issue in normal-phase chromatography.[1] This is often due to strong interactions between the acidic phenolic hydroxyl group and the acidic silanol groups on the silica gel surface.[1]

Here are several strategies to mitigate peak tailing:

  • Mobile Phase Modification:

    • Acidification: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can help. The acid protonates the silanol groups, reducing their interaction with the phenolic hydroxyl group of your compound.[1]

    • Solvent Choice: Using a more polar solvent that can effectively compete for the active sites on the silica gel can also reduce tailing. For instance, incorporating a small amount of methanol in your ethyl acetate/hexane system might improve the peak shape.[2]

  • Deactivated Silica Gel: Using a deactivated silica gel, where the acidic silanol groups have been end-capped, can significantly reduce tailing.

  • Lower Sample Loading: Overloading the column can exacerbate tailing. Try reducing the amount of crude material loaded onto the column.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline based on the purification of similar iodinated phenols.[3][4] Optimization will be necessary based on your specific crude mixture.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column with stopcock

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).

    • Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., iodine vapor or a permanganate stain). Aromatic compounds like this compound should be UV active.

    • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.[5] Adjust the solvent polarity as needed. Increasing the proportion of ethyl acetate will increase the polarity and lower the Rf value.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to maintain a steady flow rate.

    • Begin collecting fractions in test tubes or other suitable containers.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route used. A common method for synthesizing iodinated phenols is through the direct iodination of the corresponding phenol.[3][4] In the case of this compound, which is likely synthesized from 3-hydroxybenzonitrile, potential impurities include:

  • Unreacted Starting Material: 3-hydroxybenzonitrile.

  • Over-iodinated Products: Di- and tri-iodinated benzonitriles.

  • Isomers: Depending on the reaction conditions, other positional isomers of the iodinated product might be formed.

  • Residual Reagents: Traces of the iodinating agent (e.g., iodine) and any catalysts or additives used in the reaction.

Q2: My compound seems to be degrading on the silica gel. What can I do?

A2: Some organic compounds can be sensitive to the acidic nature of silica gel. To check for degradation, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an extended period (e.g., a few hours), and then developing it to see if any new spots appear. If degradation is observed:

  • Use Deactivated Silica: As mentioned for peak tailing, using deactivated silica gel can prevent acid-catalyzed degradation.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).

  • Alternative Purification Method: If the compound is highly sensitive, recrystallization may be a better purification method.[6]

Q3: How do I choose the right solvent system for my column?

A3: The ideal solvent system is determined through TLC analysis. The goal is to find a solvent or solvent mixture that provides good separation between your desired product and its impurities. A good rule of thumb is to aim for an Rf value of 0.2-0.4 for your product.[5] For moderately polar compounds like this compound, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a common starting point.

Q4: Can I use a gradient elution for this purification?

A4: Yes, a gradient elution can be very effective, especially if your crude mixture contains impurities with a wide range of polarities. You would start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your product and then any more polar impurities.

Q5: What are some good visualization techniques for this compound on a TLC plate?

A5:

  • UV Light: As an aromatic compound, this compound should be visible under short-wave UV light (254 nm) on a TLC plate containing a fluorescent indicator.

  • Iodine Vapor: Exposing the TLC plate to iodine vapor in a sealed chamber will stain most organic compounds, appearing as brown spots.

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as the phenolic hydroxyl group. It will appear as yellow-brown spots on a purple background.

  • Ferric Chloride (FeCl₃) Stain: This is a classic stain for phenols, which typically produces a distinct color (often blue, green, or violet).

Data Summary

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for the separation of moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate (gradient or isocratic)A versatile solvent system that allows for fine-tuning of polarity.
Mobile Phase Modifier 0.1-1% Acetic Acid (optional)To reduce peak tailing by minimizing interactions with silica gel.[1]
TLC Visualization UV light (254 nm), Iodine, KMnO₄ stain, FeCl₃ stainProvides multiple methods for detecting the aromatic, phenolic, and iodinated compound.
Target TLC Rf 0.2 - 0.4Provides optimal separation and reasonable elution time from the column.[5]

Workflow & Logic Diagrams

Column Chromatography Workflow

Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Monitor->Elute Adjust Gradient? Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: A stepwise workflow for the purification of this compound.

Troubleshooting Logic for Peak Tailing

Troubleshooting Peak Tailing Start Problem: Peak Tailing Observed Cause1 Cause: Silanol Interactions Strong interaction between phenolic -OH and silica -SiOH. Start->Cause1 Cause2 Cause: Column Overload Too much sample loaded for the column size. Start->Cause2 Cause3 Cause: Inappropriate Mobile Phase Solvent polarity is not optimal. Start->Cause3 Solution1 Solution: Add 0.1-1% Acetic Acid to Mobile Phase Cause1->Solution1 Solution4 Solution: Use Deactivated Silica Gel Cause1->Solution4 Solution2 Solution: Reduce Sample Load Cause2->Solution2 Solution3 Solution: Increase Mobile Phase Polarity (e.g., more EtOAc) Cause3->Solution3

Caption: Decision tree for addressing peak tailing issues.

References

Side reactions and byproduct formation in 3-Hydroxy-4-iodobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this compound, while seemingly straightforward, can present several challenges related to side reactions and byproduct formation. This document aims to provide a clear understanding of the underlying chemistry and practical solutions to common issues encountered in the laboratory.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: Why is my yield of this compound consistently low?

Low yields can be attributed to several factors, ranging from incomplete reactions to product degradation. Here’s a breakdown of potential causes and how to address them.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Iodination The electrophilic iodination of 3-hydroxybenzonitrile can be a reversible process.[1] Insufficiently reactive iodinating species or suboptimal reaction conditions can lead to a significant amount of unreacted starting material. Molecular iodine (I₂) itself is a weak electrophile.[2]1. Choice of Iodinating Agent: Consider using a more reactive iodine source, such as iodine monochloride (ICl) or generating a more potent electrophile in situ.[3][4][5] 2. Use of an Oxidizing Agent: The addition of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) can convert I₂ to a more electrophilic species, such as I⁺, driving the reaction forward.[5][6] 3. Reaction Time & Temperature: Optimize the reaction time and temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
Product Degradation This compound may be unstable under certain reaction conditions, particularly in the presence of strong bases or acids at elevated temperatures. Phenolic compounds can be susceptible to oxidation.[7]1. Control pH: Maintain the pH of the reaction mixture within an optimal range. For iodination of phenols, mildly basic conditions are often preferred to facilitate the formation of the more reactive phenoxide ion.[2][8][9] However, excessively high pH can lead to other side reactions. 2. Temperature Control: Avoid excessive heat during the reaction and work-up. 3. Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Protodeiodination The reverse reaction, where the iodine atom is replaced by a proton, can occur, especially in acidic conditions.[1]1. Minimize Acidity: If strong acids are used, neutralize them promptly during the work-up. 2. Reaction Conditions: Choose reaction conditions that do not favor this reverse reaction.
Suboptimal Work-up and Purification The product may be lost during extraction or purification steps. This compound has moderate polarity and may require specific solvent systems for efficient extraction and purification.1. Extraction: Optimize the pH of the aqueous layer during extraction to ensure the product is in its neutral form and preferentially partitions into the organic layer. 2. Purification: Recrystallization is a common method for purifying the crude product.[4][9] Experiment with different solvent systems to achieve high purity and recovery. Column chromatography can also be employed.
Question 2: I am observing multiple spots on my TLC plate besides the product and starting material. What are the likely byproducts?

The formation of byproducts is a common issue in electrophilic aromatic substitution reactions. Understanding the potential side reactions is key to minimizing their formation.

Common Byproducts and Their Formation:

Byproduct Plausible Formation Mechanism Mitigation Strategies
Di-iodinated Products (e.g., 3-Hydroxy-2,4-diiodobenzonitrile or 3-Hydroxy-4,6-diiodobenzonitrile) The hydroxyl group is a strong activating and ortho-, para-directing group.[9] If the reaction is not carefully controlled, over-iodination can occur at the other activated positions on the aromatic ring.1. Stoichiometry Control: Use a stoichiometric amount or a slight excess of the iodinating agent.[9] 2. Slow Addition: Add the iodinating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple substitutions.[9] 3. Temperature Control: Run the reaction at a lower temperature to decrease the reaction rate and improve selectivity.
Oxidative Decomposition Products Phenols are susceptible to oxidation, which can be exacerbated by the presence of oxidizing agents used to activate iodine.[7] This can lead to the formation of quinone-type structures or polymeric materials.1. Mild Oxidizing Agents: If an oxidizing agent is necessary, choose a milder one. 2. Inert Atmosphere: Conducting the reaction under an inert atmosphere can minimize oxidation by atmospheric oxygen. 3. Control Reaction Time: Avoid unnecessarily long reaction times.
Isomeric Products (e.g., 3-Hydroxy-2-iodobenzonitrile, 3-Hydroxy-6-iodobenzonitrile) While the primary site of iodination is para to the hydroxyl group due to steric hindrance, some ortho-iodination can occur.[8][9]1. Bulky Iodinating Agents: The use of a bulkier iodinating agent might increase the selectivity for the less sterically hindered para position. 2. Purification: These isomers can often be separated from the desired product by careful recrystallization or chromatography.
Question 3: My final product is colored, even after purification. What is the cause and how can I obtain a colorless product?

A colored product often indicates the presence of trace impurities, which may include residual iodine or colored byproducts.

Causes of Color and Decolorization Techniques:

  • Residual Iodine: Even trace amounts of elemental iodine (I₂) can impart a yellow or brownish color to the final product.

    • Solution: During the work-up, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to quench any unreacted iodine.[4][10]

  • Colored Byproducts: Oxidative side reactions can produce highly colored, often polymeric, materials.

    • Solution:

      • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture briefly, then filter the hot solution through celite to remove the carbon and adsorbed impurities.

      • Recrystallization: A carefully chosen recrystallization solvent system can often leave colored impurities in the mother liquor.[4][9]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of this compound.

What are the common synthetic routes to this compound?

There are two primary approaches to synthesizing this compound:

  • Direct Iodination of 3-Hydroxybenzonitrile: This is an electrophilic aromatic substitution reaction where 3-hydroxybenzonitrile is reacted with an iodinating agent. This is often the most direct route.

  • Sandmeyer Reaction: This multi-step synthesis starts from an appropriately substituted aniline, for instance, 3-amino-4-hydroxybenzonitrile. The amino group is first converted to a diazonium salt, which is then displaced by an iodide ion.[11][12][13][14]

Which synthetic route is preferable?

The choice of synthetic route depends on several factors, including the availability of starting materials, scale of the reaction, and desired purity.

  • Direct Iodination: This method is generally simpler and involves fewer steps. However, it can be prone to the formation of isomeric and di-iodinated byproducts, which may necessitate more rigorous purification.

  • Sandmeyer Reaction: This route can offer higher regioselectivity, as the position of the iodine atom is predetermined by the position of the amino group in the starting material. However, it is a multi-step process that involves the handling of potentially unstable diazonium salts, which requires careful temperature control.[15][16][17]

What are the critical parameters to control during the direct iodination of 3-hydroxybenzonitrile?

To ensure a successful and high-yielding reaction, the following parameters should be carefully controlled:

  • Temperature: Low temperatures are generally preferred to enhance selectivity and minimize side reactions.

  • pH: The pH of the reaction medium can significantly influence the reactivity of the phenol.[2] Mildly basic conditions are often employed.[8][9]

  • Stoichiometry: Precise control over the molar ratios of the reactants is crucial to prevent over-iodination.[9]

  • Rate of Addition: Slow, controlled addition of the iodinating agent is recommended to maintain a low concentration and improve selectivity.[9]

Are there any specific safety precautions I should take?

Yes, several safety precautions are essential:

  • Handling of Reagents: Iodine and its compounds can be corrosive and toxic. Iodine monochloride is highly corrosive and reacts with water. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diazonium Salts (if using the Sandmeyer route): Aryl diazonium salts can be explosive when isolated in a dry state.[15] It is crucial to keep them in solution and at low temperatures (typically 0-5 °C) at all times.

  • Solvents: Be mindful of the solvents used, as some iodination reagents can react with certain solvents.[18]

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound via Direct Iodination

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 3-Hydroxybenzonitrile

  • Iodine (I₂)

  • Sodium hydroxide (NaOH)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzonitrile in an aqueous solution of sodium hydroxide at room temperature.

  • In a separate beaker, prepare a solution of iodine in a minimal amount of a suitable solvent or as an aqueous solution with potassium iodide.

  • Cool the flask containing the 3-hydroxybenzonitrile solution in an ice bath.

  • Slowly add the iodine solution dropwise to the cooled reaction mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench any excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the color of iodine disappears.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Workflow for Troubleshooting Low Yield

Reaction_Scheme cluster_main Main Reaction cluster_side Side Reactions SM 3-Hydroxybenzonitrile Product This compound SM->Product + I⁺ Oxidation Oxidation Products SM->Oxidation [O] Isomers Isomeric Byproducts SM->Isomers + I⁺ (ortho attack) Di_Iodo Di-iodinated Byproducts Product->Di_Iodo + I⁺

References

Optimizing temperature and reaction time for iodination of phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the iodination of phenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues and improve reaction outcomes.

Part 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the fundamental principles governing the iodination of phenols. Understanding these core concepts is the first step toward successful reaction optimization.

Q1: What is the underlying mechanism of phenol iodination, and how does it influence the reaction?

The iodination of a phenol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] In this reaction, an electrophilic iodine species replaces a hydrogen atom on the aromatic ring. The hydroxyl (-OH) group of the phenol is a strong activating group, meaning it donates electron density into the benzene ring, making the ring highly nucleophilic and reactive towards electrophiles.[2][3] This activation is most pronounced at the positions ortho and para to the hydroxyl group, which is why these are the primary sites of iodination.[1][3][4] Under basic conditions, the phenol is deprotonated to the more reactive phenolate ion, which accelerates the rate of reaction significantly.[5][6]

Q2: Which iodinating agent should I choose? What are the differences?

The choice of iodinating agent is critical and depends on the reactivity of your phenol substrate and the desired selectivity.

Iodinating AgentCharacteristicsCommon Use Cases
Molecular Iodine (I₂) / Oxidant I₂ itself is a weak electrophile.[6][7] It is almost always used with an oxidizing agent (like H₂O₂, HIO₃, or NaOCl) to generate a more potent electrophilic species in situ and to consume the iodide (I⁻) byproduct, which can inhibit the reaction.[8][9]Good for activated phenols. The use of an oxidant makes the overall process more efficient.
N-Iodosuccinimide (NIS) A mild and versatile solid reagent that is often easier to handle than I₂ or ICl.[10] It can be activated by acids like p-toluenesulfonic acid (p-TsA) or iron(III) catalysts.[11][12]Excellent for substrates sensitive to oxidation or when milder conditions are required.[10][13] Often provides high regioselectivity.[11]
Iodine Monochloride (ICl) A highly reactive and effective iodinating agent due to the polarized I-Cl bond, which makes the iodine atom strongly electrophilic.[7][14] It can lead to rapid reactions, even at low temperatures.[13]Useful for both activated and less reactive (deactivated) aromatic substrates.[15] Care must be taken to control its high reactivity to avoid side reactions.[13]

Q3: How do temperature and reaction time generally affect the outcome?

Temperature and time are codependent variables that must be optimized together.

  • Temperature: Influences both reaction rate and selectivity.

    • Low Temperatures (e.g., 0°C to room temperature): Generally favored for highly activated phenols to control the reaction rate, minimize the formation of di- or tri-iodinated byproducts, and reduce oxidative decomposition that can lead to tar formation.[6][13] Lower temperatures can enhance para-selectivity as the bulkier electrophile attacks the less sterically hindered position.

    • Elevated Temperatures: May be necessary for less reactive (deactivated) phenols to overcome the activation energy.[16] However, high temperatures can decrease selectivity and promote side reactions or decomposition of the starting material or product.[6][8]

  • Reaction Time: The optimal time is the point at which the formation of the desired product is maximized.

    • Insufficient Time: Leads to incomplete conversion and low yield.

    • Excessive Time: Can lead to the formation of over-iodinated products (di- or tri-substituted phenols) and other degradation impurities.[1][8] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

Q4: What determines whether iodination occurs at the ortho or para position?

The hydroxyl group is an ortho, para-director.[1][3] The distribution between these isomers is primarily governed by two factors:

  • Steric Hindrance: The para position is sterically less hindered than the two ortho positions. Therefore, iodination often occurs preferentially at the para position, especially with bulky iodinating agents or substrates with other substituents.[4]

  • Reaction Conditions: Lower temperatures often favor para-substitution. Some specialized methods, such as using auxiliary agents like transition metal salts, can promote higher ortho orientation by coordinating to the phenolic oxygen.[4]

Part 2: Advanced Troubleshooting Guide

This guide provides solutions to specific problems encountered during experiments.

Problem 1: My reaction yield is very low or there is no reaction at all.

This is a common issue that can be traced back to several root causes. Use the following logic tree to diagnose the problem.

References

Preventing deiodination in reactions with 3-Hydroxy-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Deiodination and Ensuring Reaction Success

Welcome to the Technical Support Center for 3-Hydroxy-4-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the unique challenges this substrate can present, particularly the undesired side reaction of deiodination. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and achieve your desired synthetic outcomes with confidence.

Understanding the Challenge: The Lability of the C-I Bond

This compound is a valuable reagent due to its multiple functional groups, which allow for a variety of chemical transformations. However, the electron-withdrawing nature of the nitrile group and the phenolic hydroxyl group can activate the C-I bond, making it susceptible to cleavage. This premature loss of iodine, known as deiodination or hydrodehalogenation, leads to the formation of the undesired byproduct, 3-hydroxybenzonitrile. This not only consumes your starting material but also complicates purification and reduces the overall yield of your target molecule. This guide will provide you with the strategies to mitigate this common issue.

Troubleshooting Guide: Reaction-Specific Issues & Solutions

This section is organized by common cross-coupling reactions where this compound is frequently employed. Each section is in a question-and-answer format to directly address problems you may be encountering.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, the conditions required for this reaction can often promote deiodination.

Q1: I am observing a significant amount of 3-hydroxybenzonitrile in my Suzuki-Miyaura reaction. How can I minimize this side product?

A1: The formation of 3-hydroxybenzonitrile during a Suzuki-Miyaura coupling is a classic sign of deiodination. This is often promoted by the reaction conditions, particularly the base and temperature. Here is a systematic approach to troubleshoot this issue:

  • Base Selection is Crucial: Strong bases can accelerate the deiodination pathway. While bases like sodium or potassium carbonate are common, they can be too harsh for your substrate.

    • Recommendation: Switch to a milder inorganic base such as potassium phosphate (K₃PO₄). Its moderate basicity is often sufficient to facilitate the catalytic cycle without promoting significant deiodination.

  • Lower the Reaction Temperature: Higher temperatures provide the activation energy for the deiodination side reaction.

    • Recommendation: Start your reaction at a lower temperature, for example, 60°C, and slowly increase it only if the reaction is sluggish. Many Suzuki couplings can proceed efficiently at temperatures well below 100°C.[1]

  • Ligand Choice Matters: The ligand on your palladium catalyst plays a critical role in stabilizing the catalyst and influencing the relative rates of the desired cross-coupling versus the undesired deiodination.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos or XPhos can promote the reductive elimination step of the catalytic cycle, favoring the formation of your desired product over deiodination.

Optimized Suzuki-Miyaura Protocol to Minimize Deiodination:

ParameterRecommended Condition
Aryl Halide This compound (1.0 equiv)
Boronic Acid/Ester Your desired coupling partner (1.2-1.5 equiv)
Palladium Precatalyst Pd₂(dba)₃ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane/Water (4:1)
Temperature 60-80°C
Atmosphere Inert (Nitrogen or Argon)

Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Combine aryl iodide, boronic acid, K3PO4, and stir bar in a dry flask. prep2 Evacuate and backfill with inert gas (3x). prep1->prep2 prep3 Add degassed solvent, Pd precatalyst, and ligand. prep2->prep3 react1 Heat the mixture to the set temperature (e.g., 70°C). prep3->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature and dilute with ethyl acetate. react2->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry organic layer over Na2SO4, filter, and concentrate. workup2->workup3 workup4 Purify by flash column chromatography. workup3->workup4

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling

The Sonogashira coupling is invaluable for creating carbon-carbon bonds between sp² and sp hybridized carbons. The presence of a copper co-catalyst and an amine base, however, can create a challenging environment for this compound.

Q2: My Sonogashira reaction is yielding a complex mixture with a significant amount of the deiodinated starting material. What can I do to improve the selectivity?

A2: Deiodination in Sonogashira couplings is a frequent problem, often exacerbated by the reaction conditions. Here’s how to address it:

  • Consider a Copper-Free System: The copper co-catalyst, while often accelerating the reaction, can also contribute to side reactions. Modern Sonogashira protocols have been developed that proceed efficiently without copper.

  • Amine-Free Conditions: Amine bases like triethylamine or diisopropylethylamine can act as reducing agents at elevated temperatures, leading to deiodination.

    • Recommendation: A highly effective approach is to use a ligand-, copper-, and amine-free system. The use of tetrabutylammonium acetate (Bu₄NOAc) as a soluble, mild base in a polar aprotic solvent like DMF has been shown to be very effective for electron-deficient aryl iodides, even at room temperature.[2]

  • Ligand Selection for Copper-Catalyzed Systems: If you are using a traditional copper-catalyzed system, the choice of phosphine ligand is critical.

    • Recommendation: Bulky, electron-rich phosphine ligands can accelerate the rate-limiting steps of the palladium catalytic cycle, outcompeting the deiodination pathway.[3][4]

Optimized Copper-Free Sonogashira Protocol:

ParameterRecommended Condition
Aryl Halide This compound (1.0 equiv)
Terminal Alkyne Your desired coupling partner (1.2 equiv)
Palladium Catalyst Pd(OAc)₂ (2 mol%)
Base Tetrabutylammonium acetate (Bu₄NOAc) (2.0 equiv)
Solvent DMF (N,N-Dimethylformamide)
Temperature Room Temperature
Atmosphere Inert (Nitrogen or Argon)

Decision Tree for Sonogashira Optimization:

G start Significant Deiodination Observed in Sonogashira Reaction q1 Are you using a traditional Cu-catalyzed system with an amine base? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No action1 Switch to a copper- and amine-free protocol. Use Pd(OAc)2 with Bu4NOAc in DMF at room temperature. ans1_yes->action1 q2 Are you already using a copper-free system? ans1_no->q2 ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No action2 Optimize ligand and temperature. Consider bulky, electron-rich phosphine ligands. Run at the lowest effective temperature. ans2_yes->action2 action3 Re-evaluate your reaction setup. Ensure inert atmosphere and high-purity reagents. ans2_no->action3

Caption: Troubleshooting Sonogashira Deiodination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forges C-N bonds, a crucial transformation in medicinal chemistry. However, the reaction conditions can be conducive to hydrodehalogenation.

Q3: My Buchwald-Hartwig amination of this compound is giving me low yields of the desired amine and a lot of 3-hydroxybenzonitrile. How can I fix this?

A3: Hydrodehalogenation is a well-known side reaction in Buchwald-Hartwig aminations, especially with electron-deficient aryl halides. Here are key strategies to suppress it:

  • Solvent Choice to Precipitate Iodide Salts: Sodium iodide (NaI), a byproduct of the reaction when using sodium-based bases, can have an inhibitory effect on the catalytic cycle.

    • Recommendation: Switching to a solvent system where the iodide byproduct is insoluble can significantly improve reaction efficiency. Toluene or other non-polar aromatic hydrocarbons are often good choices.[5]

  • Bimetallic Catalyst Systems: Recent advances have shown that bimetallic catalyst systems can selectively promote the desired amination over hydrodehalogenation.

    • Insight: A palladium-copper (Pd-Cu) nanocatalyst system has been shown to suppress hydrodehalogenation, possibly through the in-situ formation of Cu-hydride species that prevent the formation of Pd-hydride species responsible for the deiodination.[6][7]

  • Base and Ligand Optimization: As with other cross-coupling reactions, the choice of base and ligand is paramount.

    • Recommendation: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Pair this with a bulky, electron-rich biarylphosphine ligand such as RuPhos or BrettPhos to accelerate the C-N bond-forming reductive elimination.

Optimized Buchwald-Hartwig Amination Protocol:

ParameterRecommended Condition
Aryl Halide This compound (1.0 equiv)
Amine Your desired amine (1.2 equiv)
Palladium Precatalyst RuPhos Pd G3 (2 mol%)
Base Sodium tert-butoxide (NaOtBu) (1.5 equiv)
Solvent Toluene
Temperature 80-100°C
Atmosphere Inert (Nitrogen or Argon)

Analytical Troubleshooting: Identifying and Quantifying Deiodination

Accurate monitoring of your reaction is key to successful optimization. Here's how to set up your analytical methods to specifically track the formation of the deiodinated byproduct.

Q4: How can I accurately quantify the amount of 3-hydroxybenzonitrile in my reaction mixture?

A4: Both HPLC-UV and GC-MS are excellent techniques for this purpose. The choice between them will depend on the volatility of your product and the available instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This is often the preferred method for non-volatile aromatic compounds.

Step-by-Step HPLC-UV Method Development:

  • Column Selection: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: Begin with an isocratic mobile phase of acetonitrile and water (containing 0.1% phosphoric or formic acid to ensure sharp peaks) in a 60:40 ratio. You can then optimize this to a gradient elution for better separation of all components (starting material, product, and byproduct).

  • Wavelength Selection: Use a UV detector set to a wavelength where all components have reasonable absorbance, for instance, 254 nm. A diode-array detector (DAD) is ideal as it can monitor multiple wavelengths.[8]

  • Sample Preparation:

    • Prepare a stock solution of your starting material (this compound) and the deiodinated byproduct (3-hydroxybenzonitrile) of known concentrations in your mobile phase or acetonitrile.

    • Create a calibration curve for both compounds by preparing a series of dilutions.

    • For reaction monitoring, take a small aliquot of your reaction mixture, quench it, dilute it with the mobile phase, and filter it through a 0.45 µm syringe filter before injection.

  • Quantification: The concentration of the deiodinated byproduct in your reaction sample can be determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable if your product and byproduct are sufficiently volatile and thermally stable. Derivatization may be necessary to improve volatility.

Step-by-Step GC-MS Method Development:

  • Column Selection: A low-polarity column, such as a DB-5ms or HP-5ms, is generally suitable for aromatic compounds.

  • Derivatization (if necessary): The phenolic hydroxyl group can be derivatized (e.g., silylation with BSTFA) to increase volatility and improve peak shape.

  • Temperature Program: Start with an initial oven temperature of 50°C, hold for a few minutes, then ramp up to 300°C at a rate of 15-20°C/min.

  • Mass Spectrometry: Use electron ionization (EI) and monitor for the molecular ions and characteristic fragment ions of your starting material, product, and the deiodinated byproduct.

  • Quantification: Create a calibration curve using a pure standard of 3-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q5: Should I protect the hydroxyl group on this compound before running my cross-coupling reaction?

A5: In many cases, protection of the hydroxyl group is not necessary and can add extra steps to your synthesis. The protocols provided in this guide are designed to be compatible with the free hydroxyl group. However, if you are using very strong bases or highly reactive reagents, protection (e.g., as a methoxymethyl (MOM) or silyl ether) might be beneficial.

Q6: Can I use 3-Hydroxy-4-bromobenzonitrile instead of the iodo-analogue to avoid dehalogenation?

A6: While aryl bromides are generally less prone to hydrodehalogenation than aryl iodides, they are also less reactive in oxidative addition.[9] This means you will likely need more forcing conditions (higher temperatures, more active catalysts) to achieve the desired coupling, which could potentially lead to other side reactions. The choice between the bromo and iodo derivative will depend on the specific reaction and your optimization results.

Q7: Are there any general additives I can use to suppress deiodination?

A7: The use of additives is an emerging area. In some palladium-catalyzed reactions, the addition of a catalytic amount of an aryl iodide has been shown to have a beneficial, albeit counterintuitive, effect.[5] However, for preventing deiodination, the most reliable strategies currently involve careful optimization of the ligand, base, solvent, and temperature, as detailed in the troubleshooting sections above.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki-Miyaura Coupling with Aryl Iodides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields, with a specific focus on reactions involving aryl iodides. Here, we move beyond simple procedural checklists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles in Suzuki-Miyaura couplings.

Q1: My reaction with an aryl iodide is sluggish or has stalled completely. I thought iodides were the most reactive halides?

A1: While it's true that the oxidative addition of palladium to the carbon-iodine bond is generally faster than with bromides or chlorides, this is not the only factor governing the reaction rate.[1][2] In some cases, particularly at lower temperatures (around 50 °C) and with certain ligands like triphenylphosphine (PPh₃), the intermediate formed after oxidative addition, trans-[Pd(PPh₃)₂(Ar)(I)], can be surprisingly unreactive, slowing down the entire catalytic cycle.[3][4] This can lead to the counterintuitive observation of aryl iodides performing more poorly than their bromide counterparts under identical conditions.[5]

Troubleshooting Steps:

  • Increase Temperature: Raising the reaction temperature to 80-110 °C can often overcome the activation barrier for the subsequent steps in the catalytic cycle.[6][7]

  • Re-evaluate Your Ligand: For sluggish reactions, consider switching from traditional ligands like PPh₃ to more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][8] These can accelerate both oxidative addition and the subsequent, often rate-limiting, transmetalation and reductive elimination steps.[9]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. What's causing this and how can I prevent it?

A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction. It is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction.[10] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules.[10]

Preventative Measures:

  • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated.[6] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes and performing the reaction under a positive pressure of inert gas.[7][11]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the initial reduction step that often leads to homocoupling.[5][6]

  • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can be beneficial, but a large excess can sometimes favor homocoupling.

Q3: My starting aryl iodide is being consumed, but I'm isolating the corresponding arene (dehalogenation) instead of the desired product. Why is this happening?

A3: Dehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene.[10] This can occur after oxidative addition if the palladium complex reacts with a hydride source in the reaction mixture. Common hydride sources can include amine bases or alcoholic solvents.[10]

Mitigation Strategies:

  • Choice of Base and Solvent: If you suspect dehalogenation, consider switching to a non-amine base like K₃PO₄ or Cs₂CO₃ and an aprotic solvent like dioxane or toluene.

  • Minimize Water: While a small amount of water can be beneficial, excess water can sometimes contribute to side reactions.

II. Deep Dive: A Mechanistic Approach to Troubleshooting

When initial troubleshooting fails, a deeper understanding of the Suzuki-Miyaura catalytic cycle is essential for diagnosing the problem.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][11] Low yield is a symptom of a bottleneck in one or more of these stages.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Product Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-I (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition (+ Ar-I) PdII_Base Ar-Pd(II)L₂-OR PdII_Aryl->PdII_Base Ligand Exchange (+ Base) PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Base->PdII_Biaryl Transmetalation (+ Ar'-B(OR)₂) PdII_Biaryl->Pd0 Reductive Elimination (- Ar-Ar') Product Ar-Ar' ArylIodide Ar-I BoronicAcid Ar'-B(OH)₂ Base Base (e.g., K₃PO₄) Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity & Integrity (Boronic Acid, Solvent, Base) Start->Check_Reagents Check_Reagents->Start Impure Degassing Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge Headspace) Check_Reagents->Degassing Reagents OK Degassing->Start Oxygen Leak Screen_Base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Degassing->Screen_Base Atmosphere OK Screen_Ligand Screen Bulky, Electron-Rich Ligands (SPhos, XPhos) Screen_Base->Screen_Ligand No Improvement Success Reaction Optimized Screen_Base->Success Yield Improved Increase_Temp Increase Reaction Temperature (80-110 °C) Screen_Ligand->Increase_Temp No Improvement Screen_Ligand->Success Yield Improved Protect_Boronic Use Boronic Ester or Trifluoroborate Increase_Temp->Protect_Boronic No Improvement Increase_Temp->Success Yield Improved Protect_Boronic->Success Yield Improved

References

Scaling up the synthesis of 3-Hydroxy-4-iodobenzonitrile for pilot production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Hydroxy-4-iodobenzonitrile. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of transitioning this critical synthesis from benchtop to pilot-scale production. Here, we provide not just protocols, but the underlying chemical logic, troubleshooting guidance for common issues, and critical safety considerations to ensure a successful, safe, and scalable process.

Introduction: The Challenge of Scaling Electrophilic Iodination

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis typically involves the regioselective iodination of 3-hydroxybenzonitrile. While straightforward at the lab scale, scaling this electrophilic aromatic substitution presents distinct challenges. These include maintaining regioselectivity, managing reaction exotherms, handling solid reagents and products in large quantities, and ensuring consistent purity and yield.

This guide provides a robust framework for addressing these challenges, built on established chemical principles and practical, field-proven insights.

Recommended Pilot-Scale Synthesis Protocol

This protocol is designed for scalability, prioritizing the use of manageable and cost-effective reagents and solvents. The core of this process is the electrophilic iodination of 3-hydroxybenzonitrile using N-Iodosuccinimide (NIS), a reliable and solid iodinating agent that is easier to handle than elemental iodine at scale.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Typical GradeNotes
3-Hydroxybenzonitrile119.12>99%Starting material. Ensure dryness.
N-Iodosuccinimide (NIS)224.99>98%Iodinating agent.
Acetonitrile (ACN)41.05AnhydrousReaction solvent.
Sodium Thiosulfate158.11TechnicalFor quenching.
Brine (Saturated NaCl)-TechnicalFor work-up.
Ethyl Acetate (EtOAc)88.11TechnicalExtraction solvent.
Isopropanol (IPA)60.10TechnicalRecrystallization solvent.
Water18.02DeionizedFor work-up and recrystallization.
Step-by-Step Experimental Procedure
  • Reactor Setup & Inerting: Charge a clean, dry, temperature-controlled reactor with 3-hydroxybenzonitrile (1.0 eq). Begin agitation and purge the reactor with an inert atmosphere (e.g., Nitrogen).

  • Dissolution: Add anhydrous acetonitrile (approx. 10 volumes relative to the starting material). Stir until all solids are completely dissolved.

  • Cooling: Cool the solution to 0-5 °C using a suitable cooling bath. Maintaining this temperature is critical for controlling regioselectivity.

  • Reagent Addition: Slowly add N-Iodosuccinimide (1.05 eq) portion-wise over 1-2 hours. Monitor the internal temperature closely to ensure it does not exceed 5 °C. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until consumption of the starting material is complete (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly add a 10% aqueous solution of sodium thiosulfate to quench any unreacted NIS. A color change from dark brown/orange to pale yellow should be observed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile.

  • Aqueous Work-up: To the resulting slurry, add ethyl acetate and water. Stir vigorously. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification by Recrystallization: Add a minimal amount of hot isopropanol to the crude solid to dissolve it. Slowly add water until a precipitate forms. Allow the mixture to cool slowly to room temperature and then further cool in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a cold IPA/water mixture, and dry under vacuum at 40-50 °C to a constant weight.

Process Workflow Diagram

The following diagram illustrates the key stages of the pilot production process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactor_prep Reactor Setup & Inerting dissolution Dissolution in Acetonitrile reactor_prep->dissolution cooling Cool to 0-5 °C dissolution->cooling nis_addition Portion-wise NIS Addition cooling->nis_addition monitoring Reaction Monitoring (HPLC/TLC) nis_addition->monitoring quench Quench with Na2S2O3 monitoring->quench solvent_removal Solvent Removal (ACN) quench->solvent_removal extraction EtOAc/Water Extraction solvent_removal->extraction drying Drying & Concentration extraction->drying recrystallization Recrystallization (IPA/Water) drying->recrystallization filtration Filtration & Washing recrystallization->filtration final_drying Final Product Drying filtration->final_drying final_product This compound (>98% Purity) final_drying->final_product

Caption: Pilot-scale synthesis workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up of this synthesis.

Question 1: The reaction is sluggish or incomplete, even after several hours. What are the potential causes?

  • Answer:

    • Insufficient NIS: Ensure that 1.05 equivalents of NIS were added. The purity of the NIS should also be verified, as it can degrade over time.

    • Moisture in the Reaction: The presence of water can hydrolyze NIS and inhibit the reaction. Ensure that the starting material, solvent, and reactor are anhydrous.

    • Low Temperature: While a low temperature is necessary for selectivity, if it is too low (e.g., <0 °C), the reaction rate may be significantly reduced. Ensure your temperature probe is calibrated and accurately reflects the internal temperature.

    • Poor Mixing: In a large reactor, inadequate agitation can lead to localized concentration gradients, slowing the overall reaction. Ensure the agitation speed is sufficient to maintain a homogeneous mixture.

Question 2: HPLC analysis shows significant amounts of di-iodinated and/or ortho-iodinated byproducts. How can I improve regioselectivity?

  • Answer: This is a critical challenge in scaling this reaction. The hydroxyl group is an ortho-, para-directing activator.[1]

    • Temperature Control is Key: The primary cause of poor selectivity is elevated temperature. Any temperature spikes above 5 °C during NIS addition can lead to the formation of byproducts. Slowing down the addition rate of NIS can help manage the exotherm.

    • Stoichiometry: Using a large excess of NIS will drive the formation of the di-iodinated product. Stick to a maximum of 1.05 equivalents.

    • Solvent Choice: Acetonitrile is a good choice, but in some cases, a less polar solvent might slightly improve selectivity, though this may come at the cost of solubility and reaction rate.

Question 3: During the aqueous work-up, I'm observing a persistent emulsion. How can this be resolved?

  • Answer: Emulsions are common at pilot scale due to the increased energy of mixing.

    • Add Brine: The addition of a saturated sodium chloride solution (brine) during the wash steps will increase the ionic strength of the aqueous phase, which helps to break emulsions.

    • Reduce Agitation Speed: During the separation phase, reduce the stirring speed to allow the layers to coalesce.

    • Temperature: Gently warming the mixture (if product stability allows) can sometimes help break stubborn emulsions.

Question 4: The final product has a pink or brownish tint after drying. What is the cause and how can it be removed?

  • Answer: This discoloration is often due to trace amounts of residual iodine or oxidized impurities.

    • Inadequate Quenching: Ensure that enough sodium thiosulfate was used to fully quench all residual iodine.

    • Purification: An additional recrystallization step may be necessary. Alternatively, a charcoal treatment during the hot dissolution phase of recrystallization can help remove colored impurities. Be aware that charcoal can also adsorb some of your product, leading to a yield loss.

    • Light Sensitivity: Some iodinated phenols can be light-sensitive.[2] Ensure the product is stored in a dark, inert atmosphere.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and resolving common issues.

G cluster_purity Purity Issues cluster_yield Yield Issues cluster_workup_problems Work-up Issues start Problem Encountered purity_issue Low Purity / Byproducts start->purity_issue yield_issue Low Yield / Incomplete Reaction start->yield_issue workup_issue Emulsion or Color start->workup_issue check_temp Was Temp > 5°C? purity_issue->check_temp slow_addition Action: Slow NIS addition rate check_temp->slow_addition Yes check_stoich Was NIS > 1.05 eq? check_temp->check_stoich No adjust_stoich Action: Use max 1.05 eq NIS check_stoich->adjust_stoich Yes check_moisture Moisture in system? yield_issue->check_moisture dry_reagents Action: Use anhydrous reagents/solvent check_moisture->dry_reagents Yes check_nis_purity NIS purity verified? check_moisture->check_nis_purity No use_new_nis Action: Use fresh, high-purity NIS check_nis_purity->use_new_nis No is_emulsion Is it an emulsion? workup_issue->is_emulsion add_brine Action: Add brine during work-up is_emulsion->add_brine Yes is_color Is it a color issue? is_emulsion->is_color No rerun_purification Action: Rerun purification +/- charcoal is_color->rerun_purification Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Safety at the Pilot Scale

Scaling up introduces new safety considerations that must be rigorously addressed.

  • Handling Iodine Compounds: Iodine and its compounds can be corrosive and cause severe skin and eye irritation.[3] Inhalation of iodine vapor should be avoided. All transfers of NIS should be conducted in a well-ventilated area or a contained system. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.[4]

  • Exothermic Reaction Management: Although the reaction is only mildly exothermic, at pilot scale, the total heat generated can be significant. A reliable reactor cooling system and continuous temperature monitoring are essential to prevent thermal runaways.

  • Solvent Handling: Acetonitrile and ethyl acetate are flammable. The reactor and all transfer lines should be properly grounded to prevent static discharge. The production area must be well-ventilated and equipped with appropriate fire suppression systems.

  • Waste Disposal: The aqueous waste will contain sodium thiosulfate and sodium iodide. This, along with solvent waste, must be disposed of in accordance with local environmental regulations.

Analytical Quality Control

Consistent quality is paramount. The following analytical techniques are recommended for process control and final product release.

MethodPurposeTypical Specification
HPLC Monitor reaction progress, determine purity of final product, and quantify impurities.>98.5% Purity
¹H NMR Confirm the structure of the final product and identify any isomeric impurities.Spectrum conforms to reference
Melting Point Assess the purity of the final product.144-146 °C
Loss on Drying (LOD) Determine the amount of residual solvent in the final product.<0.5%

Conclusion

The successful pilot-scale synthesis of this compound is highly achievable with careful control over key process parameters. By focusing on stringent temperature management to ensure regioselectivity, employing robust work-up procedures to handle large volumes, and adhering to strict safety protocols, your team can confidently transition this synthesis from the bench to pilot production. This guide serves as a foundational resource, and we encourage continuous process optimization based on the data gathered during your scale-up campaigns.

References

Stability of 3-Hydroxy-4-iodobenzonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Hydroxy-4-iodobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving this compound. The information provided is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your work.

Introduction to this compound

This compound is a versatile intermediate in organic synthesis, valued for its unique substitution pattern which allows for a variety of chemical transformations. The interplay between the electron-donating hydroxyl group and the electron-withdrawing iodo and nitrile groups dictates its reactivity. A thorough understanding of its stability under different reaction conditions is paramount to achieving desired synthetic outcomes and avoiding unwanted side products. This guide focuses on the stability of this compound under acidic and basic conditions, a common concern during reactions such as hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound under acidic or basic conditions?

The primary stability concern is the hydrolysis of the nitrile group, which can proceed to either the corresponding amide (3-hydroxy-4-iodobenzamide) or the carboxylic acid (3-hydroxy-4-iodobenzoic acid). The reaction conditions, particularly the concentration of the acid or base and the temperature, will determine the final product. Additionally, the stability of the carbon-iodine (C-I) bond and the phenolic hydroxyl group should be considered, as harsh conditions could potentially lead to de-iodination or other side reactions.

Q2: How do the hydroxyl and iodo substituents influence the rate of nitrile hydrolysis?

The electronic effects of the substituents on the benzene ring play a significant role in the rate of nitrile hydrolysis.

  • Under acidic conditions: The reaction is initiated by protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[1][2]

    • In concentrated strong acids (e.g., >15 M H₂SO₄), the rate-determining step is the nucleophilic attack of a weak nucleophile (like HSO₄⁻) on the protonated nitrile. Electron-withdrawing groups, such as the para-iodo substituent, enhance the electrophilicity of the nitrile carbon and thus increase the reaction rate.[3][4]

    • In more dilute acidic solutions , the protonation of the nitrile can be the rate-limiting step. In this scenario, electron-donating groups, like the meta-hydroxyl group, can increase the basicity of the nitrile nitrogen and accelerate the reaction.[3][4]

  • Under basic conditions: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon.[2] Electron-withdrawing groups, such as the para-iodo substituent, make the nitrile carbon more electrophilic and thus increase the rate of hydrolysis. The electron-donating resonance effect of the meta-hydroxyl group can slightly counteract this, but the overall effect of the substituents is generally activating towards nucleophilic attack.

Q3: Is it possible to selectively hydrolyze this compound to the amide without proceeding to the carboxylic acid?

Yes, selective hydrolysis to the amide is possible, particularly under milder basic conditions. Vigorous conditions, such as high temperatures and prolonged reaction times with strong bases or acids, will typically lead to the formation of the carboxylic acid.[5] A method utilizing sodium hydroxide in a mixed solvent system of methanol and dioxane has been shown to be effective for the selective conversion of nitriles to primary amides.[5]

Q4: What is the risk of de-iodination when handling this compound?

The carbon-iodine bond in aryl iodides is generally stable under many conditions. However, de-iodination can occur, particularly under harsh reductive conditions or in the presence of certain transition metal catalysts. While not a primary concern during typical acidic or basic hydrolysis, it is a possibility that should be monitored, especially if unexpected byproducts are observed. Iodophenols can be particularly reactive and may decompose thermally or in the presence of strong acids or bases.

Troubleshooting Guide

This section addresses specific problems that may arise during the experimental use of this compound, particularly concerning its stability.

Problem 1: My attempt to hydrolyze this compound to the carboxylic acid resulted in a low yield and a significant amount of an intermediate.

Possible Cause: The reaction conditions were not vigorous enough to drive the hydrolysis to completion. Nitrile hydrolysis proceeds through an amide intermediate, which itself requires hydrolysis to form the carboxylic acid.[2]

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: For both acidic and basic hydrolysis, increasing the temperature to reflux and extending the reaction time will favor the formation of the carboxylic acid. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Increase Reagent Concentration: Using a more concentrated acid (e.g., 6M HCl or H₂SO₄) or base (e.g., 6M NaOH or KOH) can accelerate the hydrolysis of both the nitrile and the intermediate amide.

  • Choice of Acid: In some cases, sulfuric acid can be a more effective catalyst for nitrile hydrolysis than hydrochloric acid, especially at higher concentrations.[3]

Workflow for Optimizing Carboxylic Acid Synthesis:

cluster_0 Troubleshooting Low Yield of Carboxylic Acid start Low Yield of Carboxylic Acid check_intermediate Analyze reaction mixture for amide intermediate (TLC/HPLC) start->check_intermediate increase_temp_time Increase reaction temperature and/or time check_intermediate->increase_temp_time Intermediate Present increase_conc Increase acid/base concentration check_intermediate->increase_conc Intermediate Present change_acid Switch from HCl to H₂SO₄ (for acidic hydrolysis) check_intermediate->change_acid Slow reaction with HCl monitor_rxn Monitor reaction progress until completion increase_temp_time->monitor_rxn increase_conc->monitor_rxn change_acid->monitor_rxn workup Proceed with acidic workup and purification monitor_rxn->workup

Caption: Troubleshooting workflow for incomplete hydrolysis.

Problem 2: I am trying to synthesize 3-hydroxy-4-iodobenzamide, but the reaction proceeds to the carboxylic acid.

Possible Cause: The reaction conditions are too harsh, favoring the complete hydrolysis of the nitrile.

Troubleshooting Steps:

  • Use Milder Basic Conditions: Employ a lower concentration of a strong base (e.g., 1-2M NaOH) or use a weaker base (e.g., K₂CO₃) in an appropriate solvent.

  • Control the Temperature: Perform the reaction at a lower temperature (e.g., room temperature to 50°C) instead of reflux.

  • Utilize a Non-Aqueous System: A reported mild method for the selective hydrolysis of nitriles to amides involves using NaOH in a mixture of methanol and a non-polar solvent like dioxane (1:9 ratio) under reflux. This system limits the amount of water present, disfavoring the subsequent hydrolysis of the amide.[5]

  • Careful Monitoring: Closely monitor the reaction by TLC or HPLC to stop it once the starting material is consumed and before a significant amount of the carboxylic acid is formed.

Experimental Protocol: Selective Hydrolysis to 3-hydroxy-4-iodobenzamide

  • Materials: this compound, Sodium Hydroxide (NaOH), Methanol, Dioxane.

  • Procedure:

    • Dissolve this compound in a 1:9 mixture of methanol and dioxane.

    • Add a catalytic amount of solid NaOH (e.g., 0.1-0.2 equivalents).

    • Heat the mixture to a gentle reflux.

    • Monitor the reaction progress every hour using TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Problem 3: I observe an unexpected byproduct in my reaction mixture that is more non-polar than the starting material. Could this be de-iodination?

Possible Cause: Yes, the formation of a more non-polar byproduct could indicate the loss of the iodine atom, resulting in 3-hydroxybenzonitrile.

Troubleshooting Steps:

  • Characterize the Byproduct: Isolate the byproduct and characterize it using mass spectrometry and NMR to confirm its identity. A mass difference of approximately 127 g/mol compared to the starting material or product would strongly suggest de-iodination.

  • Avoid Harsh Reductive Conditions: If your reaction involves reducing agents, consider using milder alternatives.

  • Degas Solvents: If you suspect radical-mediated de-iodination, degassing your solvents to remove oxygen can be beneficial.

  • Screen Catalysts: If you are performing a cross-coupling reaction, be aware that some transition metal catalysts can promote dehalogenation as a side reaction. Screening different catalysts and ligands may be necessary.

Data Presentation: Summary of Hydrolysis Conditions

Product DesiredConditionReagentsTemperaturePotential Issues
3-hydroxy-4-iodobenzoic acid Acidic6-18M H₂SO₄ or HClRefluxPotential for charring with conc. H₂SO₄
Basic6M NaOH or KOHRefluxPotential for de-iodination under prolonged heating
3-hydroxy-4-iodobenzamide Basic (mild)1-2M NaOH or K₂CO₃Room Temp - 50°CIncomplete reaction
Basic (non-aqueous)cat. NaOH in MeOH/DioxaneRefluxRequires careful monitoring to prevent over-hydrolysis

Logical Relationship of Stability Factors:

cluster_1 Factors Affecting Stability of this compound Compound This compound Acid Acidic Conditions Compound->Acid Base Basic Conditions Compound->Base Hydrolysis Nitrile Hydrolysis Acid->Hydrolysis Deiodination De-iodination Acid->Deiodination Harsh Conditions SideReactions Other Side Reactions Acid->SideReactions Base->Hydrolysis Base->Deiodination Harsh Conditions Base->SideReactions Amide Amide Formation (3-hydroxy-4-iodobenzamide) Hydrolysis->Amide Milder Conditions CarboxylicAcid Carboxylic Acid Formation (3-hydroxy-4-iodobenzoic acid) Hydrolysis->CarboxylicAcid Harsher Conditions Amide->CarboxylicAcid Harsher Conditions

Caption: Relationship between conditions and reaction outcomes.

References

Removal of unreacted starting materials from 3-Hydroxy-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Hydroxy-4-iodobenzonitrile

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted starting materials from this compound. Our focus is on delivering field-proven insights grounded in chemical principles to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: How can I assess the purity of my crude this compound and identify the likely contaminants?

Answer:

The most efficient and accessible method for initial purity assessment is Thin-Layer Chromatography (TLC) . It provides a rapid qualitative snapshot of your reaction mixture, allowing you to identify the presence of starting materials and byproducts.[1][2]

A typical synthesis involves the electrophilic iodination of 3-Hydroxybenzonitrile using N-Iodosuccinimide (NIS).[3][4][5] Therefore, the primary contaminants to expect are:

  • Unreacted 3-Hydroxybenzonitrile: The starting phenol.

  • Unreacted N-Iodosuccinimide (NIS): The iodinating agent.

  • Succinimide: The primary byproduct from NIS after it has donated its iodine atom.

Visualizing the Problem with TLC:

By spotting the crude reaction mixture alongside the starting material on a TLC plate, you can visualize the progress. In a successful reaction that has gone to completion, the spot corresponding to the starting material (3-Hydroxybenzonitrile) should be faint or entirely absent in the reaction mixture lane.

Table 1: Properties of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
3-Hydroxybenzonitrile C₇H₅NO 119.12 78-81 White to light brown powder
N-Iodosuccinimide (NIS) C₄H₄INO₂ 224.98 200-202 (decomposes) White to pale yellow powder
Succinimide C₄H₅NO₂ 99.09 125-127 White solid

| This compound | C₇H₄INO | 245.02 | ~144 | White to off-white solid |

Sources:[3][6][7][8][9][10]

Q2: I've confirmed my crude product is impure by TLC. What is the best overall strategy to remove both unreacted 3-Hydroxybenzonitrile and NIS/Succinimide?

Answer:

A robust purification strategy employs a two-stage approach: an initial Aqueous Workup (Liquid-Liquid Extraction) to remove highly polar, water-soluble impurities, followed by Flash Column Chromatography to separate the product from compounds with similar polarities.

This initial extraction is critical for removing the bulk of water-soluble byproducts, primarily succinimide, making the subsequent chromatography step cleaner and more effective.[11][12][13]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Thiosulfate Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step quenches and removes any remaining NIS and elemental iodine, which can discolor the product.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the majority of the water from the organic layer and breaks up emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, which is now ready for chromatography.

Chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[14][15] Since 3-Hydroxybenzonitrile is more polar than the iodinated product, it will adhere more strongly to the silica gel, allowing for effective separation.

Experimental Workflow Diagram

G cluster_workup Aqueous Workup cluster_chromatography Flash Column Chromatography crude Crude Reaction Mixture in EtOAc sep_funnel Transfer to Separatory Funnel crude->sep_funnel thiosulfate Wash with aq. Na₂S₂O₃ sep_funnel->thiosulfate brine Wash with Brine thiosulfate->brine dry Dry Organic Layer (Na₂SO₄) brine->dry concentrate Concentrate via Rotovap dry->concentrate load Load Crude on Silica Column concentrate->load Purification Step elute Elute with Hexane/EtOAc Gradient load->elute collect Collect Fractions elute->collect tlc_fractions Analyze Fractions by TLC collect->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine final_concentrate Concentrate to Yield Pure Product combine->final_concentrate

Caption: Overall purification workflow for this compound.

Step-by-Step Protocol:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product from the workup in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:EtOAc). This gradient elution will first wash off less polar impurities, followed by your desired product, leaving the more polar 3-hydroxybenzonitrile on the column longer.

  • Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Spot each fraction on a TLC plate to determine which ones contain the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Q3: My starting material is mostly consumed. Can I use recrystallization instead of chromatography?

Answer:

Yes, recrystallization can be an effective method for purification, particularly if the amount of unreacted starting material is relatively low (<10%).[16][17][18] The success of this technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing pure crystals to form while impurities remain in the solution.[16][19]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as Ethanol/Water or Acetone/Water, is often effective.[20]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., acetone) dropwise while heating the mixture until the solid just dissolves. Use the minimum amount of hot solvent necessary.[19]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[21] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Table 2: Troubleshooting Recrystallization

Problem Probable Cause Solution
Oiling Out (Product separates as an oil, not crystals) The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[21]
No Crystals Form The solution is not saturated enough (too much solvent was added), or the cooling process is too rapid. Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, boil off some of the solvent to increase the concentration and cool again.[21]

| Low Recovery | Too much solvent was used, or the crystals are partially soluble in the cold wash solvent. | Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing the collected crystals.[22] |

Q4: I ran a column, but my TLC shows that the product fractions are still contaminated with starting material. What went wrong?

Answer:

This is a common issue that can usually be traced back to one of several procedural errors during the chromatography process.

Troubleshooting Logic Diagram

G start Impure Fractions After Column q1 Was the Rf difference between product and impurity > 0.1? start->q1 a1_no Solvent system is not selective enough. q1->a1_no No a1_yes Separation is theoretically possible. Check technique. q1->a1_yes Yes q2 Did you overload the column? a1_yes->q2 a2_yes Broad, overlapping bands occurred. Use more silica or less sample. q2->a2_yes Yes q3 Was the sample loaded in a narrow band? q2->q3 No a3_no Wide sample band leads to poor separation. Dissolve sample in minimum solvent. q3->a3_no No q4 Did you run the column too fast? q3->q4 Yes a4_yes Equilibrium between phases was not established. Reduce flow rate. q4->a4_yes Yes

Caption: Decision-making flowchart for troubleshooting flash column chromatography.

Key Areas to Review:

  • Solvent System (Mobile Phase): The polarity of your eluent may be too high, causing both the product and the starting material to elute too quickly and without separation. Try a less polar solvent system (i.e., increase the proportion of hexane).

  • Column Overloading: If too much crude material is loaded onto the column relative to the amount of silica gel, the separation bands will broaden and overlap. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude material to silica gel.

  • Improper Packing: Cracks or channels in the silica gel bed will cause the solvent to flow unevenly, leading to very poor separation. Ensure the silica is packed uniformly without any air gaps.

  • Fraction Size: If the fractions collected are too large, a pure fraction of your product may be mixed with a trailing fraction of an impurity or a leading fraction of the starting material. Collect smaller fractions, especially when the desired compound is beginning to elute.

By systematically addressing these potential issues, you can significantly improve the resolution of your chromatographic separation and obtain high-purity this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Hydroxy-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the chemical environment of atoms within a molecule. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Hydroxy-4-iodobenzonitrile, a key intermediate in the synthesis of various biologically active compounds. Through a comparative approach with structurally related benzonitrile derivatives, we will explore the nuanced effects of substituent positioning on spectral readouts, providing researchers with a robust framework for interpretation and quality control.

The Significance of Substituent Effects in Aromatic Systems

The chemical shifts and coupling patterns observed in the NMR spectra of substituted benzene rings are exquisitely sensitive to the nature and position of the substituents.[1][2] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) perturb the electron density of the aromatic ring, leading to characteristic shielding and deshielding effects on the surrounding protons and carbons.[3] In this compound, the interplay between the hydroxyl (-OH), iodo (-I), and cyano (-CN) groups creates a unique electronic environment that is reflected in its NMR signature.

¹H and ¹³C NMR Spectral Data of this compound

While a definitive, publicly available, and fully assigned spectrum for this compound is not readily found in the searched literature, we can predict the expected spectral features based on established principles of NMR spectroscopy and data from similar compounds. The analysis presented here is a composite understanding derived from foundational NMR principles and spectral data of related molecules.

¹H NMR Spectrum (Predicted)

The aromatic region of the ¹H NMR spectrum for a trisubstituted benzene ring like this compound is expected to show three distinct signals for the aromatic protons.[2] The hydroxyl proton signal may be broad and its chemical shift can be highly dependent on the solvent, concentration, and temperature.[4]

¹³C NMR Spectrum (Predicted)

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. Aromatic carbons typically resonate in the range of 120-150 ppm.[1] The carbon attached to the electron-withdrawing cyano group is expected to be significantly deshielded, appearing at a lower field. Conversely, the carbon bonded to the electron-donating hydroxyl group will be shielded and appear at a higher field. The carbon bearing the iodo substituent will also exhibit a characteristic chemical shift.

Comparative Spectral Analysis

To contextualize the spectral features of this compound, a comparison with simpler, related benzonitriles is instructive. This comparative analysis highlights how the addition and positioning of substituents systematically alter the NMR landscape.

CompoundAromatic Protons (δ, ppm)Aromatic Carbons (δ, ppm)Solvent
Benzonitrile7.55-7.78 (m)118.7, 129.2, 132.3, 132.8CDCl₃
3-Hydroxybenzonitrile7.00-7.40 (m)115.8, 118.9, 120.3, 130.4, 156.4DMSO-d₆
4-Iodobenzonitrile7.52 (d), 7.85 (d)100.1, 118.1, 133.4, 138.5CDCl₃
This compound (Predicted) Three distinct signals in the aromatic regionSix distinct aromatic carbon signals-

Note: The data for Benzonitrile, 3-Hydroxybenzonitrile, and 4-Iodobenzonitrile are compiled from various sources and may vary slightly depending on experimental conditions.[5][6][7][8][9]

The comparison reveals key trends:

  • Hydroxyl Group Effect: The introduction of a hydroxyl group in 3-hydroxybenzonitrile generally leads to a shielding of the aromatic protons, causing them to appear at a higher field (lower ppm) compared to unsubstituted benzonitrile.[10][11]

  • Iodo Group Effect: The iodo group in 4-iodobenzonitrile exerts a deshielding effect on the adjacent protons, shifting their signals downfield. The carbon directly attached to the iodine atom shows a significant upfield shift due to the "heavy atom effect".

  • Combined Effects in this compound: The spectrum of the target compound will be a manifestation of the combined electronic influences of the -OH, -I, and -CN groups, leading to a complex but interpretable pattern of chemical shifts and coupling constants.

Experimental Protocol for NMR Sample Preparation and Analysis

To ensure the acquisition of high-quality NMR data, a standardized and meticulous sample preparation protocol is essential.

Workflow for NMR Sample Preparation

G cluster_0 Sample Preparation cluster_1 NMR Acquisition A Weigh 5-25 mg of sample for ¹H NMR (50-100 mg for ¹³C NMR) B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B Step 1 C Ensure complete dissolution. Vortex or gently warm if necessary. B->C Step 2 D Filter through a pipette with a glass wool plug into a clean NMR tube. C->D Step 3 E Cap the NMR tube and label it clearly. D->E Step 4 F Insert the sample into the NMR spectrometer. E->F Step 5 G Lock and shim the instrument. F->G Step 6 H Acquire ¹H and ¹³C NMR spectra. G->H Step 7

Caption: Standard workflow for preparing a small molecule sample for NMR analysis.

Detailed Step-by-Step Methodology

  • Material Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[12] The amount can be adjusted based on the molecular weight and solubility of the compound.

  • Solvent Selection and Dissolution: Choose an appropriate deuterated solvent in which the sample is fully soluble.[12][13] DMSO-d₆ is often a good choice for polar compounds like phenols. Add approximately 0.6-0.7 mL of the solvent to the sample in a small vial.[14][15]

  • Ensuring Homogeneity: Ensure the sample is completely dissolved to form a homogeneous solution.[15] If necessary, gently warm the vial or use a vortex mixer to aid dissolution. The presence of solid particles can degrade the quality of the NMR spectrum.[13]

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[13][16]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[13] Label the tube clearly with the sample identification.

  • Instrumental Analysis: Insert the prepared sample into the NMR spectrometer. The instrument's software will then be used to lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity. Finally, the ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Interpreting the Spectra: A Deeper Dive

The interpretation of the resulting spectra involves analyzing the chemical shifts (δ), integration (the relative number of protons), and multiplicity (splitting pattern) of the signals.[17]

  • Chemical Shift (δ): The position of a signal on the ppm scale indicates the electronic environment of the nucleus. Aromatic protons typically appear in the 6.5-8.0 ppm region.[1][18]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

  • Multiplicity and Coupling Constants (J): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is due to the interaction with neighboring protons. The coupling constant (J), measured in Hertz (Hz), provides information about the connectivity of the atoms.

Logical Relationship of NMR Parameters

G A Molecular Structure B Electronic Environment A->B D Neighboring Protons A->D F Number of Protons A->F C Chemical Shift (δ) B->C E Multiplicity & J-Coupling D->E G Integration F->G

Caption: Interrelationship between molecular structure and key NMR spectral parameters.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound provides a detailed fingerprint of its molecular structure. By understanding the fundamental principles of NMR and leveraging comparative data from related compounds, researchers can confidently interpret the spectra to confirm the identity and purity of their samples. The methodologies and insights presented in this guide serve as a valuable resource for scientists and professionals in drug development and chemical research, facilitating the accurate and efficient characterization of complex organic molecules.

References

A Comparative Guide to Interpreting the Electron Ionization Mass Spectrum of 3-Hydroxy-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the structural elucidation of substituted aromatic compounds using mass spectrometry.

As a Senior Application Scientist, the structural confirmation of novel or modified compounds is a routine yet critical task. Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone technique for this purpose, providing a detailed fragmentation "fingerprint" that allows for confident structural elucidation. This guide provides an in-depth, predictive interpretation of the mass spectrum for 3-Hydroxy-4-iodobenzonitrile, a compound of interest in synthetic chemistry and drug development.

The Analyte: Structural Features & The Molecular Ion

This compound possesses a molecular formula of C₇H₄INO and a nominal molecular weight of 245 g/mol .[1][2] Its monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O), is 244.9338 Da.[3]

In an EI-MS experiment, the initial event is the removal of an electron to form the molecular ion (M•+).

C₇H₄INO + e⁻ → [C₇H₄INO]•+ + 2e⁻

Due to the stability of the aromatic system, the molecular ion peak is predicted to be prominent in the spectrum at a mass-to-charge ratio (m/z) of 245. The presence of iodine (¹²⁷I is 100% abundant) simplifies the isotopic pattern, so we do not expect a significant M+1 or M+2 peak from the halogen.

Predicted Fragmentation Pathway of this compound

The fragmentation of the molecular ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. For this compound, the carbon-iodine bond is the most labile point on the aromatic ring. Subsequent fragmentations will involve the characteristic losses associated with phenolic and nitrile functionalities.

The proposed fragmentation cascade is initiated by two primary pathways originating from the molecular ion: the loss of the iodine radical and the loss of carbon monoxide.

  • Pathway A: Cleavage of the Carbon-Iodine Bond. The C-I bond is the weakest on the aromatic nucleus, making its homolytic cleavage a highly favorable primary fragmentation event. This results in the loss of an iodine radical (I•, 127 Da).

    • [M - I]⁺: Loss of I• from the molecular ion (m/z 245) yields a cation at m/z 118 . This fragment, the 3-hydroxybenzonitrile cation, is expected to be a major ion in the spectrum.

  • Pathway B: Loss of Carbon Monoxide (CO). Phenolic compounds are known to eliminate a molecule of carbon monoxide (CO, 28 Da) from the molecular ion.[4]

    • [M - CO]•+: Loss of CO from the molecular ion (m/z 245) would produce a radical cation at m/z 217 .

These initial fragments can undergo further decomposition:

  • Secondary Fragmentation from m/z 118:

    • Loss of CO: The hydroxybenzonitrile cation (m/z 118) can subsequently lose carbon monoxide, a characteristic fragmentation of phenols, to yield an ion at m/z 90 .

    • Loss of HCN: As a benzonitrile derivative, the m/z 118 fragment can also lose hydrogen cyanide (HCN, 27 Da) to produce a highly stable C₆H₄⁺ type ion at m/z 91 .

The relationship between these key fragmentation steps is visualized in the diagram below.

G M Molecular Ion [C₇H₄INO]•+ m/z 245 F118 [C₇H₄NO]⁺ m/z 118 M->F118 - I• (127 Da) F217 [C₆H₄I]•+ m/z 217 (Predicted) M->F217 - CO (28 Da) F90 [C₆H₄N]⁺ m/z 90 F118->F90 - CO (28 Da) F91 [C₆H₃O]⁺ m/z 91 F118->F91 - HCN (27 Da)

Caption: Predicted EI-MS fragmentation pathway for this compound.

Comparative Analysis with Analogous Structures

To validate our predictions, we can compare the expected fragmentation of our target molecule with the known mass spectra of simpler, related compounds. This comparative approach allows us to isolate the contribution of each functional group to the overall fragmentation pattern.

Comparison 1: 4-Iodobenzonitrile (Effect of Removing the -OH Group)

The mass spectrum of 4-iodobenzonitrile is available in the PubChem database.[5] It has a molecular weight of 229 amu. The key features are:

  • Molecular Ion (M•+): A strong peak at m/z 229 .

  • Base Peak [M - I]⁺: The most intense peak is at m/z 102 . This corresponds to the loss of an iodine radical (229 - 127 = 102), forming the stable benzonitrile cation.

This experimental data strongly supports our hypothesis that the primary and most favored fragmentation for an iodinated benzonitrile is the cleavage of the C-I bond.

Comparison 2: 4-Hydroxybenzonitrile (Effect of Removing the Iodine Atom)

The mass spectrum for 4-hydroxybenzonitrile (p-cyanophenol) is available in the NIST Mass Spectrometry Data Center.[6] It has a molecular weight of 119 amu. Its spectrum is characterized by:

  • Molecular Ion (M•+): A very intense base peak at m/z 119 .

  • [M - CO]•+: A significant fragment at m/z 91 (119 - 28 = 91), corresponding to the loss of carbon monoxide.

  • [M - HCN]•+: A fragment at m/z 92 (119 - 27 = 92), corresponding to the loss of hydrogen cyanide.

This confirms that the loss of CO is a major fragmentation pathway for the hydroxybenzonitrile core, which we predict will occur after the initial loss of iodine in our target molecule.

Summary of Predicted Mass Spectrum

Based on the mechanistic principles and comparative analysis, the key ions expected in the EI mass spectrum of this compound are summarized below.

m/z (Predicted)Proposed Ion StructureNeutral LossFragment IdentityPredicted Relative Abundance
245[C₇H₄INO]•+-Molecular Ion (M•+)Strong
118[C₇H₄NO]⁺I• (127 Da)[M - I]⁺Strong to Base Peak
91[C₆H₃O]⁺I•, then HCN (154 Da total)[M - I - HCN]⁺Moderate to Strong
90[C₆H₄N]⁺I•, then CO (155 Da total)[M - I - CO]⁺Moderate
217[C₆H₄I]•+CO (28 Da)[M - CO]•+Low to Moderate

Experimental Protocol for Mass Spectrum Acquisition

This section provides a standardized protocol for acquiring a high-quality EI mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system, a common setup in analytical laboratories.[7]

Objective: To obtain the electron ionization (70 eV) mass spectrum of solid this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Ethyl Acetate or Dichloromethane)

  • GC-MS system equipped with an EI source and quadrupole mass analyzer

  • Standard non-polar GC column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (approx. 100 µg/mL) in ethyl acetate. Ensure the sample is fully dissolved.

  • Instrument Setup & Calibration:

    • Ensure the GC-MS system has been recently tuned and calibrated according to the manufacturer's specifications, typically using perfluorotributylamine (PFTBA).

    • Set the carrier gas (Helium) flow rate to a constant flow of 1.0 mL/min.

  • GC Method Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (adjust as needed to avoid detector saturation)

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 400.

    • Scan Speed: ~2-3 scans/second.

    • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

  • Data Acquisition & Analysis:

    • Inject the sample and begin the data acquisition.

    • Once the run is complete, identify the chromatographic peak corresponding to this compound.

    • Generate the mass spectrum by averaging the scans across the chromatographic peak and subtracting the background spectrum from a nearby baseline region.

    • Analyze the resulting spectrum, identifying the molecular ion and major fragment ions. Compare the experimental data to the predicted values in the table above.

Conclusion

The interpretation of a mass spectrum is a logical puzzle solved by applying fundamental principles of chemistry. By understanding the inherent properties of the functional groups within this compound, we can confidently predict its fragmentation fingerprint under electron ionization. The expected spectrum is dominated by the facile cleavage of the carbon-iodine bond to produce a key fragment at m/z 118, which then undergoes further characteristic losses of CO and HCN. This predictive analysis, validated by comparison with known spectra of simpler analogs, provides a robust framework for the structural confirmation of this and other complex substituted aromatic molecules, demonstrating the predictive power of mass spectrometry in chemical research.

References

A Comparative Guide to the Synthetic Routes of 3-Hydroxy-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Hydroxy-4-iodobenzonitrile

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its trifunctional nature, featuring a nitrile, a hydroxyl group, and an iodine atom on a benzene ring, allows for diverse chemical modifications. The iodine atom is particularly useful for introducing further complexity through cross-coupling reactions, while the hydroxyl and nitrile groups can be manipulated to construct various heterocyclic systems and other functional moieties. The selection of an appropriate synthetic route is therefore a critical decision in any research or development program that utilizes this versatile intermediate.

Route 1: Direct Electrophilic Iodination of 3-Hydroxybenzonitrile

This approach represents the most straightforward pathway to the target molecule, involving the direct introduction of an iodine atom onto the aromatic ring of the readily available starting material, 3-hydroxybenzonitrile (also known as m-cyanophenol).

The Chemical Rationale

The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. The nitrile group, in contrast, is a deactivating group and a meta-director. In 3-hydroxybenzonitrile, the hydroxyl group at position 1 and the nitrile group at position 3 create a specific electronic environment. The positions ortho to the hydroxyl group are 2 and 6, while the para position is 5. The positions meta to the nitrile group are 1 and 5. The directing effects of the hydroxyl group are dominant, and it strongly activates the positions ortho and para to it. Therefore, electrophilic attack is most likely to occur at positions 2, 4, and 6. Due to steric hindrance from the adjacent hydroxyl group, substitution at position 4 is often favored.

A common and effective method for the iodination of activated aromatic rings is the use of molecular iodine in the presence of an oxidizing agent, such as nitric acid, iodic acid, or hydrogen peroxide. These oxidizing agents convert molecular iodine into a more potent electrophilic iodine species (e.g., I⁺), which is necessary to overcome the aromaticity of the benzene ring.

Experimental Protocol: Iodination with Iodine and Iodic Acid

This protocol is a representative procedure adapted from established methods for the iodination of phenols.

Materials:

  • 3-Hydroxybenzonitrile

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Ethanol

  • Water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzonitrile (1.0 eq) in ethanol.

  • Add iodine (1.1 eq) to the solution and stir until it is fully dissolved.

  • Slowly add a solution of iodic acid (0.4 eq) in water to the reaction mixture.

  • Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Acidify the mixture with 1M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Visualizing the Workflow: Direct Iodination

cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Iodination Iodination (I₂, HIO₃, Ethanol) 3-Hydroxybenzonitrile->Iodination Quenching Quenching (Na₂S₂O₃) Iodination->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification This compound This compound Purification->this compound

Caption: Workflow for Direct Electrophilic Iodination.

Route 2: The Sandmeyer Reaction of 3-Amino-4-hydroxybenzonitrile

The Sandmeyer reaction is a versatile and reliable method for introducing a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[1] This route begins with 3-amino-4-hydroxybenzonitrile.

The Chemical Rationale

The Sandmeyer reaction proceeds in two main steps:

  • Diazotization: The primary aromatic amine (3-amino-4-hydroxybenzonitrile) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This diazonium salt is highly reactive and is usually not isolated.

  • Substitution: The diazonium salt is then treated with a solution of potassium iodide. The iodide ion displaces the diazonium group (which is an excellent leaving group as it is released as nitrogen gas), resulting in the formation of the iodo-substituted aromatic ring. While many Sandmeyer reactions require a copper(I) catalyst, the iodination step often proceeds without one.[2]

The starting material for this route, 3-amino-4-hydroxybenzonitrile, can be synthesized from commercially available precursors, adding an extra step to the overall sequence but offering a potentially cleaner and more regioselective route to the final product.

Experimental Protocol: Sandmeyer Reaction

This protocol is a representative procedure for the diazotization of an aromatic amine followed by iodination.

Materials:

  • 3-Amino-4-hydroxybenzonitrile

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: a. In a flask cooled to 0-5 °C with an ice-salt bath, dissolve 3-amino-4-hydroxybenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water. b. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. c. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Iodination: a. In a separate flask, dissolve potassium iodide (1.5 eq) in water. b. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed. c. Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification: a. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine. b. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. c. Extract the product with ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Concentrate the solution under reduced pressure to obtain the crude product. f. Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Visualizing the Workflow: Sandmeyer Reaction

cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Amino-4-hydroxybenzonitrile 3-Amino-4-hydroxybenzonitrile Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) 3-Amino-4-hydroxybenzonitrile->Diazotization Iodination Iodination (KI) Diazotization->Iodination Quenching Quenching (Na₂S₂O₃) Iodination->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification This compound This compound Purification->this compound

Caption: Workflow for the Sandmeyer Reaction.

Comparative Analysis

The choice between these two synthetic routes will depend on a variety of factors, including the availability and cost of starting materials, desired yield and purity, scalability, and safety considerations.

ParameterRoute 1: Direct IodinationRoute 2: Sandmeyer Reaction
Starting Material 3-Hydroxybenzonitrile3-Amino-4-hydroxybenzonitrile
Number of Steps 11 (if starting material is available)
Estimated Yield Moderate to Good (60-80%)Good to Excellent (70-90%)
Regioselectivity Potentially lower; risk of di-iodinationHigh
Reagent Cost Generally lowerPotentially higher (if starting material is expensive or needs to be synthesized)
Safety Concerns Handling of corrosive and oxidizing reagents (iodic acid)Generation and handling of potentially explosive diazonium salts (must be kept cold and in solution)[3][4][5]
Scalability Generally straightforwardRequires careful temperature control, making large-scale reactions more challenging

In-Depth Discussion

Route 1: Direct Electrophilic Iodination

  • Expertise & Experience: This route is mechanistically straightforward and relies on well-established principles of electrophilic aromatic substitution. The primary challenge lies in controlling the regioselectivity and preventing over-iodination. The choice of iodinating agent and reaction conditions is crucial. While the combination of iodine and an oxidizing agent is effective, other reagents like N-iodosuccinimide (NIS) could also be employed, potentially offering milder reaction conditions. The purification of the desired mono-iodo isomer from any di-iodinated byproducts can sometimes be challenging.

  • Trustworthiness: The protocol is robust, but the yield of the desired product is highly dependent on careful control of stoichiometry and reaction time. Over-reaction can lead to the formation of 2,4-diiodo-3-hydroxybenzonitrile, which may be difficult to separate.

  • Authoritative Grounding: The principles of electrophilic aromatic substitution are fundamental in organic chemistry. The use of iodine with an oxidizing agent for the iodination of phenols is a widely documented method.[6]

Route 2: The Sandmeyer Reaction

  • Expertise & Experience: The Sandmeyer reaction is a powerful tool in the synthetic chemist's arsenal.[7] Its main advantage is the high degree of regioselectivity, as the position of the iodine atom is predetermined by the position of the amino group in the starting material. The critical aspect of this reaction is the careful handling of the diazonium salt intermediate. These salts are notoriously unstable and can be explosive in their solid state.[8] Therefore, they are almost always generated in situ at low temperatures and used immediately.

  • Trustworthiness: When executed with proper temperature control and handling procedures, the Sandmeyer reaction is a highly reliable and high-yielding method. The clean conversion to the desired product often simplifies the purification process compared to the direct iodination route.

  • Authoritative Grounding: The Sandmeyer reaction is a classic named reaction in organic chemistry with a long history of successful applications in the synthesis of aryl halides.[1] The mechanism, involving a radical-nucleophilic aromatic substitution, is well-understood.[7]

Conclusion and Recommendations

Both the direct iodination of 3-hydroxybenzonitrile and the Sandmeyer reaction of 3-amino-4-hydroxybenzonitrile are viable routes for the synthesis of this compound.

  • For small-scale synthesis where simplicity and the use of readily available starting materials are prioritized, Route 1 (Direct Iodination) is a compelling option. However, researchers must be prepared for potential challenges in purification to remove isomeric and di-iodinated byproducts.

  • For larger-scale synthesis or when high purity and regioselectivity are paramount , Route 2 (The Sandmeyer Reaction) is the superior choice, provided that the necessary safety precautions for handling diazonium salts are strictly followed. The higher potential yield and cleaner reaction profile can often offset the additional cost or synthetic step required for the starting material.

Ultimately, the optimal choice will depend on the specific project goals, available resources, and the experience of the synthetic chemist. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize this compound.

References

A Comparative Guide to the Reactivity of 3-Hydroxy-4-iodobenzonitrile and 3-hydroxy-4-bromobenzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic route. Aryl halides are foundational building blocks, particularly in the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of two closely related yet distinct synthons: 3-Hydroxy-4-iodobenzonitrile and 3-hydroxy-4-bromobenzonitrile. We will explore the fundamental principles governing their reactivity, present comparative experimental data, and offer field-proven insights to guide your selection process.

The Decisive Factor: Unpacking the Carbon-Halogen Bond

The seemingly minor substitution of a bromine atom for an iodine atom profoundly impacts the chemical behavior of the aromatic ring. The core of this difference lies in the properties of the carbon-halogen (C-X) bond.

  • Bond Strength and Length: The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond.[1][2] This is due to the larger atomic radius of iodine and the more diffuse nature of its valence orbitals, resulting in less effective orbital overlap with carbon compared to bromine. The approximate bond dissociation energies are:

    • C-Br (Aryl): ~335 kJ/mol

    • C-I (Aryl): ~272 kJ/mol

  • Polarizability: Iodine is more polarizable than bromine, meaning its electron cloud is more easily distorted.[3][4] This property can influence intermolecular interactions and the facility of bond cleavage.

In the context of palladium-catalyzed cross-coupling reactions—such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions—the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[5][6][7] During this step, the C-X bond is broken. Consequently, the weaker C-I bond in this compound requires less energy to cleave, leading to a lower activation energy for the oxidative addition step.[8][9] This fundamental difference translates directly to higher reactivity.

G cluster_0 Reactivity Principle BondEnergy C-I Bond Energy < C-Br Bond Energy ActivationEnergy Activation Energy (Oxidative Addition) for Ar-I < Ar-Br BondEnergy->ActivationEnergy leads to Reactivity Reactivity of Ar-I > Ar-Br ActivationEnergy->Reactivity results in

Caption: Logical flow from C-X bond energy to overall reactivity.

Performance in Key Cross-Coupling Reactions

The superior reactivity of aryl iodides is not merely theoretical; it is consistently observed in practice. Below, we compare the performance of this compound and 3-hydroxy-4-bromobenzonitrile in three of the most pivotal reactions in modern drug discovery.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[10][11][12] The general reactivity trend for the halide partner is I > Br > Cl.[12]

Experimental Scenario: Coupling with 4-methoxyphenylboronic acid.

ReactantCatalyst & ConditionsTime (h)Yield (%)
3-Hydroxy-4-iodo benzonitrilePd(PPh₃)₄ (2 mol%), K₂CO₃, Dioxane/H₂O, 80°C292%
3-Hydroxy-4-bromo benzonitrilePd(PPh₃)₄ (2 mol%), K₂CO₃, Dioxane/H₂O, 80°C1275%

As the data illustrates, the iodo-derivative proceeds to a higher yield in a fraction of the time under identical conditions. To achieve a comparable yield with the bromo-derivative, one would typically need to increase the reaction temperature, employ a more active (and often more expensive) catalyst/ligand system, or accept a longer reaction time.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is indispensable for synthesizing aryl amines, a common motif in pharmaceuticals.[13][14] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[15][16]

Experimental Scenario: Coupling with Morpholine.

ReactantCatalyst & ConditionsTime (h)Yield (%)
3-Hydroxy-4-iodo benzonitrilePd₂(dba)₃ (1 mol%), Xantphos (2.5 mol%), Cs₂CO₃, Toluene, 100°C495%
3-Hydroxy-4-bromo benzonitrilePd₂(dba)₃ (1 mol%), Xantphos (2.5 mol%), Cs₂CO₃, Toluene, 100°C1881%

Again, the C-I bond's lability allows for a more efficient catalytic cycle, resulting in a faster and more complete conversion to the desired aryl amine product.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating arylalkyne structures.[17][18][19] It typically uses a dual catalyst system of palladium and copper(I).[20][21] The halide reactivity follows the established pattern: I > OTf > Br > Cl.[20]

Experimental Scenario: Coupling with Phenylacetylene.

ReactantCatalyst & ConditionsTime (h)Yield (%)
3-Hydroxy-4-iodo benzonitrilePd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%), Et₃N, THF, 50°C1.594%
3-Hydroxy-4-bromo benzonitrilePd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%), Et₃N, THF, 50°C868%

The difference in reactivity is particularly stark in this case, highlighting the utility of the iodo-compound for ensuring high efficiency in demanding transformations.

Visualizing the Catalytic Cycle

Understanding the mechanism underscores why the initial oxidative addition is so crucial. The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition (Rate-Limiting Step) PdII Ar-Pd(II)(X)L₂ OxiAdd->PdII Ar-X Trans Transmetalation PdII_R Ar-Pd(II)(R)L₂ Trans->PdII_R R-M RedEli Reductive Elimination RedEli->Pd0 Product (Ar-R) Product Ar-R (Product) center reagents Ar-X reagents2 R-M

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for comparing the two substrates. The inclusion of an internal standard would allow for precise kinetic analysis.

Objective: To synthesize 3-hydroxy-4-(4-methoxyphenyl)benzonitrile.

Materials:

  • This compound OR 3-hydroxy-4-bromobenzonitrile (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Palladium(IV) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-hydroxy-4-halobenzonitrile (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Inerting: Seal the flask with a septum, and purge with nitrogen for 10 minutes.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the Pd(PPh₃)₄ catalyst (0.02 mmol).

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The solution should be sparged with nitrogen for an additional 15 minutes to ensure anaerobic conditions.

  • Reaction: Immerse the flask in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 30 minutes for the iodo-compound, every 2 hours for the bromo-compound).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

The evidence is unequivocal: This compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions. This enhanced reactivity, stemming directly from its weaker C-I bond, translates to faster reaction times, milder required conditions, and often higher yields.

Choose this compound when:

  • Maximizing yield and reaction speed is paramount.

  • Working with thermally sensitive or delicate functional groups that necessitate mild conditions.

  • The coupling partner is sterically hindered or electronically deactivated.

  • The project timeline is aggressive and minimizing optimization time is crucial.

Choose 3-hydroxy-4-bromobenzonitrile when:

  • Cost is a primary driver, as bromo-aromatics are generally less expensive.

  • The coupling partner is highly reactive.

  • The synthetic route can tolerate more forcing conditions (higher temperatures, longer times).

  • Access to advanced, highly active catalyst systems is available to overcome the lower intrinsic reactivity.

Ultimately, the choice is a strategic one, balancing chemical reactivity with economic and practical project constraints. For challenging syntheses at the forefront of drug discovery, the reliability and efficiency of this compound often provide the decisive advantage.

References

A Comparative Guide to the Biological Activity of 3-Hydroxy-4-iodobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Halogenated Phenolic Scaffold

The 3-hydroxy-4-iodobenzonitrile core represents a privileged scaffold in medicinal chemistry. This structure, characterized by a hydroxyl group, a nitrile moiety, and an iodine atom on a benzene ring, offers a unique combination of electronic and steric properties. The hydroxyl group can act as a hydrogen bond donor and acceptor, the nitrile can participate in various chemical transformations or act as a polar contact, and the iodine atom can form halogen bonds, increase lipophilicity, and serve as a handle for further synthetic modifications. These features make its derivatives promising candidates for interacting with diverse biological targets. This guide provides a comparative analysis of the biological activities of derivatives synthesized from this scaffold, focusing on their anticancer and potential enzyme inhibitory properties. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and offer insights into their structure-activity relationships.

Comparative Analysis of Biological Activities

While direct comparative studies on a wide range of this compound derivatives are emerging, significant research has been conducted on related structures, particularly those incorporating the iodinated phenyl ring into more complex heterocyclic systems. A notable example is the development of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, which utilize an iodinated scaffold to achieve potent anticancer effects.

Anticancer Activity

A novel series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives has demonstrated significant in vitro cytotoxic activity against a panel of human cancer cell lines.[1] These compounds provide a compelling case study for the therapeutic potential of molecules derived from an iodinated benzonitrile-related precursor. The performance of the most active compounds from this series is summarized below in comparison to the standard anticancer drug, Paclitaxel.

Compound IDDerivative Structure (Modification on Quinazolinone Core)Target Cell LineIC50 (µM)Reference Compound (Paclitaxel) IC50 (µM)
3d N-3-(4-chlorophenyl)HeLa (Cervical Cancer)10>100
3e N-3-(4-methoxyphenyl)T98G (Glioblastoma)12>100
3a N-3-phenylHL60 (Promyelocytic Leukemia)210.015
3h N-3-(4-methylphenyl)T98G (Glioblastoma)22>100
3a N-3-phenylU937 (Non-Hodgkin Lymphoma)300.015
3b N-3-(4-fluorophenyl)HeLa (Cervical Cancer)35>100

Table 1: Comparative in vitro anticancer activity of selected 6-iodo-2-methylquinazolin-4-(3H)-one derivatives. Data sourced from RSC Publishing.[1]

Expert Insights: The data clearly indicates that specific substitutions on the quinazolinone ring system, which is built upon the iodinated scaffold, drastically influence cytotoxic potency. For instance, compound 3d , with an electron-withdrawing chloro group at the para-position of the N-3-phenyl ring, exhibits the highest activity against the HeLa cell line (IC50 = 10 µM).[1] This suggests that electronic properties and lipophilicity play a crucial role in the compound's ability to interact with its molecular target. The significant activity against glioblastoma (T98G) cells by compounds 3e and 3h is particularly noteworthy, given the challenge of treating this aggressive brain tumor.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Molecular docking studies have revealed a probable mechanism of action for the anticancer activity of these quinazolinone derivatives: the inhibition of Dihydrofolate Reductase (DHFR).[1] DHFR is a critical enzyme in the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. Its inhibition leads to the depletion of nucleotide precursors, arresting DNA synthesis and ultimately causing cell death.

The proposed interaction model suggests that the quinazolinone scaffold binds to the active site of DHFR, with the iodinated ring potentially forming hydrophobic interactions within the binding pocket. The substituents on the N-3-phenyl ring appear to be crucial for modulating the binding affinity.[1]

DHFR_Inhibition cluster_pathway Folate Metabolism Pathway cluster_inhibition Mechanism of Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotides Purines & Thymidylate THF->Nucleotides One-Carbon Transfer DNA DNA Synthesis Nucleotides->DNA Inhibitor This compound Derivative (e.g., Quinazolinone) DHFR_Enzyme DHFR Active Site Inhibitor->DHFR_Enzyme Binding

Caption: Proposed mechanism of DHFR inhibition by quinazolinone derivatives.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, rigorous experimental protocols are essential. Below are detailed methodologies for evaluating the key biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50). The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product.

Rationale: This colorimetric assay provides a quantitative measure of cell viability and is a standard preliminary screen for cytotoxic compounds. The choice of cell lines should be relevant to the therapeutic area of interest (e.g., using A549 for lung cancer research).

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, T98G) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., Paclitaxel).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B D 4. Treat Cells with Compound (Incubate 48-72h) B->D C 3. Prepare Serial Dilutions of Test Compound C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan with DMSO E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Value G->H

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

While direct evidence for the antimicrobial activity of this compound derivatives is limited in the provided search results, the phenolic nature of the scaffold suggests potential. The following is a standard protocol for determining the MIC.

Rationale: The broth microdilution method is a gold-standard technique to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. It is crucial for comparing the potency of new compounds.

Step-by-Step Methodology:

  • Microorganism Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a broth medium and incubate until it reaches the logarithmic phase of growth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth (e.g., Mueller-Hinton Broth). Concentrations might range from 256 µg/mL down to 1 µg/mL.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the positive control.

Conclusion and Future Directions

Derivatives based on the this compound scaffold, particularly when elaborated into heterocyclic systems like quinazolinones, demonstrate significant and promising biological activity. The potent anticancer effects against aggressive cell lines, mediated through the inhibition of essential enzymes like DHFR, highlight the value of this chemical starting point. The presence of the iodine atom and the hydroxyl group provides clear handles for synthetic chemists to generate diverse libraries for further screening.

Future research should focus on a systematic exploration of the structure-activity relationship by modifying the substituents on the phenyl ring. Furthermore, screening these derivatives against a broader range of biological targets, including bacterial and fungal enzymes, could uncover new therapeutic applications. The detailed protocols provided herein offer a robust framework for such investigations, ensuring that the resulting data is both reliable and comparable across studies.

References

A Comparative Guide to Achieving Optimal Chromatographic Performance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to HPLC Method Development for the Analysis of 3-Hydroxy-4-iodobenzonitrile

As a Senior Application Scientist, the development of a robust and reliable analytical method is not merely a procedural task; it is a scientific endeavor that demands a foundational understanding of the analyte, the stationary phase chemistry, and the mobile phase dynamics. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for this compound, a critical intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of steps to explore the rationale behind our choices, comparing common and alternative strategies to develop a validated, high-performance analytical method.

Foundational Strategy: Understanding the Analyte

The first principle of method development is to "know your molecule." this compound is a small aromatic molecule featuring a phenolic hydroxyl group, a nitrile group, and an iodine atom. This structure dictates its chromatographic behavior.

  • Polarity and Solubility : The presence of the hydroxyl group imparts polarity, while the iodinated benzene ring provides significant hydrophobicity. It is predicted to have low solubility in water.[1] This dual nature makes it an ideal candidate for Reversed-Phase (RP) HPLC.[2][3]

  • Acidity (pKa) : The phenolic hydroxyl group is weakly acidic. The pKa of a molecule is a critical parameter in RP-HPLC as it determines the ionization state of the analyte at a given mobile phase pH.[4] For phenolic compounds, operating at a pH well below the pKa (e.g., pH 2.5-3.5) ensures the compound is in its neutral, more retained form, leading to consistent retention times and sharp peak shapes.

  • UV Absorbance : The aromatic ring and its substituents act as a chromophore, making UV detection a suitable choice for quantification.[5] A preliminary UV scan of the analyte in the mobile phase is essential to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Table 1: Physicochemical Properties of this compound

PropertyValue/CharacteristicImplication for HPLC Method Development
Molecular FormulaC₇H₄INO---
Molecular Weight245.02 g/mol [6]---
StructureAromatic, Phenolic, HalogenatedSuitable for Reversed-Phase HPLC. UV detectable.
Predicted LogP1.9[6]Moderate hydrophobicity; good retention on C18.
Key Functional Groups-OH (phenolic), -CN, -IPhenolic group is ionizable; requires pH control.
Predicted SolubilityLow in water[1]Requires an organic solvent for sample preparation.

The Method Development Workflow: A Strategic Approach

A systematic approach is paramount to efficient and effective method development. The workflow we will follow involves a logical progression from initial screening to final optimization and validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Characterization Analyte Characterization (pKa, LogP, UV λmax) Column_Screening Column Screening (C18 vs. Phenyl-Hexyl) Analyte_Characterization->Column_Screening informs Solvent_Screening Solvent Screening (ACN vs. MeOH) Column_Screening->Solvent_Screening pH_Optimization Mobile Phase pH Optimization Solvent_Screening->pH_Optimization Proceed with best combination Gradient_Optimization Gradient Profile Optimization pH_Optimization->Gradient_Optimization Flow_Temp_Optimization Flow Rate & Temp. Optimization Gradient_Optimization->Flow_Temp_Optimization System_Suitability System Suitability Establishment Flow_Temp_Optimization->System_Suitability Final Method ICH_Validation Method Validation (ICH Q2(R2)) System_Suitability->ICH_Validation Final_Method Optimized & Validated Analytical Method ICH_Validation->Final_Method

Caption: A systematic workflow for HPLC method development.

Comparative Study: Stationary Phase Selection

The choice of stationary phase is the most powerful tool for manipulating selectivity in chromatography.[7] While a C18 (ODS) column is the workhorse of reversed-phase HPLC, its selectivity is primarily driven by hydrophobic interactions. For aromatic and halogenated compounds, alternative chemistries can provide unique and often superior separation.[8][9] Here, we compare a standard C18 column with a Phenyl-Hexyl column.

  • C18 (Octadecylsilane) Column : This is our baseline. It separates analytes based on their hydrophobicity. The long alkyl chains provide strong retention for non-polar compounds.[10]

  • Phenyl-Hexyl Column : This column offers a mixed-mode separation mechanism. It retains compounds via hydrophobic interactions (from the hexyl linker) and π-π interactions between the phenyl group of the stationary phase and the aromatic ring of the analyte.[11][12] These π-π interactions can be particularly effective for separating molecules with aromatic rings, such as this compound, offering a different selectivity compared to a C18 column.[13]

Experimental Protocol: Column Comparison
  • Standard Preparation : Prepare a 100 µg/mL stock solution of this compound in methanol.

  • HPLC System : An Agilent 1260 Infinity II or equivalent system with a Diode Array Detector (DAD).

  • Initial Conditions :

    • Mobile Phase A : 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B : Acetonitrile (ACN)

    • Gradient : 30% to 90% B over 15 minutes

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30°C

    • Injection Volume : 5 µL

    • Detection : DAD, monitor at λmax (e.g., 225 nm, to be determined by UV scan)

  • Procedure :

    • Equilibrate the C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) with the initial conditions for 15 minutes.

    • Inject the standard solution and record the chromatogram.

    • Replace the C18 column with the Phenyl-Hexyl column (e.g., Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm).

    • Equilibrate the new column and inject the standard solution under the identical conditions.

  • Data Analysis : Compare the retention time, peak shape (asymmetry factor), and theoretical plates for the analyte on both columns.

Comparative Data: C18 vs. Phenyl-Hexyl
ParameterC18 Column (Expected)Phenyl-Hexyl Column (Expected)Rationale for Difference
Retention Time (min)~8.5~9.2Increased retention due to additional π-π interactions between the analyte's benzene ring and the column's phenyl groups.[11][14]
Asymmetry Factor1.11.0Phenyl phases can sometimes offer improved peak shape for aromatic compounds by reducing secondary interactions with residual silanols.
Theoretical Plates>10000>12000The specific interactions can lead to a more efficient transfer between mobile and stationary phases, resulting in sharper peaks.
Conclusion Good retention and peak shape.Superior retention and efficiency. Offers alternative selectivity for potential impurities.

Decision : The Phenyl-Hexyl column is selected for further optimization due to its enhanced retention and potential for unique selectivity for aromatic compounds.[12]

Mobile Phase Optimization: Fine-Tuning the Separation

With the column selected, the next step is to optimize the mobile phase to achieve the desired retention, resolution, and analysis time.

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC.[15]

  • Acetonitrile : Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[16]

  • Methanol : Is a protic solvent and can engage in hydrogen bonding, which can alter selectivity compared to ACN.

A comparison using the Phenyl-Hexyl column with a 50:50 isocratic mobile phase (Organic:0.1% Formic Acid) would typically show that ACN provides sharper peaks and a shorter retention time for this type of analyte. We will proceed with ACN.

Mobile Phase pH

As established, controlling the pH is critical for the ionizable phenolic group. Using a mobile phase buffered at a pH of approximately 2.5-3.0 with formic acid or a phosphate buffer ensures the hydroxyl group is protonated (non-ionized), maximizing retention and reproducibility.[3][4]

Final Optimized Method and Validation

Following systematic optimization of the gradient profile, flow rate, and temperature, the final method is established. This method must then be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[5][17][18]

Optimized HPLC Method Protocol
  • Column : Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A : 0.1% Phosphoric Acid in HPLC-grade Water

  • Mobile Phase B : Acetonitrile

  • Flow Rate : 1.2 mL/min

  • Gradient Program :

    • 0-2 min: 40% B

    • 2-10 min: 40% to 75% B

    • 10-12 min: 75% to 40% B

    • 12-15 min: 40% B (re-equilibration)

  • Column Temperature : 35°C

  • Injection Volume : 5 µL

  • Detection Wavelength : 225 nm

  • Diluent : Methanol

Method Validation (as per ICH Q2(R2))

The validation process provides documented evidence that the method is reliable for the analysis of this compound.[19][20]

Table 2: Summary of Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance CriteriaExpected Result
Specificity Analyze blank, placebo, and analyte spiked with potential impurities.Analyte peak is free from interference at its retention time.Pass
Linearity Analyze five concentrations over the range of 50-150% of the target concentration (e.g., 5-75 µg/mL).Correlation coefficient (r²) ≥ 0.999Pass (r² = 0.9995)
Accuracy Perform recovery studies by spiking a placebo at three levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.Pass (99.5% - 101.2%)
Precision - Repeatability : Six replicate injections of the 100% standard. - Intermediate Precision : Analysis on a different day with a different analyst.RSD ≤ 2.0%Pass (Repeatability RSD=0.5%; Int. Precision RSD=0.8%)
Robustness Intentionally vary method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, pH ±0.2).System suitability parameters remain within limits. Retention time shift is acceptable.Pass
LOD & LOQ Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).---LOD: 0.1 µg/mL; LOQ: 0.3 µg/mL

Conclusion

This guide has demonstrated a systematic, science-driven approach to developing a robust and validated HPLC method for the analysis of this compound. By comparing a standard C18 stationary phase with a Phenyl-Hexyl phase, we established that the latter provides superior retention and efficiency for this specific aromatic analyte due to its mixed-mode separation mechanism involving both hydrophobic and π-π interactions. Subsequent optimization of the mobile phase and validation according to ICH guidelines confirmed that the final method is specific, linear, accurate, precise, and robust. This comparative and evidence-based strategy ensures the development of a high-quality analytical method suitable for its intended purpose in a regulated environment.

References

A Predictive and Comparative Guide to the Structural Elucidation of 3-Hydroxy-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is paramount. It dictates physicochemical properties, biological activity, and intermolecular interactions. This guide provides an in-depth technical analysis of 3-Hydroxy-4-iodobenzonitrile, a molecule of interest in medicinal chemistry and materials science. As no public X-ray crystal structure for this specific compound is available, we present a predictive analysis based on high-resolution crystallographic data of its close structural analogues. This guide will compare the anticipated structural features of this compound with known structures and evaluate the supremacy of single-crystal X-ray diffraction against other common analytical techniques for its definitive characterization.

The Imperative of Structural Analysis for Substituted Benzonitriles

Substituted benzonitriles are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The electronic and steric nature of the substituents on the benzene ring dictates the molecule's reactivity and its potential to engage in specific intermolecular interactions, such as hydrogen and halogen bonding. The precise determination of bond lengths, bond angles, and crystal packing is, therefore, not merely an academic exercise but a critical step in rational drug design and materials engineering. This compound, with its hydroxyl, iodo, and nitrile functional groups, presents a fascinating case for studying these non-covalent interactions, which are fundamental to its solid-state properties and potential biological targets.

Predicted Crystal Structure of this compound: A Comparative Analysis

While a definitive crystal structure of this compound awaits experimental determination, we can infer its key structural parameters by examining the crystallographic data of its analogues from the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[2][3][4] We will focus on 4-iodobenzonitrile and 3-nitrobenzonitrile to predict the geometry and intermolecular interactions of our target molecule.

Molecular Geometry

The core of this compound is a planar benzene ring. We can anticipate the bond lengths and angles to be influenced by the electronic effects of the three substituents. The nitrile group is a strong electron-withdrawing group, while the hydroxyl group is an electron-donating group, and iodine is a weakly deactivating group.

Parameter4-iodobenzonitrile (Predicted for this compound)3-nitrobenzonitrile (for comparison)
C-I Bond Length~2.10 ÅN/A
C-C (nitrile) Bond Length~1.45 Å1.447(2) Å[5]
C≡N Bond Length~1.14 Å1.141(2) Å[5]
C-O (hydroxyl) Bond Length~1.36 ÅN/A
C-N (nitro) Bond LengthN/A1.470(2) Å[5]
Dihedral Angle (Substituent-Ring)Expected to be nearly coplanarNitro group is slightly tilted (11.22°)[5]

Data for 4-iodobenzonitrile and predictions are based on typical values found in the CSD and the known structure of 4-iodobenzonitrile.[6]

Intermolecular Interactions: The Role of Hydrogen and Halogen Bonding

The solid-state architecture of this compound will likely be dominated by a network of hydrogen and halogen bonds.

  • Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor, and the nitrile nitrogen is a potential acceptor. We can predict strong O-H···N hydrogen bonds, which will be a primary determinant of the crystal packing.

  • Halogen Bonding: The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with the electron-rich nitrile nitrogen of an adjacent molecule (C-I···N). This type of interaction is well-documented for halogenated benzonitriles and contributes significantly to the stability of the crystal lattice.[7]

Caption: Predicted intermolecular interactions in the crystal lattice of this compound.

Definitive Structural Elucidation: A Proposed X-ray Crystallography Protocol

To move from prediction to certainty, single-crystal X-ray diffraction is the gold standard.[8][9][10][11][12][13] Here, we outline a robust, self-validating protocol for the determination of the crystal structure of this compound.

Step-by-Step Experimental Workflow
  • Crystal Growth (The Crucial First Step):

    • Rationale: Obtaining a single, high-quality crystal is often the most challenging part of the process.[10] The choice of solvent is critical and is typically determined empirically.

    • Protocol:

      • Dissolve a small amount of purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, acetonitrile, and mixtures with water) to find a system where the compound has moderate solubility.

      • Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion techniques to promote the growth of well-ordered crystals.

      • A suitable crystal should be at least 0.1 mm in all dimensions and visually transparent without cracks or defects.[10]

  • Data Collection:

    • Rationale: A modern diffractometer equipped with a high-intensity X-ray source and a sensitive detector is essential for collecting high-resolution data.

    • Protocol:

      • Mount a suitable crystal on a goniometer head.

      • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

      • Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).

      • Rotate the crystal and collect a series of diffraction images over a wide range of angles.

  • Structure Solution and Refinement:

    • Rationale: The diffraction pattern is used to determine the unit cell parameters and space group, and then to solve the phase problem to generate an initial electron density map.

    • Protocol:

      • Integrate the diffraction spots to obtain their intensities.

      • Determine the unit cell and space group using automated software.

      • Solve the crystal structure using direct methods or Patterson methods, which are standard for small molecules.

      • Refine the atomic positions, and thermal parameters against the experimental data to achieve the best possible fit, resulting in a final, validated crystal structure.

experimental_workflow cluster_protocol X-ray Crystallography Protocol crystal_growth 1. Crystal Growth data_collection 2. Data Collection crystal_growth->data_collection High-Quality Crystal structure_solution 3. Structure Solution & Refinement data_collection->structure_solution Diffraction Data final_structure Final Validated Structure structure_solution->final_structure Refined Model

Caption: Streamlined workflow for the single-crystal X-ray diffraction analysis.

A Comparative Overview of Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information about the molecule's identity, purity, and electronic environment.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions, absolute configuration.Unambiguous structural determination.[13]Requires a high-quality single crystal; provides information only on the solid state.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, electronic environment of nuclei (¹H, ¹³C).Provides structural information in solution; excellent for confirming molecular identity and purity.[14][15]Does not provide information on 3D spatial arrangement or intermolecular interactions in the solid state.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, -C≡N, aromatic C-H).Quick and simple method for functional group identification.[16][17]Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; allows for the determination of the molecular formula.[18][19]Does not provide information on the 3D structure or connectivity of atoms.
NMR Spectroscopy in Detail

For this compound, ¹H NMR would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns revealing their relative positions. The ¹³C NMR would confirm the number of unique carbon environments. This data is invaluable for confirming the successful synthesis of the target molecule before attempting crystallization.[20]

IR Spectroscopy Insights

The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile, and the aromatic C-H and C=C vibrations, confirming the presence of these key functional groups.[16][21][22][23]

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry would provide the molecular ion peak, confirming the molecular weight of this compound. The isotopic pattern of iodine would also be a distinctive feature in the mass spectrum.

Conclusion

The structural elucidation of this compound is a multi-faceted challenge that can be confidently addressed through a combination of predictive analysis and established experimental techniques. While spectroscopic methods like NMR, IR, and mass spectrometry are essential for confirming the molecule's identity and purity, single-crystal X-ray diffraction remains the unparalleled technique for determining its precise three-dimensional structure and understanding the intricate network of intermolecular interactions that govern its solid-state properties. The predictive analysis presented in this guide, based on the known crystal structures of its analogues, provides a strong foundation for future experimental work and highlights the power of comparative structural chemistry in modern research and development.

References

A Comparative Guide to the Herbicidal Activity of Ioxynil and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the herbicidal performance of ioxynil and its structural and functional analogues. Synthesizing data from peer-reviewed literature and technical bulletins, we explore the nuances of their mechanisms of action, comparative efficacy, and the structure-activity relationships that dictate their performance. Furthermore, we present detailed, field-proven experimental protocols to empower researchers to validate and expand upon these findings.

Introduction: The Role of Hydroxybenzonitriles in Weed Management

Ioxynil is a selective, post-emergence contact herbicide belonging to the hydroxybenzonitrile chemical class.[1][2] Since its introduction in the 1960s, it has been a valuable tool for controlling broadleaf weeds in various crops, particularly cereals and onions.[3][4][5] Its efficacy stems from a multi-pronged attack on the plant's energy production systems. The primary mechanism is the potent inhibition of photosynthesis at Photosystem II (PSII).[2][6] This guide will compare ioxynil primarily with its closest structural analogue, bromoxynil, and provide context by contrasting their activity with dichlobenil, a nitrile herbicide with a distinct mode of action. Understanding these differences is crucial for effective herbicide development and sustainable weed resistance management.[7]

Section 1: Mechanisms of Action and Physicochemical Properties

The subtle differences in the chemical structures of ioxynil and its analogues lead to significant variations in their biological activity.

1.1 The Dual Threat of Ioxynil and Bromoxynil: PSII Inhibition and Oxidative Phosphorylation Uncoupling

Both ioxynil and bromoxynil share a primary mode of action: the disruption of the photosynthetic electron transport chain.[1][2] They bind to the D1 protein within the Photosystem II (PSII) complex, specifically at the QB binding site, competitively inhibiting the binding of the native electron carrier, plastoquinone.[6][8][9] This blockage halts the flow of electrons, which not only stops the production of essential energy molecules (ATP and NADPH) but also leads to the formation of highly destructive reactive oxygen species (ROS), causing rapid cellular damage that manifests as chlorosis and necrosis.[8]

A critical secondary mechanism is the uncoupling of oxidative phosphorylation in plant mitochondria.[1] This action further disrupts the plant's energy metabolism, contributing to overall herbicidal efficacy. Experimental data suggests that ioxynil is a more potent uncoupling agent than bromoxynil, a difference attributed to the halogen substituent.[1][10] The decreasing order of uncoupling activity with respect to the halogen is Iodine > Bromine > Chlorine.[10]

cluster_0 Primary Action: Photosystem II (PSII) Inhibition cluster_1 Secondary Action: Mitochondrial Disruption Ioxynil Ioxynil / Bromoxynil D1 Binds to D1 Protein (QB site) Ioxynil->D1 Competes with Plastoquinone Uncoupling Uncoupling of Oxidative Phosphorylation Ioxynil->Uncoupling Disrupts proton gradient ETC_Block Electron Transport Chain Blocked D1->ETC_Block No_Energy ATP & NADPH Production Halted ETC_Block->No_Energy ROS Reactive Oxygen Species (ROS) Formation ETC_Block->ROS Cell_Death Chlorosis, Necrosis & Plant Death No_Energy->Cell_Death ROS->Cell_Death Uncoupling->Cell_Death

Caption: Dual mechanism of action for Ioxynil and Bromoxynil.
1.2 A Contrasting Mechanism: Dichlobenil and Cellulose Biosynthesis

In contrast, dichlobenil, a benzonitrile herbicide, does not inhibit photosynthesis.[2] Its mechanism involves the inhibition of cellulose biosynthesis, a crucial process for cell wall formation.[2] This disruption halts plant growth and development, making it effective for different weed spectrums and a valuable tool for rotating herbicide modes of action to combat resistance.[2]

1.3 Physicochemical Properties

The structural difference between ioxynil and bromoxynil lies in the halogen atoms on the benzene ring—iodine for ioxynil and bromine for bromoxynil.[1] This seemingly minor change impacts their molar mass, melting point, and ultimately, their biological activity.

PropertyIoxynilBromoxynil
Chemical Formula C₇H₃I₂NOC₇H₃Br₂NO
Molar Mass 370.91 g/mol 276.91 g/mol
Appearance Colorless crystalline solidColorless solid
Melting Point 212-213 °C194-195 °C
Table 1: Comparison of key physicochemical properties of Ioxynil and Bromoxynil.[1]
Section 2: Comparative Herbicidal Efficacy

While both ioxynil and bromoxynil control a similar spectrum of broadleaf weeds, experimental data consistently indicates that ioxynil exhibits greater intrinsic herbicidal activity against several key species.[1][11]

2.1 Structure-Activity Relationship (SAR)

The enhanced potency of ioxynil can be directly linked to its structure. The iodine atoms in ioxynil, being larger and more polarizable than the bromine atoms in bromoxynil, likely result in a better fit and stronger interaction with the D1 protein binding site.[6][9] This stronger binding affinity translates to more effective inhibition of electron transport. As previously noted, the higher potency of ioxynil as an uncoupler of oxidative phosphorylation also contributes significantly to its overall greater herbicidal effect compared to its bromo- and chloro-analogues.[1][10]

2.2 Quantitative Efficacy Data

The efficacy of a herbicide is often quantified by its IC₅₀ value—the concentration required to inhibit a specific biological process by 50%.[6][12] While IC₅₀ values can vary based on the target species and experimental conditions, comparative studies generally show lower IC₅₀ values for ioxynil than for bromoxynil, confirming its higher potency.

HerbicideTarget SpeciesIC₅₀ Value (µM)Biological Process
Ioxynil Amaranthus retroflexus0.08PSII Electron Transport
Bromoxynil Amaranthus retroflexus0.25PSII Electron Transport
Ioxynil Pea Mitochondria~5Uncoupling Activity
Bromoxynil Pea Mitochondria~20Uncoupling Activity
Table 2: Representative comparative IC₅₀ values for Ioxynil and Bromoxynil. Data synthesized from multiple sources for illustrative purposes; absolute values may vary.
2.3 Environmental Fate

The persistence of these herbicides in the environment is a key consideration. Degradation in soil is primarily a biological process mediated by microorganisms.[13] The half-life (DT₅₀) can be influenced by soil type, organic matter, temperature, and moisture.[13] In one comparative study using a clay loam soil, the half-life was estimated to be 7 days for bromoxynil and 9-10 days for ioxynil, indicating that neither compound lingers long in the environment under favorable degradation conditions.[14]

Section 3: Validated Experimental Methodologies

To ensure reproducible and reliable data, standardized protocols are essential. The following methodologies describe how to conduct a whole-plant bioassay and a mechanistic chlorophyll fluorescence assay.

3.1 Protocol: Whole-Plant Dose-Response Bioassay

This greenhouse-based assay is the gold standard for determining a herbicide's efficacy at the whole-organism level, allowing for the calculation of the effective dose required to kill or inhibit the growth of 50% of the plant population (LD₅₀ or GR₅₀).[15]

start Start: Seed Collection (Susceptible & Test Populations) germinate 1. Seed Germination (Agar with 0.1% KNO3) start->germinate transplant 2. Seedling Transplanting (Uniform size, e.g., 2-3 leaf stage) germinate->transplant acclimate 3. Acclimatization in Greenhouse (Controlled conditions) transplant->acclimate prep_herb 4. Herbicide Dose Preparation (Serial dilutions of Ioxynil, Bromoxynil, etc.) acclimate->prep_herb apply 5. Herbicide Application (Precision bench sprayer) prep_herb->apply assess 6. Assessment (21-28 days post-application) (Visual injury rating, biomass measurement) apply->assess analyze 7. Data Analysis (Dose-response curve, calculate GR50/LD50) assess->analyze end End: Comparative Efficacy Determined analyze->end

Caption: Workflow for a whole-plant dose-response herbicide bioassay.

Step-by-Step Methodology:

  • Seed Preparation and Germination:

    • Source certified seeds of the target weed species (e.g., Amaranthus retroflexus) and a susceptible control population.[15]

    • To break dormancy if necessary, vernalize seeds.[16]

    • Place seeds in petri dishes containing 0.6% (w/v) agar supplemented with 0.1% potassium nitrate (KNO₃) to promote uniform germination.[15] Incubate in a growth chamber under controlled light and temperature.

  • Seedling Transplanting and Growth:

    • Once seedlings have reached a consistent growth stage (e.g., cotyledon to 2-leaf stage), transplant them into pots filled with a standardized soil mix.

    • Allow plants to acclimate and grow in a greenhouse under optimal conditions (e.g., 25°C/20°C day/night, 16h photoperiod) until they reach the target stage for treatment (e.g., 4-6 leaf stage).[15]

  • Herbicide Application:

    • Prepare stock solutions of ioxynil, bromoxynil, and other analogues. Perform serial dilutions to create a range of at least 6-8 concentrations that are expected to span from no effect to complete plant death. Include an untreated control.

    • Apply the herbicides using a precision bench sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to ensure uniform coverage.[16]

  • Assessment and Data Analysis:

    • Return plants to the greenhouse and monitor.

    • After a set period (typically 21-28 days), assess the herbicidal effect.[17] This can be done by:

      • Visual Injury Rating: Score each plant on a scale of 0% (no effect) to 100% (complete death).

      • Biomass Measurement: Harvest the above-ground tissue, dry it in an oven at 60°C for 72 hours, and weigh it.[16]

    • Calculate the percent growth reduction relative to the untreated control for each concentration.

    • Plot the percent reduction against the log of the herbicide concentration and fit the data to a four-parameter logistic curve to determine the GR₅₀ or LD₅₀ value.[18]

3.2 Protocol: PSII Inhibition Assay via Chlorophyll Fluorescence

This rapid, non-invasive technique directly measures the effect of herbicides on the photosynthetic apparatus.[19] It quantifies the maximum quantum yield of PSII (Fv/Fm), which decreases upon inhibition.[20][21]

start Start: Plant Material (Healthy, fully developed leaves) discs 1. Leaf Disc Preparation (Excise uniform discs, e.g., 5mm diameter) start->discs incubation 2. Incubation with Herbicide (Varying concentrations of Ioxynil, etc.) discs->incubation dark_adapt 3. Dark Adaptation (Minimum 30 minutes) incubation->dark_adapt measure 4. Fluorescence Measurement (Use PAM Fluorometer to get F0 and Fm) dark_adapt->measure Ensures all reaction centers are 'open' calculate_fvfm 5. Calculate Fv/Fm (Fv/Fm = (Fm - F0) / Fm) measure->calculate_fvfm inhibition 6. Calculate % Inhibition (Relative to untreated control) calculate_fvfm->inhibition analyze 7. Data Analysis (Plot % inhibition vs. concentration, calculate IC50) inhibition->analyze end End: PSII Inhibition Potency Determined analyze->end

Caption: Workflow for Chlorophyll Fluorescence-based PSII Inhibition Assay.

Step-by-Step Methodology:

  • Sample Preparation:

    • Use healthy, fully expanded leaves from greenhouse-grown plants.

    • Excise uniform leaf discs (e.g., 5 mm diameter) using a cork borer, avoiding major veins.

  • Herbicide Incubation:

    • Prepare a series of herbicide concentrations in a suitable buffer solution (e.g., MES buffer) with a small amount of surfactant to aid uptake.

    • Float the leaf discs, adaxial side up, in these solutions in a multi-well plate. Include a buffer-only control.

    • Incubate for a defined period (e.g., 4-6 hours) under low light to allow for herbicide penetration.

  • Dark Adaptation:

    • Transfer the plate to complete darkness for a minimum of 30 minutes.[20] This crucial step ensures that all PSII reaction centers are in an "open" (oxidized) state, allowing for the measurement of minimum fluorescence (F₀).

  • Fluorescence Measurement:

    • Use a Pulse Amplitude Modulated (PAM) fluorometer.[19][20]

    • Measure the minimum fluorescence (F₀) by applying a weak measuring light.

    • Apply a short, intense pulse of saturating light to close all PSII reaction centers and measure the maximum fluorescence (Fₘ).[22]

  • Data Analysis:

    • Calculate the maximum quantum yield of PSII for each disc using the formula: Fv/Fm = (Fₘ - F₀) / Fₘ .[20][21]

    • Calculate the percentage of PSII inhibition for each herbicide concentration relative to the Fv/Fm of the untreated control discs.

    • Plot the percentage of inhibition against the log of the herbicide concentration.

    • Use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of herbicide that causes a 50% reduction in Fv/Fm.[1]

Conclusion

Ioxynil and its primary analogue, bromoxynil, are potent herbicides that function through a dual mechanism of PSII inhibition and oxidative phosphorylation uncoupling. Experimental evidence consistently demonstrates that ioxynil possesses a higher intrinsic herbicidal activity, a phenomenon attributed to the iodine substituents which enhance its binding affinity at the target site and its potency as an uncoupler.[1][10][11] This structure-activity relationship underscores the importance of subtle molecular modifications in herbicide design. By employing robust, validated protocols such as whole-plant bioassays and chlorophyll fluorescence analysis, researchers can accurately quantify these differences in activity, paving the way for the development of more effective and targeted weed management solutions.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3-Hydroxy-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, experience-driven procedures for the safe and compliant disposal of 3-Hydroxy-4-iodobenzonitrile (CAS No. 210962-75-7). As a compound frequently utilized in the synthesis of pharmaceutical and agrochemical intermediates, its unique molecular structure presents a dual-hazard profile that demands rigorous adherence to specialized disposal protocols.[1] This document moves beyond mere procedural lists to explain the chemical causality behind each step, ensuring a culture of safety and regulatory compliance within your laboratory.

Part 1: Core Hazard Profile & Risk Assessment

Understanding the "why" is as critical as knowing the "how." The disposal protocol for this compound is dictated by the synergistic risks posed by its two primary functional groups: the nitrile (cyanide) moiety and the iodo-substituted aromatic ring.

  • The Cyanide Moiety (-C≡N): The nitrile group classifies this compound as an organic cyanide. Cyanide salts and related compounds are acutely toxic through ingestion, inhalation, and dermal absorption.[2] The most significant and immediate danger arises from the potential for this group to hydrolyze in the presence of acids, liberating highly toxic and potentially lethal hydrogen cyanide (HCN) gas.[2] Therefore, the cardinal rule of handling this compound is the strict segregation from all acidic materials, both in use and in waste streams.

  • The Halogenated Aromatic Structure: The presence of an iodine atom on the benzene ring makes this a halogenated organic compound (HOC).[3][4] HOCs are subject to specific environmental regulations due to their potential for persistence and bioaccumulation. The U.S. Environmental Protection Agency (EPA) imposes stringent controls on the disposal of HOCs, often mandating high-temperature incineration as the preferred treatment method to ensure complete destruction.[3][5] Wastes containing HOCs above a certain concentration (e.g., >1,000 mg/kg) are explicitly regulated under the Resource Conservation and Recovery Act (RCRA).[5]

The combination of these two features necessitates a disposal plan that respects both the acute toxicity of cyanides and the environmental regulations governing halogenated wastes.

Quantitative Safety & Hazard Data

The following table summarizes the key identification and hazard information for this compound.

ParameterValueSource
CAS Number 210962-75-7[6][7][8]
Molecular Formula C₇H₄INO[6][9]
Molecular Weight 245.02 g/mol [1][6]
Physical Form Solid[6][9]
GHS Hazard Codes H302, H312, H315, H319, H332, H335[6][10]
GHS Hazard Statements Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[6][10]
OSHA PEL (Cyanides) 5 mg/m³ (as CN, skin) over an 8-hour workshift.[11]

Part 2: Procedural Guide to Disposal

This section provides a step-by-step methodology for the safe handling and disposal of this compound waste. This protocol is designed to be a self-validating system, where each step mitigates a specific, identified risk.

Step 1: Pre-Disposal Planning & Waste Stream Identification

Effective waste management begins before any chemical is handled.

  • Consult Institutional Policy: Before starting your experiment, consult your institution's Environmental Health & Safety (EHS) department to identify the correct designated waste stream.

  • Identify the Waste Stream: Due to its dual-hazard nature, this compound must not be placed in a generic "non-halogenated" or "solid chemical waste" container. It must be segregated into a "Halogenated Organic Waste" stream. If your institution has a specific stream for cyanide-containing compounds, that protocol takes precedence.

  • Acquire Correct Container: Obtain a dedicated, properly labeled hazardous waste container from your EHS department. Ensure it is made of a compatible material (e.g., HDPE) and has a secure, vapor-tight lid.[12]

Step 2: Required Personal Protective Equipment (PPE)

Given the high toxicity, a comprehensive PPE strategy is mandatory.

  • Hand Protection: Wear dual-layered chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or PVC outer glove) to protect against dermal absorption.[2][11]

  • Eye and Face Protection: Use splash-proof chemical goggles in combination with a full-face shield to protect against dust, splashes, and potential reactions.[2]

  • Body Protection: A flame-resistant lab coat and full-length clothing are required.

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood to prevent inhalation.[2][13]

Step 3: Waste Collection & Segregation Protocol

This is the most critical operational phase where chemical causality is paramount.

  • Solid Waste: Collect all unadulterated, excess, or expired this compound directly into your pre-labeled halogenated waste container. Use spark-proof tools for transfer.

  • Contaminated Labware: Disposable items such as weigh boats, contaminated paper towels, and gloves must also be placed in the same designated solid halogenated waste container.

  • The Golden Rule of Cyanide Safety: At every stage, you must enforce the strict segregation of this waste from all acidic materials. Accidental mixing can generate lethal hydrogen cyanide gas. Post a visible warning near the waste accumulation area.[2]

  • Avoid Compaction: Do not compact the waste inside the container, as this can generate dust and create an inhalation hazard.

Step 4: Container Management & Labeling

Proper labeling is a cornerstone of regulatory compliance and laboratory safety.

  • Initial Labeling: The waste container must be labeled with the words "Hazardous Waste" before the first drop or gram of waste is added.[12]

  • Content Identification: Clearly list all contents. Write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[12]

  • Hazard Communication: Ensure the appropriate hazard boxes are checked on the label, including "Toxic" and "Reactive" (due to the cyanide component's potential reaction with acid).

  • Secure Closure: Keep the container tightly closed at all times except when actively adding waste.[12] This prevents the release of vapors and protects the contents from moisture.[9]

Step 5: Managing "Empty" Containers

A container that once held this compound is never truly empty.

  • Trace residues render the container hazardous. Do not rinse it in the sink or discard it in regular trash.

  • The empty, unrinsed container must be managed as hazardous waste. Secure the cap, deface the original manufacturer's label, and place a "Hazardous Waste" label on it, identifying the contents as "Trace this compound."[2]

Step 6: Emergency Spill Procedures

In the event of a small, contained spill within a fume hood:

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood sash is at the proper height.

  • Don PPE: If not already wearing it, don the full PPE described in Step 2.

  • Contain & Clean: Gently cover the spill with a dry absorbent material from a cyanide-compatible spill kit. Avoid creating dust.[14]

  • Collect & Dispose: Carefully sweep the absorbed material into the designated halogenated waste container.[14][15]

  • Decontaminate: Wipe the spill area with a suitable decontamination solution as recommended by your EHS department, and dispose of the cleaning materials as hazardous waste.

Part 3: Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Waste Handling cluster_final Phase 3: Finalization start Start: Experiment Requires Disposal consult_ehs Consult Institutional EHS Policy for Waste Stream ID start->consult_ehs get_container Obtain Labeled 'Halogenated Organic Waste' Container consult_ehs->get_container don_ppe Don Full PPE (Gloves, Goggles, Face Shield) get_container->don_ppe identify_waste Identify Waste Type: Bulk Chemical or Contaminated Material don_ppe->identify_waste transfer Transfer Waste to Container in Chemical Fume Hood identify_waste->transfer acid_check Is Acidic Waste Present Nearby? transfer->acid_check segregate STOP! Ensure Strict Segregation. Prevent HCN Gas Formation. acid_check->segregate Yes secure Securely Close Lid on Waste Container acid_check->secure No segregate->transfer check_label Verify Container Label: 'Hazardous Waste', Full Chemical Name, Hazards secure->check_label store Store in Designated Satellite Accumulation Area (SAA) check_label->store request_pickup Request Pickup by EHS store->request_pickup finish End: Compliant Disposal request_pickup->finish

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the distinct chemical risks posed by its cyanide and halogenated components, researchers can move from rote compliance to an informed, proactive safety culture. The core principles are unambiguous: always handle within a fume hood with appropriate PPE, strictly segregate from acids, use correctly labeled halogenated waste streams, and treat all associated materials and containers as hazardous. When in doubt, always pause and consult your institutional EHS professionals.

References

A Senior Application Scientist's Guide to Handling 3-Hydroxy-4-iodobenzonitrile: A Framework for Laboratory Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For the experienced researcher, the introduction of any new reagent into a workflow is a meticulous process, governed by a deep understanding of its chemical properties and potential hazards. 3-Hydroxy-4-iodobenzonitrile, a halogenated aromatic compound, is a valuable intermediate in pharmaceutical and agrochemical synthesis.[1] However, its utility is matched by a significant hazard profile that demands a rigorous and well-understood safety protocol.

This guide moves beyond a simple checklist. It provides a framework for integrating this compound into your laboratory operations, grounded in the principles of risk mitigation and scientific causality. Our objective is to empower you, the researcher, to handle this compound with the highest degree of safety and confidence, ensuring both personal protection and the integrity of your work.

Hazard Assessment: Understanding the Intrinsic Risks

A comprehensive risk assessment is the foundation of any laboratory safety plan. The hazard profile of this compound, as defined by the Globally Harmonized System (GHS), dictates the necessary control measures. The compound is classified as acutely toxic and an irritant, presenting risks through multiple exposure routes.[2]

Hazard Classification Description GHS Hazard Statement
Acute Toxicity, OralHarmful if swallowed.H302
Acute Toxicity, DermalHarmful in contact with skin.H312
Acute Toxicity, InhalationHarmful if inhaled.H332
Skin Corrosion/IrritationCauses skin irritation.H315
Serious Eye Damage/IrritationCauses serious eye irritation.H319
Specific Target Organ ToxicityMay cause respiratory irritation.H335

This data is synthesized from multiple safety data sheets to provide a comprehensive hazard overview.[2][3][4][5]

The causality behind these classifications is rooted in the compound's structure. The nitrile group and the halogenated aromatic ring can interact with biological macromolecules, leading to irritation and toxicity if absorbed. The primary operational goal, therefore, is to prevent any direct contact with the solid compound or its solutions.

The Hierarchy of Controls: A Proactive Safety Strategy

Personal Protective Equipment (PPE) is the final, and most personal, line of defense. Its effectiveness is predicated on the implementation of higher-level controls designed to minimize exposure at the source.

  • Engineering Controls : These are the most critical safeguards. All handling of this compound powder must occur within a certified chemical fume hood to control airborne particulates.[6][7] The laboratory must be equipped with easily accessible eyewash stations and safety showers.[3][7]

  • Administrative Controls : These are the standard operating procedures (SOPs) that govern your workflow. This includes mandatory safety training, restricting access to authorized personnel, and clear labeling of all containers and work areas.

Only after these controls are in place can we specify the appropriate PPE.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of preference but a requirement dictated by the risk assessment. For this compound, the following ensemble is mandatory.

Protection Type Specification Justification & Best Practices
Eye & Face ANSI Z87.1-rated (or equivalent) safety goggles. A full-face shield is recommended when handling larger quantities or during splash-risk procedures.[6][8]Protects against splashes and airborne solid particles.[6] Safety glasses with side shields are a minimum, but goggles provide a more complete seal.[6][9]
Hand Disposable nitrile gloves (minimum).[6] Consider double-gloving for enhanced protection.[6]Prevents direct skin contact and absorption.[6] Inspect gloves for any signs of degradation or puncture before use.[3] Change gloves every 30-60 minutes or immediately if contamination is suspected.[8]
Body Long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[6] The coat should be buttoned completely.
Respiratory Required when dusts are generated, such as during weighing or transfer of the solid.[9]A NIOSH/MSHA or European Standard EN 149 approved respirator with a P2 filter is recommended to prevent inhalation of harmful dust.[7][9]

Operational Plan: Weighing and Solution Preparation

This step-by-step protocol provides a self-validating system for safely handling the compound during a common laboratory procedure.

  • Preparation :

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary equipment (spatula, weigh boat, volumetric flask, solvent, etc.) inside the fume hood to minimize movement in and out of the controlled area.

    • Ensure the analytical balance is placed inside the fume hood or in a containment enclosure.

  • Donning PPE :

    • Put on your lab coat, followed by safety goggles and any required respiratory protection.

    • Don the first pair of nitrile gloves. If double-gloving, put the second pair on over the cuff of the lab coat to create a seal.[8]

  • Weighing the Compound :

    • Inside the fume hood, carefully open the container of this compound.

    • Place a clean weigh boat on the balance and tare it.

    • Using a clean spatula, carefully dispense the desired amount of powder onto the weigh boat. The key is to avoid creating dust; use slow, deliberate movements.[6]

  • Solution Preparation :

    • Carefully transfer the weighed powder into the appropriate volumetric flask.

    • Using a pipette, add the desired solvent to the flask, ensuring the solid is fully dissolved.

    • Securely cap the flask.

  • Decontamination & Doffing PPE :

    • Wipe down the spatula and weigh boat with a solvent-moistened towel for disposal as hazardous waste.

    • Wipe down the work surface within the fume hood.

    • Remove the outer pair of gloves (if used) and dispose of them.

    • Remove the inner gloves, followed by your goggles and lab coat.

    • Wash your hands thoroughly with soap and water.[7][9]

Disposal and Emergency Response Plan

Preparedness is paramount. A clear, rehearsed plan for managing spills and exposures is non-negotiable.

Spill Management Workflow

The following workflow outlines the immediate steps to be taken in the event of a small-scale spill within a laboratory setting. For large spills, the primary response is to evacuate the area and contact your institution's environmental health and safety department.[6]

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Restrict Area start->alert Immediate Action ppe Don Appropriate PPE (Double Gloves, Goggles, Respirator) alert->ppe contain Contain the Spill (Use inert absorbent like vermiculite) ppe->contain collect Collect Absorbed Material (Use non-sparking tools) contain->collect package Package Waste (Place in a sealed, labeled container) collect->package decon Decontaminate Area (Wipe with appropriate solvent) package->decon dispose Dispose of Waste (Follow institutional hazardous waste protocols) decon->dispose end Spill Neutralized dispose->end

Caption: Workflow for managing a small chemical spill.

First Aid Measures

Immediate and correct first aid can significantly mitigate the severity of an exposure.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[6][7] Seek medical attention if irritation develops or persists.[7]

  • Eye Contact : Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.[6]

  • Inhalation : Remove the individual to fresh air.[7][9] If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth).[7] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[4][7]

Waste Disposal

All materials contaminated with this compound, including excess reagent, empty containers, and cleaning materials, must be treated as hazardous waste.[6] Dispose of these materials in a sealed, properly labeled container according to your institution's and local hazardous waste regulations.[7][9] Never discharge this chemical into drains or the environment.[9][10]

Disclaimer : This guide is intended to provide essential safety and logistical information based on publicly available data. It is not a substitute for the specific Safety Data Sheet (SDS) provided by the manufacturer, which you must consult before commencing any work. Always perform a task-specific risk assessment in consultation with your institution's Environmental Health and Safety department.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.